molecular formula C28H50O4 B1269093 Diisodecyl 4-cyclohexene-1,2-dicarboxylate CAS No. 87826-26-4

Diisodecyl 4-cyclohexene-1,2-dicarboxylate

Numéro de catalogue: B1269093
Numéro CAS: 87826-26-4
Poids moléculaire: 450.7 g/mol
Clé InChI: XRFYGUOAWVKOCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a useful research compound. Its molecular formula is C28H50O4 and its molecular weight is 450.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diisodecyl 4-cyclohexene-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisodecyl 4-cyclohexene-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

bis(8-methylnonyl) cyclohex-4-ene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,23-26H,5-12,15-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFYGUOAWVKOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1CC=CCC1C(=O)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343174
Record name Diisodecyl 4-cyclohexene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87826-26-4
Record name Diisodecyl 4-cyclohexene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Diisodecyl 4-cyclohexene-1,2-dicarboxylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Diisodecyl 4-cyclohexene-1,2-dicarboxylate, a non-phthalate plasticizer of increasing interest in the polymer industry. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of its chemical structure, properties, synthesis, and potential applications.

Introduction

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a high molecular weight ester primarily utilized as a plasticizer to enhance the flexibility, durability, and workability of various polymers. As a member of the tetrahydrophthalate family, it presents a promising alternative to traditional phthalate-based plasticizers, such as Di(2-ethylhexyl) phthalate (DEHP), which have come under scrutiny due to health and environmental concerns. Its unique cyclic structure, derived from the Diels-Alder reaction of butadiene and maleic anhydride, imparts distinct properties to the final polymer formulations. This guide will delve into the core scientific and technical aspects of this compound, providing a foundational understanding for its effective application and further research.

Chemical Structure and Identification

The chemical structure of Diisodecyl 4-cyclohexene-1,2-dicarboxylate is characterized by a central cyclohexene ring with two adjacent carboxylate groups. Each of these carboxylate groups is esterified with a C10 isodecyl alcohol. The "isodecyl" designation refers to a complex mixture of branched-chain isomers, which results in the commercial product being a mixture of isomeric diesters. This isomeric complexity contributes to its liquid state and excellent compatibility with a range of polymers.

Caption: Chemical structure of a representative isomer of Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

Table 1: Chemical Identification

IdentifierValueReference
IUPAC Name Bis(8-methylnonyl) cyclohex-4-ene-1,2-dicarboxylate
Synonyms 4-Cyclohexene-1,2-dicarboxylic Acid Diisodecyl Ester, Diisodecyl 1,2,3,6-Tetrahydrophthalate, 1,2,3,6-Tetrahydrophthalic Acid Diisodecyl Ester[1][2]
CAS Number 87826-26-4[1]
Molecular Formula C₂₈H₅₀O₄[3]
Molecular Weight 450.70 g/mol [1][2]

Physicochemical Properties

The physical and chemical properties of Diisodecyl 4-cyclohexene-1,2-dicarboxylate are critical to its function as a plasticizer. Its liquid state at room temperature, low volatility, and high boiling point are desirable attributes for processing and for the longevity of the final plasticized product.

Table 2: Physicochemical Data

PropertyValueReference
Appearance Colorless to almost colorless clear liquid[1][2]
Purity >97.0%[1][2]
Specific Gravity (20/20 °C) 0.95[1]
Refractive Index (n²⁰/D) 1.47[1]
Boiling Point Not available
Melting Point Not available
Solubility Insoluble in water; soluble in common organic solvents.

Synthesis and Manufacturing

The synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a two-step process. The first step involves the creation of the cyclohexene ring structure via a Diels-Alder reaction. The second step is the esterification of the resulting anhydride with isodecyl alcohol.

synthesis_workflow cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Esterification Butadiene 1,3-Butadiene Anhydride cis-4-Cyclohexene-1,2- dicarboxylic Anhydride Butadiene->Anhydride + Maleic Anhydride (Heat) MaleicAnhydride Maleic Anhydride FinalProduct Diisodecyl 4-cyclohexene- 1,2-dicarboxylate Anhydride->FinalProduct Esterification with Isodecanol Isodecanol Isodecyl Alcohol (2 eq.) Isodecanol->FinalProduct + Catalyst (e.g., Titanate) (Heat, N₂ atmosphere)

Caption: Synthetic pathway for Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

Experimental Protocol: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This procedure outlines the laboratory-scale synthesis of the anhydride intermediate. For safety, 1,3-butadiene is generated in-situ from the thermal decomposition of 3-sulfolene.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-sulfolene and maleic anhydride in a suitable solvent such as xylene.

  • Heating: Gently heat the mixture to reflux. The 3-sulfolene will thermally decompose to release 1,3-butadiene and sulfur dioxide (ensure adequate ventilation in a fume hood). The in-situ generated butadiene will then react with maleic anhydride.

  • Reaction Time: Maintain the reflux for a sufficient period to ensure complete reaction, typically several hours.

  • Isolation: After cooling, the product can be crystallized by the addition of a non-polar solvent like petroleum ether.

  • Purification: The crude product is collected by vacuum filtration, washed with cold petroleum ether, and dried.

Experimental Protocol: Esterification to Diisodecyl 4-cyclohexene-1,2-dicarboxylate

This is a general procedure adapted from the synthesis of similar esters, such as diisodecyl phthalate.[5]

  • Reaction Setup: In a reactor equipped with a stirrer, thermometer, water trap, and a nitrogen inlet, add cis-4-cyclohexene-1,2-dicarboxylic anhydride and a molar excess of isodecyl alcohol (e.g., a 2.1:1 molar ratio of alcohol to anhydride).

  • Inert Atmosphere: Purge the reactor with nitrogen to prevent oxidation.

  • Mono-esterification: Heat the mixture to 140-150 °C. This initial heating step facilitates the formation of the monoester.

  • Di-esterification: Add an esterification catalyst, such as a titanate (e.g., isopropyl titanate), and increase the temperature to facilitate the second esterification and the removal of water.

  • Reaction Monitoring: The reaction progress can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a predetermined low level.

  • Work-up: After cooling, the crude product is typically neutralized with a mild base (e.g., sodium carbonate solution), washed with water, and then purified by steam stripping or vacuum distillation to remove unreacted alcohol and other volatile impurities.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the isomeric nature of the isodecyl chains. Key signals would include:

    • Broad multiplets in the aliphatic region (approx. 0.8-1.7 ppm) corresponding to the numerous CH, CH₂, and CH₃ groups of the isodecyl chains.

    • Signals for the protons on the cyclohexene ring, likely in the range of 2.0-3.5 ppm and 5.5-6.0 ppm for the vinylic protons.

    • A multiplet around 4.0 ppm corresponding to the -OCH₂- protons of the ester linkage.

  • ¹³C NMR: The carbon NMR spectrum would also show a multitude of signals for the isodecyl chains. Characteristic signals would include:

    • Carbonyl carbons of the ester groups around 170-175 ppm.

    • Olefinic carbons of the cyclohexene ring in the region of 120-135 ppm.

    • The -OCH₂- carbons of the ester linkage at approximately 65-70 ppm.

    • A series of signals in the aliphatic region (10-40 ppm) for the isodecyl and cyclohexene ring carbons.

  • IR Spectroscopy: The infrared spectrum would be dominated by:

    • A strong C=O stretching vibration for the ester groups around 1730-1740 cm⁻¹.

    • C-O stretching vibrations in the 1100-1300 cm⁻¹ region.

    • Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

    • A weaker C=C stretching vibration for the cyclohexene ring around 1650 cm⁻¹.

  • Mass Spectrometry: Electron ionization mass spectrometry would likely lead to extensive fragmentation of the isodecyl chains. Key fragments might include those corresponding to the loss of an isodecyl group or the phthalic anhydride-like core.

Applications and Performance

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is primarily used as a plasticizer for polymers, most notably for polyvinyl chloride (PVC). Its performance characteristics are comparable or in some cases superior to traditional phthalates.

A study on the closely related dinonyl ester (DL9TH) in PVC for blood containers demonstrated comparable or superior protective effects on red blood cells compared to DEHP.[8] The DOTH/DL9TH-PVC formulation also exhibited better cold resistance.[8] This suggests that diisodecyl 4-cyclohexene-1,2-dicarboxylate would also be a suitable candidate for applications requiring good low-temperature performance and biocompatibility.

The plasticizing efficiency of esters is influenced by the length and branching of the alcohol chain.[9] Generally, for a given acid moiety, efficiency decreases as the carbon number of the alcohol chain increases.[9] Therefore, the diisodecyl ester is expected to have slightly lower plasticizing efficiency than shorter-chain analogs but will offer improved high-temperature performance and lower volatility.[9]

Safety and Toxicology

Toxicological data for Diisodecyl 4-cyclohexene-1,2-dicarboxylate is not extensively available. However, data for the closely related Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) can be used for a preliminary assessment.

Table 3: Toxicological Profile (based on DINCH data)

EndpointResultReference
Acute Oral Toxicity (Rat LD₅₀) >5000 mg/kg[10]
Skin Irritation (Rabbit) Not considered a dermal irritant[10]
Eye Irritation (Rabbit) Not an eye irritant[10]
Genotoxicity No indication of genotoxicity[11]
Reproductive/Developmental Toxicity No evidence of reproductive or developmental toxicity[11]

Based on the available data for its analogue, Diisodecyl 4-cyclohexene-1,2-dicarboxylate is expected to have a low order of acute toxicity and is unlikely to be a skin or eye irritant.

Environmental Fate

Information on the environmental fate of Diisodecyl 4-cyclohexene-1,2-dicarboxylate is limited. However, the related compound DINCH is reported to be biodegradable.[11] Esters of this type are generally susceptible to hydrolysis, especially under acidic or basic conditions. Their low water solubility suggests that they will tend to partition to soil and sediment in the environment. Further studies are required to fully elucidate the biodegradation pathways and potential for bioaccumulation.

Analytical Methods

The analysis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate in various matrices can be accomplished using standard chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of the compound.[12][13][14] A suitable capillary column (e.g., DB-5ms) can be used to separate the isomeric mixture, and the mass spectrometer provides definitive identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometric detector (LC-MS), can also be employed, especially for analyzing the compound in complex matrices or for monitoring its metabolites.[1][15][16] Reversed-phase chromatography with a C18 column and a mobile phase of acetonitrile and water is a common starting point for method development.

Conclusion

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a viable and promising non-phthalate plasticizer with a favorable toxicological profile based on data from its close analogues. Its synthesis is based on well-established chemical reactions, and its physicochemical properties make it suitable for a range of polymer applications, particularly in flexible PVC. Further research is warranted to fully characterize its performance in various polymer systems, to obtain specific spectroscopic and toxicological data for the diisodecyl ester itself, and to comprehensively assess its environmental fate. This technical guide provides a solid foundation for scientists and researchers to build upon in their work with this important compound.

References

  • PubChem. Diisodecyl 4-cyclohexene-1,2-dicarboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents.
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Sources

An In-Depth Technical Guide to the Synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a significant chemical compound primarily utilized as a plasticizer.[1][2][3] Plasticizers are additives that increase the flexibility and durability of plastic materials.[4] This particular ester is valued for its performance characteristics, including low volatility and high thermal stability, making it suitable for demanding applications such as in PVC cables, flooring, and automotive parts.[1][5]

This technical guide provides a comprehensive overview of the synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate, designed for researchers, scientists, and professionals in drug development and polymer chemistry. The synthesis is a two-step process: initially, a Diels-Alder reaction between a diene and a dienophile forms the cyclohexene ring structure, which is then followed by an esterification reaction to introduce the isodecyl groups.

I. The Synthetic Pathway: A Two-Stage Approach

The synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate is elegantly achieved through a sequential reaction pathway. The first stage involves the formation of a cyclic anhydride via a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. The subsequent stage is the esterification of this anhydride with isodecyl alcohol to yield the final product.

Stage 1: The Diels-Alder Reaction - Constructing the Cyclohexene Core

The Diels-Alder reaction is a cornerstone of organic synthesis, allowing for the formation of a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne).[6][7] In this synthesis, 1,3-butadiene serves as the diene, and maleic anhydride acts as the dienophile.[7][8]

Mechanism and Rationale: The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state.[6] The choice of maleic anhydride as the dienophile is strategic; its electron-withdrawing anhydride group makes it highly reactive towards the electron-rich 1,3-butadiene.[8] The reaction is also highly stereospecific, with the cis-conformation of the diene being essential for the reaction to occur.[8]

A common laboratory practice involves generating 1,3-butadiene in situ from a stable precursor like 3-sulfolene (butadiene sulfone).[7][9][10] Heating 3-sulfolene causes it to thermally decompose, releasing the gaseous 1,3-butadiene directly into the reaction mixture where it can immediately react with the maleic anhydride.[7][9][10] This method circumvents the challenges of handling a gaseous reagent.[7]

Stage 2: Esterification - Attaching the Isodecyl Groups

The second stage of the synthesis is the esterification of the resulting cis-4-cyclohexene-1,2-dicarboxylic anhydride with isodecyl alcohol. This reaction can be catalyzed by an acid.

Mechanism and Rationale: The esterification process involves the nucleophilic attack of the isodecyl alcohol on the carbonyl carbons of the anhydride. This ring-opens the anhydride to form a monoester with a carboxylic acid group. Subsequent esterification of the remaining carboxylic acid group, typically under harsher conditions or with a catalyst, yields the final diester product.

Various catalysts can be employed to facilitate this reaction, including Brønsted acids like sulfuric acid or p-toluenesulfonic acid, and Lewis acids.[11][12] The choice of catalyst can influence reaction times and yields. In an industrial setting, heterogeneous catalysts like Amberlyst-15 or titanium-based catalysts are often preferred due to their ease of separation from the reaction mixture.[13][14]

II. Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine maleic anhydride and a suitable solvent such as toluene or xylene.[10]

  • Reagent Addition: Add 3-sulfolene to the flask.

  • Heating and Reflux: Heat the mixture to reflux. The temperature should be high enough to initiate the decomposition of 3-sulfolene into 1,3-butadiene and sulfur dioxide gas (typically around 140°C).[9] Maintain reflux for a period sufficient to ensure complete reaction, often indicated by the cessation of sulfur dioxide evolution.[9]

  • Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature. The product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, will often crystallize out of the solution.[9]

  • Isolation and Purification: Collect the crystals by vacuum filtration and wash them with a cold solvent (e.g., petroleum ether) to remove any unreacted starting materials or byproducts.[15][16] The product can be further purified by recrystallization.[16]

Step 2: Synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate
  • Reaction Setup: In a separate reaction vessel equipped for heating and distillation, charge the synthesized cis-4-cyclohexene-1,2-dicarboxylic anhydride, a stoichiometric excess of isodecyl alcohol, and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Heating and Water Removal: Heat the reaction mixture. Water is a byproduct of the esterification reaction, and its removal is crucial to drive the equilibrium towards the product side.[12] This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the amount of water collected or by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Once the reaction is complete, cool the mixture. Neutralize the acid catalyst with a base wash (e.g., sodium bicarbonate solution). Separate the organic layer and wash it with brine. Dry the organic layer over an anhydrous salt like magnesium sulfate.

  • Final Product Isolation: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to obtain the final Diisodecyl 4-cyclohexene-1,2-dicarboxylate as a clear liquid.[2][3]

III. Data Presentation

ParameterStage 1: Diels-Alder ReactionStage 2: Esterification
Reactants Maleic Anhydride, 1,3-Butadiene (from 3-Sulfolene)cis-4-Cyclohexene-1,2-dicarboxylic Anhydride, Isodecyl Alcohol
Solvent Toluene or XyleneToluene (for azeotropic removal of water)
Catalyst None (Thermal)p-Toluenesulfonic acid (or other acid catalysts)
Temperature Reflux (approx. 110-140 °C)Reflux (with azeotropic removal of water)
Reaction Time 1-3 hours4-8 hours (can vary)
Product cis-4-Cyclohexene-1,2-dicarboxylic AnhydrideDiisodecyl 4-cyclohexene-1,2-dicarboxylate
Typical Yield > 80%> 90%

IV. Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Diels-Alder Reaction cluster_stage2 Stage 2: Esterification MA Maleic Anhydride DA_Reaction Diels-Alder Cycloaddition MA->DA_Reaction Sulfolene 3-Sulfolene Heat1 Heat (Reflux in Toluene) Sulfolene->Heat1 in-situ generation of 1,3-Butadiene Heat1->DA_Reaction in-situ generation of 1,3-Butadiene Anhydride cis-4-Cyclohexene-1,2- dicarboxylic Anhydride DA_Reaction->Anhydride SO2 Sulfur Dioxide (gas) DA_Reaction->SO2 Isodecyl_OH Isodecyl Alcohol Esterification Esterification Anhydride->Esterification Isodecyl_OH->Esterification Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Esterification Heat2 Heat (Azeotropic Distillation) Heat2->Esterification Drives equilibrium Esterification->Heat2 Final_Product Diisodecyl 4-cyclohexene-1,2- dicarboxylate Esterification->Final_Product Water Water (removed) Esterification->Water

Caption: Synthetic workflow for Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

V. Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • Maleic Anhydride: Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.[15] It is also moisture-sensitive.[10]

  • 3-Sulfolene: Irritant.[17] Upon heating, it releases sulfur dioxide, a toxic and corrosive gas.[10][17]

  • Isodecyl Alcohol: May cause skin and eye irritation.

  • Toluene and Xylene: Flammable and harmful if inhaled or absorbed through the skin.

  • Acid Catalysts: Corrosive. Handle with care.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19][20]

VI. Conclusion

The synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a robust and efficient process that combines two fundamental organic reactions. The Diels-Alder reaction provides a reliable method for constructing the core cyclohexene ring, while the subsequent esterification allows for the introduction of the desired alkyl chains. This guide has outlined the key theoretical principles, a detailed experimental protocol, and essential safety information to aid researchers and scientists in the successful synthesis of this important industrial chemical.

VII. References

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  • Diisodecyl 4-Cyclohexene-1, 2-dicarboxylate, min 97% (T), 100 ml. (n.d.). Retrieved from

  • 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of 4-Cyclohexene-cis-1,2-Dicarboxylic Acid from Butadiene Sulfone and Maleic Anhydride. (n.d.). Alfred State. Retrieved from

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved from [Link]

  • Diisodecyl 4-cyclohexene-1,2-dicarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). (n.d.). Retrieved from

  • US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride. (n.d.). Google Patents. Retrieved from

  • 1,4-Cyclohexanedione. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate. (n.d.). Google Patents. Retrieved from

  • trans-1,2-DIHYDROPHTHALIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to CAS 87826-26-4: Diisodecyl 4-Cyclohexene-1,2-dicarboxylate

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 87826-26-4, Diisodecyl 4-Cyclohexene-1,2-dicarboxylate. The content herein is curated for researchers, scientists, and professionals in drug development and materials science who may encounter this molecule in advanced applications, such as medical device fabrication. This document delves into its chemical properties, synthesis, mechanism of action as a polymer additive, and toxicological profile, offering a holistic view grounded in scientific literature and technical data.

Chemical Identity and Physicochemical Properties

Diisodecyl 4-Cyclohexene-1,2-dicarboxylate is a high-molecular-weight ester. Its core structure consists of a cyclohexene ring with two adjacent carboxylate groups, each esterified with an isodecyl alcohol. This structure imparts significant hydrophobicity and compatibility with various polymer matrices.[1]

Synonyms: 4-Cyclohexene-1,2-dicarboxylic Acid Diisodecyl Ester, Diisodecyl 1,2,3,6-Tetrahydrophthalate, 1,2,3,6-Tetrahydrophthalic Acid Diisodecyl Ester.[2]

Table 1: Physicochemical Properties of Diisodecyl 4-Cyclohexene-1,2-dicarboxylate

PropertyValueSource
CAS Number 87826-26-4[2]
Molecular Formula C₂₈H₅₀O₄[2][3]
Molecular Weight 450.70 g/mol [2][3]
Appearance Colorless to almost colorless clear liquid[2]
Purity >97.0%[2]
Specific Gravity (20/20) 0.95
Refractive Index 1.47
Storage Temperature Room Temperature (Recommended <15°C in a cool, dark place)[2]

Synthesis Pathway

The synthesis of Diisodecyl 4-Cyclohexene-1,2-dicarboxylate is typically achieved through a two-step process. The first step involves a classic Diels-Alder reaction to create the cyclic core, followed by an esterification step.

  • Diels-Alder Reaction: 1,3-Butadiene acts as the diene and maleic anhydride serves as the dienophile. The [4+2] cycloaddition reaction between these two reactants forms cis-4-Cyclohexene-1,2-dicarboxylic anhydride. This reaction is stereospecific, retaining the cis geometry of the dienophile in the product.[4] The anhydride can then be hydrolyzed to the corresponding dicarboxylic acid.

  • Esterification: The resulting cis-4-Cyclohexene-1,2-dicarboxylic acid (or its anhydride) is then esterified with isodecyl alcohol (typically a mixture of isomers, such as 8-methylnonanol) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield the final diisodecyl ester product. Water is removed during the reaction to drive it to completion.[5]

Synthesis_Pathway cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Esterification Butadiene Butadiene Anhydride_Intermediate cis-4-Cyclohexene-1,2- dicarboxylic Anhydride Butadiene->Anhydride_Intermediate + Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Anhydride_Intermediate Final_Product Diisodecyl 4-Cyclohexene-1,2- dicarboxylate (CAS 87826-26-4) Anhydride_Intermediate->Final_Product + (Acid Catalyst, Heat) Isodecyl_Alcohol Isodecyl Alcohol Isodecyl_Alcohol->Final_Product

Caption: Synthesis workflow for Diisodecyl 4-Cyclohexene-1,2-dicarboxylate.

Mechanism of Action as a Plasticizer

In the context of materials science, particularly for polymers like polyvinyl chloride (PVC), Diisodecyl 4-Cyclohexene-1,2-dicarboxylate functions as a primary plasticizer.

PVC is an inherently rigid and brittle polymer due to strong intermolecular forces (dipole-dipole interactions) between the polymer chains. The mechanism of plasticization involves the insertion of plasticizer molecules between these chains. The large, flexible alkyl (isodecyl) chains of the plasticizer disrupt the close packing of the polymer chains, increasing the free volume and reducing the intermolecular forces. This allows the polymer chains to slide past one another more easily, resulting in a significant decrease in the glass transition temperature (Tg) and an increase in the material's flexibility, softness, and elongation. The cyclohexene core provides a semi-rigid structure that contributes to the permanence and low volatility of the plasticizer within the polymer matrix.

Applications and Performance Insights

The primary application for Diisodecyl 4-Cyclohexene-1,2-dicarboxylate is as a plasticizer in PVC and other polymers. Its hydrophobic nature also makes it suitable for use in coatings, adhesives, and sealants.[1]

Advanced Applications in Medical Devices

An area of significant interest for drug development professionals is the use of plasticizers in medical devices such as blood bags, tubing, and catheters. The traditional plasticizer, di(2-ethylhexyl) phthalate (DEHP), has faced regulatory scrutiny due to concerns about its potential reproductive and developmental toxicity.[6][7] This has driven research into safer alternatives.

Cyclohexanedicarboxylate-based plasticizers, such as this compound and its analogues, are considered leading alternatives. A study on a closely related compound, 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester (DL9TH), demonstrated that it provides comparable or superior protective effects on red blood cells against hemolysis compared to DEHP.[6] Furthermore, PVC sheets plasticized with these cyclohexene derivatives showed improved cold resistance, a critical property for blood storage.[6] Given the structural similarity, Diisodecyl 4-Cyclohexene-1,2-dicarboxylate is a strong candidate for such sensitive applications, offering a potentially favorable toxicological profile compared to traditional phthalates.

Performance Characteristics

Direct quantitative performance data for CAS 87826-26-4 is limited in public literature. However, its performance can be benchmarked against the well-studied high-molecular-weight plasticizer, Diisodecyl Phthalate (DIDP), which it is designed to replace.

Table 2: Comparative Performance Characteristics (Expected vs. Benchmark)

Performance MetricDiisodecyl 4-Cyclohexene-1,2-dicarboxylate (Expected)Diisodecyl Phthalate (DIDP) - Benchmark
Plasticizing Efficiency Good to ExcellentExcellent
Low Volatility High (due to high molecular weight)High
Migration Resistance Good (cyclohexane ring may improve permanence)Good
Low-Temperature Flexibility Good to ExcellentGood
Electrical Resistivity Good (suitable for wire & cable insulation)Good
Toxicity Profile Favorable (non-phthalate structure)Concerns over reproductive toxicity[8]

Experimental Protocol: Evaluation of Plasticizer Performance in PVC

This section outlines a standardized workflow for evaluating the performance of a novel plasticizer like Diisodecyl 4-Cyclohexene-1,2-dicarboxylate in a PVC formulation.

Objective: To characterize the mechanical, thermal, and migration properties of a PVC compound plasticized with CAS 87826-26-4.

Materials:

  • PVC Resin (K-value 67-70)

  • Diisodecyl 4-Cyclohexene-1,2-dicarboxylate

  • Thermal Stabilizer (e.g., Ca/Zn stearate)

  • Lubricant (e.g., stearic acid)

Methodology:

  • Compounding:

    • Dry blend PVC resin, plasticizer (e.g., 50 parts per hundred resin - phr), thermal stabilizer (2 phr), and lubricant (0.5 phr) in a high-speed mixer.

    • Melt-compound the blend using a two-roll mill at 160-170°C until a homogenous sheet is formed.

  • Sample Preparation:

    • Press the milled sheet in a hydraulic press at 175°C to form plaques of desired thickness (e.g., 1 mm for mechanical testing).

    • Cut standardized test specimens (e.g., dumbbell shapes for tensile testing) from the pressed plaques.

  • Mechanical Testing (ASTM D638):

    • Condition specimens for 24 hours at 23°C and 50% relative humidity.

    • Measure tensile strength, elongation at break, and modulus of elasticity using a universal testing machine (UTM).

  • Thermal Analysis (DSC):

    • Determine the glass transition temperature (Tg) of the plasticized PVC using Differential Scanning Calorimetry (DSC) to assess plasticizing efficiency. A lower Tg indicates higher efficiency.

  • Migration Resistance Test (ASTM D1239):

    • Weigh initial samples of the plasticized PVC sheet.

    • Immerse samples in various solvents (e.g., n-hexane, ethanol, soapy water) for a specified time and temperature (e.g., 24 hours at 25°C).

    • Remove, dry, and re-weigh the samples to determine the percentage of plasticizer lost (migrated) into the solvent.

Experimental_Workflow cluster_prep 1. Formulation & Preparation cluster_test 2. Characterization cluster_results 3. Data Analysis Dry_Blend Dry Blending (PVC, Plasticizer, Stabilizer) Melt_Compounding Melt Compounding (Two-Roll Mill) Dry_Blend->Melt_Compounding Pressing Compression Molding (Hydraulic Press) Melt_Compounding->Pressing Specimen_Cutting Specimen Cutting Pressing->Specimen_Cutting Mechanical_Test Mechanical Testing (UTM) - Tensile Strength - Elongation Specimen_Cutting->Mechanical_Test Thermal_Test Thermal Analysis (DSC) - Glass Transition (Tg) Specimen_Cutting->Thermal_Test Migration_Test Migration Testing - Solvent Extraction Specimen_Cutting->Migration_Test Performance_Profile Performance Profile - Flexibility - Efficiency - Permanence Mechanical_Test->Performance_Profile Thermal_Test->Performance_Profile Migration_Test->Performance_Profile

Caption: Standard experimental workflow for plasticizer performance evaluation.

Safety and Toxicological Profile

A comprehensive toxicological dataset for CAS 87826-26-4 is not publicly available. However, the safety profile can be inferred from data on the broader class of cyclohexanedicarboxylate plasticizers and by comparison to the phthalates they are designed to replace.

  • General Handling: As a laboratory chemical, standard safety precautions should be followed. This includes wearing protective gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.[9] The precursor, 4-Cyclohexene-1,2-dicarboxylic acid, is known to cause skin and serious eye irritation.[9][10]

  • Acute Toxicity: High-molecular-weight esters of this type generally exhibit low acute oral and dermal toxicity. For the related Diisodecyl Phthalate (DIDP), oral LD50 values in rats are >29,100 mg/kg bw, and dermal LD50 values are >2,910 mg/kg bw, indicating low acute toxicity.[11]

  • Irritation and Sensitization: DIDP is reported as a mild skin and eye irritant.[11] It is not considered a skin sensitizer.[11] Similar properties can be expected for Diisodecyl 4-Cyclohexene-1,2-dicarboxylate.

  • Reproductive and Developmental Toxicity: This is the key area of differentiation from phthalates like DEHP and DIDP. Extensive testing on di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), a hydrogenated analogue, has shown no evidence of developmental or reproductive toxicity or endocrine-disrupting properties.[12] The European Chemicals Agency's Risk Assessment Committee (RAC) concluded that DIDP does not warrant classification for reprotoxic effects.[8] The move towards cyclohexanedicarboxylate structures is driven by this significantly improved safety profile in reproductive toxicology.

Conclusion

Diisodecyl 4-Cyclohexene-1,2-dicarboxylate (CAS 87826-26-4) is a modern, high-molecular-weight plasticizer with significant potential in applications demanding high performance and safety, including medical devices. Its non-phthalate, cyclohexene-based structure offers a favorable toxicological profile compared to traditional plasticizers, particularly concerning reproductive health. While detailed public data on its performance and toxicology are still emerging, analogies to closely related cyclohexanedicarboxylates and high-molecular-weight phthalates provide a strong indication of its properties. For researchers and developers, this compound represents a valuable tool in the formulation of next-generation flexible polymers where safety, permanence, and performance are paramount.

References

  • CAS 87826-26-4: 4-Cyclohexene-1,2-dicarboxylic acid, diisodecyl ester Properties and Uses. (URL: Not available)
  • Diisodecyl 4-Cyclohexene-1, 2-dicarboxylate, min 97% (T), 100 ml. (URL: Not available)
  • SAFETY DATA SHEET - 4-Cyclohexene-1,2-dicarboxylic acid, cis-. (URL: Not available)
  • Diisodecyl Phthalate, Technical Grade, Liquid, 442 lb Drum. Univar Solutions. (URL: [Link])

  • Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem. National Institutes of Health. (URL: [Link])

  • Diisodecyl Phthalate - Australian Industrial Chemicals Introduction Scheme. (URL: [Link])

  • Diisodecyl phthalate - Wikipedia. (URL: [Link])

  • 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of 4-Cyclohexene-cis-1,2-Dicarboxylic Acid from Butadiene Sulfone and Maleic Anhydride. (URL: Not available)
  • Toxicity Review for Diisodecyl Phthalate (DIDP). Consumer Product Safety Commission. (URL: [Link])

  • Diisodecyl 4-cyclohexene-1,2-dicarboxylate | C28H50O4 | CID 587973 - PubChem. National Institutes of Health. (URL: [Link])

  • The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride - YouTube. (URL: [Link])

  • Synthesis of 1,4-Cyclohexanedimethanol Bis(aliphatic carboxylate) Plasticizers and Its Application to Poly(vinyl chloride) Fabrication. Sungkyunkwan University ScholarX. (URL: [Link])

  • Alternative plasticizer, 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester, for blood containers with protective effects on red blood cells and improved cold resistance - PubMed. (URL: [Link])

  • An innovative plasticizer for sensitive applications - ResearchGate. (URL: [Link])

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Diisodecyl 4-cyclohexene-1,2-dicarboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diisodecyl 4-cyclohexene-1,2-dicarboxylate: Properties, Synthesis, and Analytical Considerations

Introduction

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a high molecular weight ester, primarily classified as a plasticizer. It belongs to the family of tetrahydrophthalates, which are derivatives of cyclohexanedicarboxylic acids. While not a direct pharmaceutical agent, its role in the materials science of polymers makes it a compound of significant interest to researchers and drug development professionals. Its application in plastics, such as polyvinyl chloride (PVC), means it can be found in materials used for medical devices, laboratory equipment, and pharmaceutical packaging. Consequently, a thorough understanding of its chemical properties, synthesis, and analytical detection is critical for ensuring the safety, efficacy, and regulatory compliance of final products. This guide provides a detailed technical overview of Diisodecyl 4-cyclohexene-1,2-dicarboxylate, grounded in established chemical principles and methodologies.

Core Physicochemical Properties

The fundamental identity and characteristics of a chemical compound are encapsulated by its physicochemical properties. These data points are essential for everything from reaction stoichiometry to analytical standard preparation.

PropertyValueSource(s)
Molecular Formula C₂₈H₅₀O₄[1][2][3][4]
Molecular Weight 450.70 g/mol [2][5]
IUPAC Name bis(8-methylnonyl) cyclohex-4-ene-1,2-dicarboxylate[2]
CAS Number 87826-26-4[1][2][5]
Synonyms 4-Cyclohexene-1,2-dicarboxylic Acid Diisodecyl Ester, Diisodecyl 1,2,3,6-Tetrahydrophthalate, 1,2,3,6-Tetrahydrophthalic Acid Diisodecyl Ester[2][5][6]
Physical Form Colorless to almost colorless clear liquid[2][5]
Purity Commercially available at ≥97.0%[2][5]

Synthesis Pathway and Protocols

The synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate is typically achieved through a two-stage process. The first stage involves creating the cyclic anhydride backbone via a Diels-Alder reaction, a powerful and stereoselective method for forming six-membered rings. The second stage is a classical esterification to attach the isodecyl alcohol side chains.

Overall Synthesis Workflow

The workflow begins with the cycloaddition of a diene (1,3-butadiene) and a dienophile (maleic anhydride) to form the cyclohexene ring system. This anhydride is then opened and esterified using isodecyl alcohol to yield the final product.

G cluster_0 Stage 1: Diels-Alder Reaction cluster_1 Stage 2: Esterification A 1,3-Butadiene C cis-4-Cyclohexene-1,2- dicarboxylic Anhydride A->C + Benzene Heat B Maleic Anhydride B->C E Diisodecyl 4-cyclohexene-1,2- dicarboxylate C->E + Acid Catalyst - H₂O D Isodecyl Alcohol (2 eq.) D->E

Caption: Two-stage synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

Experimental Protocol: Stage 1 - Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This protocol is adapted from the well-established Diels-Alder reaction between butadiene and maleic anhydride.[7] The choice of this reaction is due to its high efficiency and stereoselectivity, yielding the cis isomer required for the subsequent ring-opening esterification.

Materials:

  • 2-L three-necked round-bottomed flask

  • Mechanical stirrer, gas-inlet tube, thermometer, reflux condenser

  • Maleic anhydride (196 g, 2 moles)

  • Dry benzene (500 mL)

  • Butadiene gas

  • Petroleum ether (35–60 °C)

Procedure:

  • Apparatus Setup: Assemble the reaction apparatus in a ventilated fume hood. Place the maleic anhydride and dry benzene into the flask.

  • Initiation: Begin stirring and gently heat the flask with a water bath to approximately 50°C. Introduce a rapid stream of butadiene gas (approx. 0.6–0.8 L/min).

  • Exothermic Reaction: Once the reaction begins, the temperature will rise exothermically to 70–75°C. Remove the water bath and continue the butadiene addition. The gas will be almost completely absorbed for the first 30-40 minutes.

  • Completion: Continue the reaction for a total of 2–2.5 hours, gradually decreasing the rate of butadiene flow as absorption slows.

  • Crystallization: Pour the hot reaction solution into a 1-L beaker and cover it. Allow it to cool, then place it in an ice bath (0–5°C) overnight to facilitate crystallization.

  • Isolation and Purification: Collect the crystalline product using a Büchner funnel. Wash the crystals with 250 mL of cold petroleum ether. A second crop of crystals can be obtained from the filtrate. Dry the combined product in an oven at 70–80°C. The expected yield is 93-97%.[7]

Experimental Protocol: Stage 2 - Esterification

This is a representative acid-catalyzed esterification protocol. The anhydride from Stage 1 is reacted with two equivalents of isodecyl alcohol.

Materials:

  • cis-4-Cyclohexene-1,2-dicarboxylic anhydride (1 mole equivalent)

  • Isodecyl alcohol (2.1 mole equivalents, slight excess)

  • Toluene (as solvent and for azeotropic water removal)

  • Acid catalyst (e.g., p-Toluenesulfonic acid or sulfuric acid)

  • Dean-Stark apparatus

Procedure:

  • Charging the Reactor: Combine the anhydride, isodecyl alcohol, and toluene in a round-bottomed flask fitted with a Dean-Stark trap and reflux condenser.

  • Catalysis: Add the acid catalyst to the mixture.

  • Reaction: Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected.

  • Workup: Once the theoretical amount of water has been collected, cool the reaction mixture. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄). Remove the toluene solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield the final clear, liquid Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

Analytical Considerations for Pharmaceutical Applications

For drug development professionals, the primary concern with a compound like Diisodecyl 4-cyclohexene-1,2-dicarboxylate is its potential to leach from container materials into a drug product. This necessitates robust analytical methods for its detection and quantification at trace levels. Furthermore, understanding its metabolic fate is crucial for toxicological assessment. A study on the related plasticizer Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) highlights a modern workflow for identifying metabolites and exposure markers using high-resolution mass spectrometry, a strategy directly applicable here.[8]

Analytical Workflow for Leachable/Metabolite Analysis

A typical workflow for identifying and quantifying the compound or its metabolites in a complex matrix (e.g., urine, drug formulation) involves sample preparation, chromatographic separation, and mass spectrometric detection.

G A Sample Collection (e.g., Urine, Drug Product) B Sample Preparation (e.g., LLE, SPE) A->B C Chromatographic Separation (HPLC / UPLC) B->C D Ionization (e.g., ESI) C->D E Mass Analysis (High-Resolution MS, e.g., Q-TOF) D->E F Data Processing & Metabolite Discovery E->F Full Scan Data G Structure Elucidation (MS/MS Fragmentation) F->G Candidate Signals H Quantification & Validation G->H Validated Markers

Caption: Workflow for leachable/metabolite analysis using LC-MS.

This workflow leverages the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry.[8] High-resolution instruments are particularly valuable as they provide accurate mass measurements, which facilitate the determination of elemental compositions for unknown metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment candidate ions, providing structural information for definitive identification.

Conclusion

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a technically significant diester whose relevance to the pharmaceutical sciences lies in its application as a polymer additive. A comprehensive understanding of its physicochemical properties is the foundation for its proper use and analysis. Its synthesis, rooted in the elegant and efficient Diels-Alder reaction, is well-established. For the target audience of researchers and developers, the most critical aspect is the analytical methodology required to monitor its presence as a potential leachable or to understand its metabolic profile, ensuring the safety and integrity of pharmaceutical products and medical devices.

References

  • Vertex AI Search. Diisodecyl 4-Cyclohexene-1, 2-dicarboxylate, min 97% (T), 100 ml.
  • Fisher Scientific. Diisodecyl 4-Cyclohexene-1,2-dicarboxylate 97.0+%, TCI America.
  • ChemSrc. diisodecyl 4-cyclohexene-1,2-dicarboxylate suppliers USA.
  • PubChem, National Institutes of Health. Diisodecyl 4-cyclohexene-1,2-dicarboxylate.
  • Tokyo Chemical Industry Co., Ltd. (APAC). Diisodecyl 4-Cyclohexene-1,2-dicarboxylate 87826-26-4.
  • Tokyo Chemical Industry (India) Pvt. Ltd. Diisodecyl 4-Cyclohexene-1,2-dicarboxylate 87826-26-4.
  • PubMed, National Institutes of Health. Exposure marker discovery of di(isononyl)cyclohexane-1,2-dicarboxylate using two mass spectrometry-based metabolite profiling data processing methods.
  • TCI (Shanghai) Development Co., Ltd. Diisodecyl 4-Cyclohexene-1,2-dicarboxylate 87826-26-4.
  • PubChem, National Institutes of Health. 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester.
  • PubChem, National Institutes of Health. 4-Cyclohexene-1,2-dicarboxylic acid, cis-.
  • Organic Syntheses. 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-.
  • K-State Department of Chemistry. Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction).
  • YouTube. The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride.
  • Organic Syntheses. cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE.

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An In-depth Technical Guide to Diisodecyl 4-cyclohexene-1,2-dicarboxylate: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisodecyl 4-cyclohexene-1,2-dicarboxylate, a high molecular weight ester, is a compound of significant interest in various industrial applications, primarily as a plasticizer. Its molecular structure, characterized by a cyclohexene ring and two long isodecyl ester chains, imparts desirable properties such as flexibility and durability to polymeric materials. This technical guide provides a comprehensive overview of the physical and chemical properties of Diisodecyl 4-cyclohexene-1,2-dicarboxylate, its synthesis, and the analytical techniques pivotal for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and material science who require a deep understanding of this compound.

Core Physical and Chemical Properties

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a colorless to nearly colorless, clear liquid at room temperature. Its fundamental properties are summarized below:

PropertyValueSource(s)
Molecular Formula C28H50O4
Molecular Weight 450.7 g/mol
CAS Number 87826-26-4
Appearance Colorless to Almost Colorless Clear Liquid
Purity >97.0%
Synonyms 4-Cyclohexene-1,2-dicarboxylic Acid Diisodecyl Ester, Diisodecyl 1,2,3,6-Tetrahydrophthalate, 1,2,3,6-Tetrahydrophthalic Acid Diisodecyl Ester

Synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate

The synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate typically proceeds through a two-step process. The first step involves the Diels-Alder reaction to form the cyclohexene dicarboxylic acid precursor, followed by esterification with isodecanol.

Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

The foundational cyclohexene ring is synthesized via a Diels-Alder reaction between 1,3-butadiene and maleic anhydride. This reaction is a classic example of a [4+2] cycloaddition.

Caption: Diels-Alder reaction for the synthesis of the anhydride precursor.

Step 2: Esterification

The resulting cis-4-cyclohexene-1,2-dicarboxylic anhydride is then subjected to hydrolysis to yield the corresponding dicarboxylic acid. Subsequent esterification with isodecanol, typically in the presence of an acid catalyst, produces Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

Caption: Two-step synthesis of the target compound.

Chemical Reactivity and Stability

As an ester, Diisodecyl 4-cyclohexene-1,2-dicarboxylate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the parent dicarboxylic acid and isodecanol. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts.

The stability of the compound is also a critical consideration. As a plasticizer, its primary function is to remain integrated within a polymer matrix over the product's lifespan. However, factors such as exposure to heat, UV radiation, and certain chemicals can lead to the migration or leaching of the plasticizer, which can alter the properties of the plastic material. The chemical resistance of PVC products, for instance, can be influenced by the type and concentration of the plasticizer used.

Thermal decomposition of cyclohexene derivatives can occur at elevated temperatures, leading to the formation of various degradation products. The specific decomposition pathway and products for Diisodecyl 4-cyclohexene-1,2-dicarboxylate would require specific experimental investigation.

Analytical Characterization

A suite of analytical techniques is essential for the comprehensive characterization of Diisodecyl 4-cyclohexene-1,2-dicarboxylate, ensuring its identity, purity, and quality.

Spectroscopic Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the molecule. The FTIR spectrum of an ester is characterized by a strong carbonyl (C=O) stretching absorption typically found in the range of 1735-1750 cm⁻¹ and C-O stretching vibrations between 1000 and 1300 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the detailed molecular structure of Diisodecyl 4-cyclohexene-1,2-dicarboxylate. While specific spectral data for this compound is not widely published, data for its precursor, cis-4-cyclohexene-1,2-dicarboxylic acid, is available and can serve as a reference for assigning key resonances.

Chromatographic Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for the identification and quantification of plasticizers like Diisodecyl 4-cyclohexene-1,2-dicarboxylate. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized molecules.

Experimental Protocols

Protocol for Boiling Point Determination of High Molecular Weight Esters

Due to the high boiling point of Diisodecyl 4-cyclohexene-1,2-dicarboxylate, standard atmospheric pressure distillation may not be feasible without causing decomposition. A common method for determining the boiling point of such compounds is vacuum distillation or micro-boiling point determination.

Micro-Boiling Point Determination:

  • A small sample of the liquid is placed in a capillary tube, which is then sealed at one end.

  • The capillary tube is attached to a thermometer and placed in a heating bath.

  • The temperature at which a continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point at the corresponding pressure.

  • A pressure-temperature nomograph can be used to correct the observed boiling point to standard pressure.

Protocol for GC-MS Analysis of Plasticizers

The following is a general protocol for the analysis of plasticizers in a polymer matrix.

  • Sample Preparation: A known weight of the polymer sample is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to isolate the plasticizer.

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer is used for the analysis.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used.

    • Carrier Gas: Helium is commonly used as the carrier gas.

    • Temperature Program: A temperature gradient is employed to ensure the elution of the high-boiling plasticizer.

    • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron ionization (EI) is the most common mode.

    • Mass Range: A suitable mass range is scanned to detect the molecular ion and characteristic fragment ions of the plasticizer.

  • Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a known standard of Diisodecyl 4-cyclohexene-1,2-dicarboxylate for identification and quantification.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, synthesis, and analytical characterization of Diisodecyl 4-cyclohexene-1,2-dicarboxylate. While it is a compound with established industrial applications, this guide highlights the need for more publicly available, specific quantitative data to further aid researchers and scientists. The provided information on its synthesis and analytical protocols offers a solid foundation for further investigation and application of this important high molecular weight ester.

References

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An In-Depth Technical Guide to the Safety and Toxicity of Diisodecyl 4-cyclohexene-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a non-phthalate plasticizer utilized in various polymer applications to impart flexibility and durability. As the chemical industry and regulatory bodies continue to scrutinize traditional phthalate plasticizers for their potential health effects, alternative compounds such as Diisodecyl 4-cyclohexene-1,2-dicarboxylate have garnered increasing interest. This technical guide provides a comprehensive overview of the available safety and toxicity data for Diisodecyl 4-cyclohexene-1,2-dicarboxylate, intended for researchers, scientists, and drug development professionals.

Due to the limited availability of in-depth toxicological studies specifically for Diisodecyl 4-cyclohexene-1,2-dicarboxylate, this guide incorporates a read-across approach from structurally similar and well-studied non-phthalate plasticizers, primarily di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH). This methodology, while necessary, introduces a degree of uncertainty, which will be clearly indicated throughout the document.

Chemical Identity and Physicochemical Properties

  • Chemical Name: Diisodecyl 4-cyclohexene-1,2-dicarboxylate

  • Synonyms: 4-Cyclohexene-1,2-dicarboxylic Acid Diisodecyl Ester, Diisodecyl 1,2,3,6-Tetrahydrophthalate, 1,2,3,6-Tetrahydrophthalic Acid Diisodecyl Ester

  • CAS Number: 87826-26-4

  • Molecular Formula: C₂₈H₅₀O₄

  • Molecular Weight: 450.7 g/mol

The physicochemical properties of Diisodecyl 4-cyclohexene-1,2-dicarboxylate, such as its high molecular weight and lipophilicity, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its toxicological potential.

Toxicokinetics: A Read-Across Perspective from DINCH

Upon oral ingestion, it is anticipated that Diisodecyl 4-cyclohexene-1,2-dicarboxylate would undergo hydrolysis in the gastrointestinal tract, catalyzed by esterases, to form the monoester, monoisodecyl 4-cyclohexene-1,2-dicarboxylate, and isodecanol. The monoester is likely the primary metabolite and may be further metabolized through oxidation of the cyclohexene ring and the alkyl chain.[1]

The primary route of excretion for DINCH and its metabolites is via the feces, with a smaller proportion excreted in the urine.[2] A similar excretion pattern is expected for Diisodecyl 4-cyclohexene-1,2-dicarboxylate. The high molecular weight and lipophilicity of the parent compound may limit its oral absorption.

Caption: Hypothetical metabolic pathway of Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

Human Health Hazard Assessment

This section details the potential health effects of Diisodecyl 4-cyclohexene-1,2-dicarboxylate, drawing from available data on the compound and its structural analogs.

Acute Toxicity

Safety data for related compounds suggest a low potential for acute toxicity via oral, dermal, and inhalation routes. For instance, the diglycidyl ether of 4-cyclohexene-1,2-dicarboxylic acid is assessed as being minimally toxic after a single ingestion.

Skin and Eye Irritation and Sensitization

Safety Data Sheets (SDS) for compounds with the 4-cyclohexene-1,2-dicarboxylate moiety indicate a potential for skin and eye irritation.[3] Specifically, classifications for related chemicals include Skin Irritation Category 2 and Eye Irritation Category 2. Some related compounds are also classified as skin sensitizers (Category 1), suggesting a potential to cause allergic skin reactions upon repeated contact.

Table 1: Hazard Classification for Related Cyclohexene Dicarboxylate Compounds

Hazard EndpointClassificationSource
Skin IrritationCategory 2 (Causes skin irritation)[3]
Eye IrritationCategory 2 (Causes serious eye irritation)[3]
Skin SensitizationCategory 1 (May cause an allergic skin reaction)
Repeated Dose Toxicity

Comprehensive repeated dose toxicity studies for Diisodecyl 4-cyclohexene-1,2-dicarboxylate are not available. However, studies on DINCH in rats have shown effects on the liver, thyroid, and kidneys at high doses.[1] These effects are often associated with metabolic enzyme induction and are not always considered adverse in the absence of accompanying histopathological changes.[4]

Genotoxicity

There is no available data on the genotoxicity of Diisodecyl 4-cyclohexene-1,2-dicarboxylate. In vitro studies on other non-phthalate plasticizers have generally shown a lack of mutagenic or clastogenic activity.[5] However, some research suggests that certain non-phthalate plasticizers may have the potential to cause DNA damage.[6]

Carcinogenicity

No carcinogenicity studies have been conducted on Diisodecyl 4-cyclohexene-1,2-dicarboxylate. Long-term studies on a similar non-phthalate plasticizer, bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (Eco-DEHCH), in rats did not show any evidence of carcinogenicity at high doses.[7]

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of Diisodecyl 4-cyclohexene-1,2-dicarboxylate has not been specifically evaluated. This is a critical data gap, as reproductive and developmental effects are a primary concern for many plasticizers.[7]

Toxicological studies in animals on the analog DINCH have generally shown no evidence of developmental or reproductive toxicity.[1] However, some studies have suggested potential associations between DINCH exposure and markers of ovarian response in women undergoing fertility treatment, although the findings were not statistically significant.[8][9]

Experimental Protocols: A Framework for Future Research

To address the existing data gaps, the following standard toxicological assays, based on OECD guidelines, would be essential for a thorough safety assessment of Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

Protocol 1: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
  • Cell Culture: Prepare cultures of suitable mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells).

  • Exposure: Treat cell cultures with at least three concentrations of Diisodecyl 4-cyclohexene-1,2-dicarboxylate, with and without metabolic activation (S9 mix).

  • Harvest and Staining: After an appropriate incubation period, harvest the cells, prepare metaphase spreads, and stain with Giemsa.

  • Analysis: Score at least 200 metaphases per concentration for structural and numerical chromosomal aberrations.

  • Data Evaluation: Statistically analyze the frequency of aberrations compared to negative and positive controls.

Sources

Literature review of Diisodecyl 4-cyclohexene-1,2-dicarboxylate research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diisodecyl 4-cyclohexene-1,2-dicarboxylate: Synthesis, Applications, and Toxicological Profile

Introduction

Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) is a non-phthalate plasticizer that has garnered increasing interest as a substitute for traditional phthalate-based plasticizers, which have faced regulatory scrutiny due to health and environmental concerns. As a member of the cyclohexanoate ester family, DIDCH offers favorable properties for a variety of polymer applications, including enhanced flexibility and durability. This technical guide provides a comprehensive overview of the current research on DIDCH, covering its synthesis, physicochemical properties, applications, and a review of its toxicological and environmental profile, primarily through data on structurally similar compounds. This document is intended for researchers, scientists, and professionals in drug development and polymer science who require a detailed understanding of this emerging plasticizer.

Chemical Identity and Physicochemical Properties

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is the di-ester of 4-cyclohexene-1,2-dicarboxylic acid and isodecyl alcohol. Its chemical structure combines a cyclohexene ring with two long, branched alkyl chains, which imparts good compatibility with various polymer matrices.

Table 1: Physicochemical Properties of Diisodecyl 4-cyclohexene-1,2-dicarboxylate

PropertyValueSource
Molecular Formula C28H50O4[1][2]
Molecular Weight 450.7 g/mol [1][2]
CAS Number 87826-26-4[1]
Appearance Colorless to almost colorless clear liquid
Purity >97.0% (Typical)

Synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate

The synthesis of DIDCH is a two-step process that begins with the formation of the 4-cyclohexene-1,2-dicarboxylic acid backbone, followed by esterification with isodecyl alcohol.

Step 1: Synthesis of 4-Cyclohexene-1,2-dicarboxylic Anhydride via Diels-Alder Reaction

The core cyclohexene ring structure is synthesized through a Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings.[3] This reaction involves the cycloaddition of a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride).[3]

Experimental Protocol: Synthesis of 4-Cyclohexene-1,2-dicarboxylic Anhydride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine maleic anhydride and a suitable solvent such as toluene.

  • Diene Addition: Slowly add a source of 1,3-butadiene. For laboratory-scale synthesis, 3-sulfolene can be used as a stable precursor that releases 1,3-butadiene upon heating.

  • Reflux: Heat the reaction mixture to reflux. The temperature will depend on the solvent used (e.g., the boiling point of toluene is approximately 111°C). The reaction is typically carried out for several hours to ensure complete conversion.

  • Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product, 4-cyclohexene-1,2-dicarboxylic anhydride, will crystallize out of the solution.

  • Isolation and Purification: Collect the crystals by vacuum filtration and wash with a cold, non-polar solvent like petroleum ether to remove any unreacted starting materials. The product can be further purified by recrystallization.

Diels_Alder Butadiene 1,3-Butadiene Product 4-Cyclohexene-1,2- dicarboxylic Anhydride Butadiene->Product + MaleicAnhydride Maleic Anhydride MaleicAnhydride->Product

Caption: Diels-Alder reaction for the synthesis of the DIDCH precursor.

Step 2: Esterification to Diisodecyl 4-cyclohexene-1,2-dicarboxylate

The second step involves the esterification of the 4-cyclohexene-1,2-dicarboxylic anhydride with isodecyl alcohol. This is a type of Fischer-Speier esterification, typically catalyzed by a strong acid.

Experimental Protocol: Esterification of 4-Cyclohexene-1,2-dicarboxylic Anhydride

  • Reaction Setup: Charge a reaction vessel with 4-cyclohexene-1,2-dicarboxylic anhydride, a stoichiometric excess of isodecyl alcohol, and a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heating and Water Removal: Heat the mixture, often with a Dean-Stark apparatus to remove the water that is formed during the reaction, which drives the equilibrium towards the formation of the ester.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Workup: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a sodium bicarbonate solution.

  • Purification: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt like magnesium sulfate. The excess isodecyl alcohol and any remaining impurities are removed by vacuum distillation to yield the purified Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

Esterification Anhydride 4-Cyclohexene-1,2- dicarboxylic Anhydride + 2x Isodecyl Alcohol DIDCH Diisodecyl 4-cyclohexene- 1,2-dicarboxylate Anhydride->DIDCH Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->DIDCH Heat Heat (-H₂O) Heat->DIDCH

Caption: Esterification process to produce DIDCH.

Applications of Diisodecyl 4-cyclohexene-1,2-dicarboxylate

The primary application of DIDCH is as a plasticizer, a substance added to a polymer to increase its flexibility, workability, and durability.[4] It is a key component in the formulation of flexible polyvinyl chloride (PVC) products and is also finding use in other polymer systems like adhesives and sealants.

Plasticizer for Polyvinyl Chloride (PVC)

DIDCH is used as a replacement for traditional phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP) in a wide range of PVC applications. The long, branched alkyl chains of DIDCH provide good compatibility with the PVC matrix, leading to efficient plasticization. Esters of dicarboxylic acids are known to impart high frost resistance and reduced toxicity to PVC compositions.[5] The performance of cyclohexene dicarboxylate plasticizers is generally comparable to that of traditional phthalates in terms of mechanical properties, but they often exhibit lower migration rates and better toxicological profiles.

Adhesives and Sealants

A European patent application discloses the use of cyclohexane polycarboxylic acid derivatives, including dialkyl esters of cyclohexane-1,2-dicarboxylic acid, in adhesive and sealant formulations.[6] In these applications, the plasticizer serves to reduce the hardness of the polymer, improve the compatibility of fillers, and enhance the low-temperature elasticity and extensibility of the final product.[6] The use of these plasticizers can lead to compositions with low glass transition temperatures and good mechanical properties.[6]

Toxicological and Safety Assessment

Acute and Chronic Toxicity

Based on data for DIDP, DIDCH is expected to have low acute oral, dermal, and inhalation toxicity.[7] In repeated-dose oral studies with DIDP in rats, the main effects observed at higher doses were increased liver weights and effects on lipid metabolism, without associated pathology.[7]

Reproductive and Developmental Toxicity

There is a lack of specific data on the reproductive and developmental toxicity of DIDCH. Studies on the related compound, cyclohexane, in rats and rabbits showed no evidence of developmental toxicity at the concentrations tested.[8] However, some alternative plasticizers have shown potential for reproductive or developmental effects, highlighting the need for specific testing of individual compounds.[9] For example, cyclohexanol has been listed under California's Proposition 65 as a chemical known to cause reproductive toxicity.[10]

Genotoxicity and Carcinogenicity

No specific genotoxicity or carcinogenicity studies on DIDCH were identified. For the related compound DINCH, studies have indicated no evidence of genotoxicity.[11] A two-year carcinogenicity study of another cyclohexane-based plasticizer, bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (Eco-DEHCH), in rats found no evidence of carcinogenic potential.[12]

Environmental Fate and Ecotoxicity

The environmental fate of a chemical is determined by its persistence, bioaccumulation potential, and mobility. For non-phthalate plasticizers like DIDCH, biodegradation is expected to be a primary degradation pathway in the environment.

Biodegradation and Persistence

Studies on non-phthalate plasticizers, including adipates and other dicarboxylates, have shown that they are generally biodegradable.[13][14] The rate of biodegradation can be influenced by the length and branching of the alkyl chains. While specific data for DIDCH is not available, it is anticipated to undergo biodegradation in soil and aquatic environments. The degradation of plasticizers can be influenced by both abiotic and biotic processes.[13]

Ecotoxicity

The ecotoxicity of DIDCH has not been extensively studied. However, data on other non-phthalate plasticizers suggests that they generally exhibit lower toxicity to aquatic organisms compared to some of the more regulated phthalates. It is important to note that some alternative plasticizers have shown the potential to cause toxicity in aquatic species, indicating the need for thorough environmental risk assessments.[15]

Analytical Methods for Determination

The detection and quantification of DIDCH in various matrices, such as plastics, environmental samples, and biological tissues, can be achieved using modern analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method for the analysis of non-phthalate plasticizers.[16]

Table 2: Analytical Methods for Non-Phthalate Plasticizers

TechniqueSample PreparationDetectionKey Advantages
GC-MS Solvent extraction, QuEChERSMass SpectrometryHigh sensitivity and selectivity, allows for identification and quantification.[17][18]
SFC-ELSD Supercritical Fluid ExtractionEvaporative Light ScatteringSuitable for thermally labile compounds, can be a greener alternative to traditional HPLC.[19]

Experimental Protocol: QuEChERS for Plasticizer Analysis in Solid Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of analytes from complex matrices.[17][18]

  • Sample Homogenization: A representative sample is homogenized.

  • Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is mixed with a combination of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and graphitized carbon black to remove pigments) to clean up the sample.

  • Analysis: The final extract is analyzed by GC-MS or another suitable technique.

Conclusion

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a promising non-phthalate plasticizer with applications in PVC, adhesives, and sealants. Its synthesis is based on well-established chemical reactions, and it offers performance characteristics that make it a viable alternative to regulated phthalates. While a complete toxicological and environmental profile for DIDCH is not yet available, data from structurally related compounds suggest a favorable safety profile compared to some traditional plasticizers. However, the lack of direct data highlights the need for further research to fully characterize its long-term effects on human health and the environment. The continued development and use of alternative plasticizers like DIDCH represent a positive step towards safer and more sustainable polymer formulations.

References

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  • Determination of 36 non-phthalate plasticizers with the QuEChERS method in milk powder by gas chromatography coupled with quadrupole/orbitrap high-resolution mass spectrometry. (2025). RSC Publishing. [Link]

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Discovery and history of cyclohexene dicarboxylate compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Cyclohexene Dicarboxylate Compounds

Abstract

Cyclohexene dicarboxylate and its saturated cyclohexane analogues represent a cornerstone class of cyclic dicarboxylic acids with profound significance in organic synthesis, polymer chemistry, and medicinal chemistry. Their discovery is intrinsically linked to one of the most powerful transformations in synthetic chemistry: the Diels-Alder reaction. This guide provides a comprehensive overview of the historical context of their discovery, the evolution of their synthetic methodologies, their key physicochemical properties, and their expanding applications. We will delve into the stereospecific nature of their synthesis, the rationale behind various experimental protocols, and their role as versatile scaffolds and building blocks in the development of advanced materials and therapeutic agents.

Foundational Discovery: The Dawn of the Diels-Alder Reaction

The history of cyclohexene dicarboxylate compounds is inseparable from the discovery of the [4+2] cycloaddition reaction by Otto Diels and Kurt Alder in 1928. This Nobel Prize-winning reaction provided a revolutionary and stereospecific method for forming six-membered rings. The archetypal example, and the one that laid the foundation for this class of compounds, is the reaction between a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride).

This pericyclic reaction proceeds through a cyclic transition state, involving the reorganization of six π-electrons to form two new sigma bonds and a new pi bond, yielding a cyclohexene ring system.[1][2] The concerted nature of this mechanism ensures high stereospecificity, where the stereochemistry of the reactants is faithfully translated to the product.[2] In the case of maleic anhydride, a cis-dienophile, the reaction exclusively yields the cis-adduct, 4-cyclohexene-cis-1,2-dicarboxylic anhydride.[3] This predictable control over stereochemistry is a primary reason for the reaction's immense synthetic utility.

Caption: The Diels-Alder reaction of 1,3-butadiene and maleic anhydride.

Evolution of Synthetic Methodologies

The initial syntheses paved the way for more refined and practical laboratory and industrial-scale preparations. The methodologies have evolved to address challenges such as the handling of gaseous reactants and the synthesis of various isomers and derivatives.

Synthesis of cis-Cyclohexene Dicarboxylates

The primary route to cis-isomers remains the Diels-Alder reaction. A significant practical advancement was the use of a stable solid precursor that generates the diene in situ. 3-Sulfolene (butadiene sulfone) is a widely used source of 1,3-butadiene; upon heating, it undergoes a retro-cheletropic reaction to release gaseous 1,3-butadiene and sulfur dioxide.[1][4] This innovation circumvents the need to handle butadiene gas directly, simplifying the experimental setup and improving safety.[3][4]

The resulting anhydride can be readily hydrolyzed with water to yield the corresponding cis-4-cyclohexene-1,2-dicarboxylic acid.[3] Esterification, typically by reaction with an alcohol in the presence of an acid catalyst, produces the corresponding diesters.[5]

Synthesis of Saturated Cyclohexane Dicarboxylates

The unsaturated cyclohexene ring can be reduced to the saturated cyclohexane analogue through catalytic hydrogenation. This is a common and high-yielding transformation.

  • cis-Isomers: Hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride or its corresponding diacid over a catalyst like platinum oxide (Adams' catalyst) or Raney nickel yields cis-1,2-cyclohexanedicarboxylic acid.[6][7]

  • trans-Isomers: The synthesis of the trans isomer requires a different approach due to the stereospecificity of the Diels-Alder reaction. The trans product is often obtained through the isomerization of the cis isomer, for instance, by heating the cis-anhydride.[8] Alternatively, resolution of a racemic mixture of trans-1,2-cyclohexanedicarboxylic acid using a chiral resolving agent like (R)-1-phenylethylamine can be employed to isolate specific enantiomers, which is a critical step in the synthesis of pharmaceuticals like Lurasidone.[9]

Synthesis_Workflow Reactants 1,3-Butadiene (from 3-Sulfolene) + Maleic Anhydride DielsAlder Diels-Alder Reaction (Heat in Xylene) Reactants->DielsAlder Anhydride cis-4-Cyclohexene-1,2- dicarboxylic Anhydride DielsAlder->Anhydride Hydrolysis Hydrolysis (H2O) Anhydride->Hydrolysis Diacid_Unsat cis-4-Cyclohexene-1,2- dicarboxylic Acid Hydrolysis->Diacid_Unsat Hydrogenation Catalytic Hydrogenation (e.g., PtO2, H2) Diacid_Unsat->Hydrogenation Diacid_Sat_Cis cis-1,2-Cyclohexane- dicarboxylic Acid Hydrogenation->Diacid_Sat_Cis Isomerization Isomerization / Resolution Diacid_Sat_Cis->Isomerization Diacid_Sat_Trans trans-1,2-Cyclohexane- dicarboxylic Acid Isomerization->Diacid_Sat_Trans

Caption: Synthetic workflow from Diels-Alder adduct to saturated isomers.

Physicochemical Properties

The properties of cyclohexene and cyclohexane dicarboxylic acids are heavily influenced by the stereochemistry (cis vs. trans) of the carboxyl groups. These differences affect their melting points, solubility, and their ability to pack in a crystal lattice.

Propertycis-1,2-Cyclohexanedicarboxylic Acidtrans-1,2-Cyclohexanedicarboxylic Acid
CAS Number 610-09-3[10]2305-32-0[11]
Appearance White Crystalline Powder[10]White Crystalline Powder[11]
Molecular Formula C₈H₁₂O₄C₈H₁₂O₄
Molecular Weight 172.18 g/mol 172.18 g/mol [11]
Melting Point 188-192 °C[10]228-230 °C[8]
Water Solubility Soluble2 g/L (20 °C)[8]

Applications and Broader Significance

The rigid, functionalized cyclic scaffold of these compounds makes them exceptionally versatile. Their applications span from bulk polymer production to the intricate synthesis of biologically active molecules.

Polymer Chemistry and Material Science

Cyclohexane dicarboxylic acids and their derivatives are crucial monomers in the polymer industry, offering a weatherable and stable alternative to aromatic counterparts like terephthalic acid.[12]

  • Plasticizers: Their esters are used as plasticizers to enhance the flexibility and durability of polymers like polyvinyl chloride (PVC).[6][13][14]

  • Polyesters and Resins: They are used in the manufacture of synthetic resins, including glyptal-type and epoxy resins, prized for their adhesion and durability.[6][7] The cis/trans ratio of the diacid monomer is a critical parameter that can be tuned to control the final properties of the resulting polyester; high trans content generally leads to semi-crystalline materials, while higher cis content results in more amorphous polymers.[12][15]

  • CO₂-Derived Polymers: In sustainable chemistry, derivatives like poly(cyclohexene carbonate), produced from the copolymerization of CO₂ and cyclohexene oxide, are being developed as advanced materials for adhesives and plastics.[16]

Drug Development and Medicinal Chemistry

The defined stereochemistry and dicarboxylate functionality make these compounds valuable intermediates and scaffolds in pharmaceuticals.[11]

  • Chiral Intermediates: Enantiomerically pure trans-1,2-cyclohexanedicarboxylic acid is a key intermediate in the synthesis of the antipsychotic agent Lurasidone.[9]

  • Scaffolds for Bioactive Molecules: The cyclohexane ring serves as a rigid core for building complex molecules. For example, trans-1,2-cyclohexanedicarboxylic acid is a reagent used to synthesize selective cathepsin K inhibitors for treating osteoarthritis and novel sodium channel blockers for potential use in chronic pain management.[8][11]

  • Inherent Biological Activity: Beyond their role as building blocks, various derivatives of cyclohexene have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[17][18][19] This makes the cyclohexene moiety a privileged structure in the search for new therapeutic agents.[18]

Applications Core Cyclohexene / Cyclohexane Dicarboxylates Polymers Polymer Chemistry Core->Polymers Pharma Drug Development Core->Pharma Agro Agrochemicals Core->Agro sub_p1 Plasticizers (PVC) Polymers->sub_p1 sub_p2 Polyesters & Resins Polymers->sub_p2 sub_p3 Sustainable Polymers (from CO2) Polymers->sub_p3 sub_ph1 Chiral Intermediates (Lurasidone) Pharma->sub_ph1 sub_ph2 Bioactive Scaffolds (Pain, Osteoarthritis) Pharma->sub_ph2 sub_ph3 Antimicrobial / Antitumor Agents Pharma->sub_ph3 sub_a1 Insecticides & Herbicides Agro->sub_a1

Caption: Key application areas for cyclohexene dicarboxylate compounds.

Key Experimental Protocol: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Acid

This two-step protocol details the Diels-Alder reaction to form the anhydride, followed by hydrolysis to the diacid. The causality for key steps is explained.

Step 1: Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride [1][3]

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser in a heating mantle. Ensure all glassware is dry, as maleic anhydride is water-sensitive and can hydrolyze prematurely to maleic acid.[4][20]

  • Reagent Addition: To the flask, add maleic anhydride (1.0 eq), 3-sulfolene (1.1 eq), and an inert, high-boiling solvent such as xylene. Xylene is chosen because its reflux temperature is sufficient to induce the thermal decomposition of 3-sulfolene into 1,3-butadiene.[3]

  • Reaction: Gently heat the mixture to reflux (approx. 140 °C). As the 3-sulfolene decomposes, the newly formed 1,3-butadiene immediately reacts with the maleic anhydride present in the solution. This in situ generation minimizes the polymerization of butadiene, a common side reaction.[1] Maintain reflux for 30-60 minutes.

  • Isolation and Crystallization: Allow the reaction mixture to cool to room temperature. The product, being less soluble in xylene at lower temperatures, will begin to crystallize. To induce further crystallization, a non-polar solvent like petroleum ether can be added to reduce the solubility of the anhydride product.[20]

  • Purification: Collect the white, crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether to remove residual xylene and any unreacted starting materials. The product can be further purified by recrystallization if necessary.

Step 2: Hydrolysis to cis-4-Cyclohexene-1,2-dicarboxylic Acid [3]

  • Procedure: Place the synthesized anhydride from Step 1 into a flask with a sufficient amount of water.

  • Hydrolysis: Heat the mixture to boiling. The anhydride ring will open via hydrolysis to form the dicarboxylic acid, which is soluble in hot water.

  • Crystallization: After all the solid has dissolved, remove the flask from the heat and allow it to cool slowly to room temperature, and then in an ice bath. The dicarboxylic acid, being less soluble in cold water, will crystallize out.

  • Isolation: Collect the purified crystals of cis-4-cyclohexene-1,2-dicarboxylic acid by vacuum filtration and allow them to air dry.

Conclusion

From their theoretical conception in the seminal work of Diels and Alder to their current role in advanced materials and life-saving pharmaceuticals, cyclohexene dicarboxylate compounds have had a remarkable history. Their synthesis is a classic illustration of stereochemical control and synthetic efficiency. The continuous exploration of their derivatives reveals new biological activities and material properties, ensuring that this versatile chemical scaffold will remain a subject of intense research and a vital component in the toolkit of chemists and material scientists for the foreseeable future.

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Methodological & Application

Analytical methods for Diisodecyl 4-cyclohexene-1,2-dicarboxylate detection

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) in Complex Matrices: Methodologies and Implementation

Abstract

This document provides a comprehensive technical guide for the analytical detection and quantification of Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH), a non-phthalate plasticizer. As the regulatory landscape and consumer awareness concerning plasticizers evolve, the demand for robust and sensitive analytical methods for alternative compounds like DIDCH is escalating. This guide is intended for researchers, quality control analysts, and drug development professionals, offering detailed protocols for sample preparation and instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be adaptable to various matrices, including polymeric materials and food simulants.

Introduction and Analytical Rationale

Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) belongs to the family of cyclohexanoate plasticizers, which are increasingly used as substitutes for traditional ortho-phthalates in a variety of applications, from PVC products and toys to food packaging materials.[1] Unlike its more studied counterpart, Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH), specific analytical protocols for DIDCH are not widely published.[2] This necessitates the development of reliable methods to monitor its presence, migration, and potential human exposure.

The analytical challenge posed by DIDCH lies in its high molecular weight (450.7 g/mol ), low volatility, and its presence as a complex mixture of isomers derived from isodecanol.[3] These properties demand sensitive and specific analytical techniques capable of resolving isomeric forms and detecting trace amounts in complex sample matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity for high-molecular-weight analytes that may be thermally labile.

Causality of Method Selection:

  • GC-MS: Ideal for its high separation efficiency and the extensive spectral libraries available for electron ionization (EI), which aids in structural confirmation. It is particularly well-suited for screening and quantification in less complex matrices or after rigorous cleanup.[4][5]

  • LC-MS/MS: The preferred method for trace quantification in highly complex matrices (e.g., biological fluids, fatty foods) due to its enhanced selectivity through Multiple Reaction Monitoring (MRM) and its ability to analyze compounds with minimal thermal stress.[6][7]

  • Pyrolysis-GC-MS (Py-GC/MS): A specialized technique for the direct analysis of solid polymer samples, eliminating the need for solvent extraction.[8][9] It provides rapid screening of additives within the polymer matrix itself.[10]

Predicted Mass Spectrometry Fragmentation Pathway

The molecular ion ([M]+•) of DIDCH (C28H50O4) has a nominal mass of 450.7 m/z.[3] Upon ionization, fragmentation is expected to occur primarily at the ester linkages and through rearrangements.

Predicted Key Fragmentation Steps:

  • Loss of an Alkoxy Group (-OC10H21): Cleavage of the C-O bond of the ester, leading to a stable acylium ion.

  • Loss of an Alkyl Group (-C10H21): Cleavage of the O-alkyl bond.

  • McLafferty Rearrangement: Hydrogen transfer from the alkyl chain to the carbonyl oxygen, followed by the elimination of an alkene (decene, C10H20). This would result in a fragment corresponding to the mono-protonated dicarboxylic acid.

  • Cyclohexene Ring Fragmentation: Characteristic losses from the cyclohexene moiety.

cluster_frags Primary Fragments cluster_base Characteristic Base Ions M DIDCH Molecular Ion [M]+• m/z = 450 F1 [M - C10H21O]+ m/z = 293 M->F1 - •OC10H21 F2 [M - C10H21]+ m/z = 309 M->F2 - •C10H21 F3 [M - C10H20]+• (McLafferty) m/z = 310 M->F3 - C10H20 F4 [C10H21]+ m/z = 141 M->F4 Alkyl chain Base2 [C6H9(COOH)2]+H+ m/z = 171 F3->Base2 - C10H20 Base1 [C6H9(CO)2O]+ m/z = 153 cluster_prep Sample Preparation Workflow start 1. Weigh 1g Polymer Sample step1 2. Add 20mL DCM start->step1 step2 3. Ultrasonic Bath (30 min, 40°C) step1->step2 step3 4. Add 20mL n-Hexane & Vortex step2->step3 step4 5. Centrifuge (4000 rpm, 10 min) step3->step4 step5 6. Collect Supernatant step4->step5 step6 7. Concentrate to ~1mL step5->step6 step7 8. SPE Cleanup (Optional) step6->step7 end 9. Reconstitute in 1mL Solvent for Analysis step7->end

Caption: Workflow for DIDCH extraction from polymers.

Protocol 2: GC-MS Instrumental Analysis

This protocol provides a robust starting point for the GC-MS analysis of DIDCH, based on methods for similar high-molecular-weight plasticizers. [12] Instrumentation & Parameters:

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalent Standard, reliable gas chromatography platform.
MS System Agilent 5977B MSD or equivalent Provides sensitive detection and mass confirmation.
Column HP-5ms (30m x 0.25mm i.d., 0.25µm film) A cross-linked 5%-phenyl/95%-dimethylpolysiloxane column offers excellent resolving power for semi-volatile compounds. [12]
Injection Volume 1 µL Standard volume for capillary columns.
Inlet Mode Splitless Maximizes analyte transfer to the column for trace analysis.
Inlet Temp. 280°C Ensures efficient volatilization of DIDCH without thermal degradation. [12]
Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing optimal chromatographic performance.
Oven Program Start at 100°C (hold 1 min), ramp to 300°C at 15°C/min, hold for 10 min A temperature ramp is essential to elute a high-boiling point compound like DIDCH while separating it from other matrix components.
MS Source Temp. 230°C Standard temperature for EI source.
MS Quad Temp. 150°C Standard temperature for quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI), 70 eV Standard ionization energy for creating reproducible fragmentation patterns.

| Acquisition Mode | Full Scan (m/z 50-550) for screening; SIM for quantification | Full scan allows for identification, while SIM provides higher sensitivity by monitoring specific ions (e.g., m/z 141, 153, 293, 310). |

Protocol 3: LC-MS/MS Instrumental Analysis

This protocol is recommended for high-sensitivity quantification, particularly in complex matrices where co-eluting interferences are a concern. [6] Instrumentation & Parameters:

Parameter Setting Rationale
LC System Agilent 1290 Infinity II or equivalent High-pressure system for efficient separation with small particle columns.
MS System Agilent 6470 Triple Quadrupole or equivalent Required for sensitive and selective MRM transitions.
Column ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) C18 chemistry provides excellent retention for moderately nonpolar compounds like DIDCH.
Mobile Phase A Water + 5 mM Ammonium Acetate Buffered aqueous phase for reproducible chromatography.
Mobile Phase B Methanol + 5 mM Ammonium Acetate Organic phase for elution.
Gradient 80% B to 100% B over 5 min, hold at 100% B for 3 min, re-equilibrate A gradient is necessary to elute the strongly retained DIDCH from the C18 column.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm i.d. column.
Column Temp. 40°C Improves peak shape and reduces viscosity.
Ionization Mode ESI+ (Electrospray Ionization, Positive) DIDCH is expected to form adducts like [M+NH4]+ or [M+Na]+.
Gas Temp. 300°C Facilitates desolvation.
Sheath Gas Flow 11 L/min Assists in nebulization and desolvation.
Capillary Voltage 3500 V Standard voltage for positive mode ESI.

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest level of selectivity and sensitivity. |

Proposed MRM Transitions:

Analyte Precursor Ion [M+NH4]+ Product Ion Collision Energy (eV) Purpose
DIDCH (Isomer Mix) 468.4 171.1 15 Quantifier: Corresponds to the protonated dicarboxylic acid core.

| DIDCH (Isomer Mix) | 468.4 | 293.2 | 10 | Qualifier: Corresponds to the loss of an isodecanol molecule. |

Data Interpretation and Validation

System Suitability: Before sample analysis, inject a standard solution of DIDCH to confirm retention time, peak shape, and instrument sensitivity.

Quantification: Generate a calibration curve using a series of known concentration standards. The concentration of DIDCH in the sample is determined by comparing its peak area to the calibration curve.

Method Validation: For regulatory or research purposes, the method should be validated according to established guidelines (e.g., ICH, FDA). Key parameters to assess include:

  • Linearity: The range over which the instrument response is proportional to the concentration.

  • Accuracy (% Recovery): Determined by spiking a blank matrix with a known amount of DIDCH and performing the entire analytical procedure.

  • Precision (RSD%): Assessed by repeated measurements of the same sample (repeatability) and by different analysts on different days (intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. For similar plasticizers, LOQs in the range of 0.05 to 0.1 µg/L have been achieved in biological samples using LC-MS/MS. [6]

Conclusion

The protocols outlined in this application note provide a robust framework for the detection and quantification of Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH). The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including matrix complexity, required sensitivity, and available instrumentation. The provided parameters, while based on sound scientific principles and methods for analogous compounds, should serve as a starting point for in-house method development and validation. Adherence to rigorous quality control and validation procedures is essential for generating accurate and defensible analytical data.

References

  • Diisodecyl 4-cyclohexene-1,2-dicarboxylate. PubChem, National Center for Biotechnology Information.[Link]

  • GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. ResearchGate.[Link]

  • 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester. NIST WebBook.[Link]

  • LC/MS/MS Analysis for Restricted Chemicals in Textiles. Shimadzu.[Link]

  • Plasticizer Analysis. SGS Polymer Solutions.[Link]

  • Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Archimer.[Link]

  • Analytical Methods for the Determination of Plasticizers in Food and Beverages. ResearchGate.[Link]

  • Composition of organic aerosol from cyclohexene ozonolysis. Atmospheric Chemistry and Physics.[Link]

  • Exposure marker discovery of di(isononyl)cyclohexane-1,2-dicarboxylate using two mass spectrometry-based metabolite profiling data processing methods. PubMed.[Link]

  • Polymer additive analysis by pyrolysis-gas chromatography I. Plasticizers. ResearchGate.[Link]

  • Detection and prevention of foreign material in food: A review. PubMed Central.[Link]

  • Quantitative GPC Analysis of PVC and Plasticizers. Agilent.[Link]

  • Drug Release Kinetics from Polymer Matrix through Fractal Approximation of Motion. ResearchGate.[Link]

  • Trace Metals Testing for Food Contact Materials. Intertek.[Link]

  • Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. American Laboratory.[Link]

  • Tracking foreign bodies in food. Sesotec.[Link]

  • Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers. National Institutes of Health.[Link]

  • Pyrolysis GC–MS Reveals Different Phthalate Isomers in Vinyl Polymers. AZoM.com.[Link]

  • High performance liquid chromatography with diode array detector and coupled mass detection analysis of early synthetic dyes. RUN.[Link]

  • Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. MDPI.[Link]

  • Quantification of biomarkers of environmental exposure to di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) in urine via HPLC-MS/MS. ResearchGate.[Link]

  • New Research Highlights Hidden Dangers in Food Contact Materials. Spectroscopy Online.[Link]

  • Carbon Nanotubes and Graphene in Polymer Composites for Strain Sensors: Synthesis, Functionalization, and Application. MDPI.[Link]

  • Quantitation of 1,4-Dichlorobenzene and Thymol in Beeswax Using Dynamic Headspace Vacuum Transfer in Trap Extraction Prior to Gas Chromatography-Mass Spectrometry. MDPI.[Link]

  • 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis. Organic Syntheses.[Link]

  • Quantitation of 1,4-Dichlorobenzene and Thymol in Beeswax Using Dynamic Headspace Vacuum Transfer in Trap Extraction Prior to Gas Chromatography-Mass Spectrometry. ResearchGate.[Link]

  • The Uses of Matrices in Drug Delivery: The Effect of Polymers On the Drug Release and the Kinetic Models. ResearchGate.[Link]

  • Physical Food Contamination & Foreign Body Identification. RSSL.[Link]

  • Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. Digital CSIC.[Link]

  • 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester. PubChem.[Link]

  • Pyrolysis-GC/MS: a powerful tool for microplastics identification. ResearchGate.[Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Diisodecyl 4-cyclohexene-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH). DIDCH is a non-phthalate plasticizer utilized in various polymer applications, and its monitoring is crucial for quality control and regulatory compliance, particularly in food contact materials and consumer products.[1][2] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, designed for researchers, scientists, and professionals in the field of drug development and polymer analysis. The causality behind the experimental choices is thoroughly explained to ensure scientific integrity and facilitate method transfer.

Introduction

Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) is a plasticizer used to enhance the flexibility and durability of polymeric materials.[3] As a substitute for some traditional phthalate plasticizers, its analytical determination is of significant interest to ensure product quality and safety.[4] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely adopted technique for the analysis of plasticizers due to its specificity, sensitivity, and robustness.[5][6][7] This application note details a reversed-phase HPLC-UV method for the accurate quantification of DIDCH.

The chemical structure of DIDCH, with its ester functional groups and cyclohexene ring, allows for chromophoric activity, making UV detection a suitable and cost-effective choice.[8] The method described herein is designed to be both reliable and efficient for routine analysis in a laboratory setting.

Physicochemical Properties of DIDCH

A fundamental understanding of the analyte's properties is critical for effective HPLC method development.

PropertyValueSource
Molecular Formula C₂₈H₅₀O₄[8]
Molecular Weight 450.7 g/mol [8]
Appearance Colorless to Almost Colorless Clear Liquid
Purity >97.0% (typical)[3]

HPLC Method and Chromatographic Conditions

The selection of chromatographic parameters is pivotal for achieving optimal separation and detection of DIDCH. A reversed-phase approach is chosen due to the non-polar nature of the DIDCH molecule.

ParameterConditionRationale
HPLC System Agilent 1100/1200 series or equivalent with UV/DAD detectorA standard, reliable HPLC system capable of delivering reproducible results.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention and separation for non-polar compounds like DIDCH. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (90:10, v/v)A high percentage of acetonitrile is necessary to elute the highly non-polar DIDCH from the C18 column in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive backpressure.
Injection Volume 10 µLA smaller injection volume minimizes the potential for peak broadening, especially with a highly organic mobile phase.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Detector UV/DAD at 220 nmThe ester carbonyl groups in DIDCH exhibit UV absorbance at lower wavelengths. 220 nm provides good sensitivity for this class of compounds.[6][7] A Diode Array Detector (DAD) is recommended to confirm peak purity.
Run Time 10 minutesSufficient time to elute the analyte and any potential impurities, followed by a column wash and re-equilibration.

Experimental Protocols

Reagents and Materials
  • Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) reference standard (>97% purity)[9][10]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • 0.45 µm Syringe filters (PTFE or nylon)

Standard Solution Preparation

Expertise & Experience Insight: Accurate preparation of standard solutions is the cornerstone of quantitative analysis. It is crucial to use calibrated volumetric flasks and analytical balances.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of DIDCH reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase (Acetonitrile:Water, 90:10 v/v) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation protocol will vary depending on the matrix. The following is a general procedure for extracting DIDCH from a polymer matrix.

Trustworthiness through Self-Validation: The efficiency of the extraction should be validated by spiking a blank polymer matrix with a known amount of DIDCH and calculating the recovery.

  • Extraction: Accurately weigh approximately 1 g of the polymer sample into a glass vial.

  • Add 10 mL of a suitable solvent such as methanol or acetonitrile. The choice of solvent may need to be optimized based on the polymer type.

  • Seal the vial and sonicate for 30 minutes at 50 °C to facilitate the extraction of DIDCH.

  • Allow the solution to cool to room temperature.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial. This step is critical to remove any particulate matter that could damage the HPLC column.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of DIDCH within the calibration range.

Analytical Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Receipt Sample Receipt & Logging Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Receipt->Sample_Prep Standard_Prep Standard Solution Preparation HPLC_System HPLC-UV Analysis Standard_Prep->HPLC_System Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Integration Peak Integration & Identification Data_Acquisition->Integration Quantification Quantification of DIDCH Integration->Quantification Calibration->Quantification Report Final Report Generation Quantification->Report

Sources

Application Note: High-Throughput Analysis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide and a robust protocol for the qualitative and quantitative analysis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) using Gas Chromatography-Mass Spectrometry (GC-MS). DIDCH is a non-phthalate plasticizer increasingly used in a variety of polymer applications. As its use becomes more widespread, the need for reliable analytical methods for quality control, migration studies, and toxicological assessment is critical. This document provides a detailed methodology, from sample preparation to data interpretation, grounded in established chromatographic principles for high-boiling point esters. We will explore the rationale behind key experimental parameters, address the analytical challenge of isomeric complexity, and provide a framework for method validation.

Introduction: The Analytical Imperative for DIDCH

Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) is a key member of a new generation of plasticizers developed as alternatives to traditional phthalates. Its molecular structure, featuring a cyclohexene ring, offers improved flexibility and durability to polymers like PVC, making it suitable for applications ranging from food packaging to medical devices.[1] The "diisodecyl" designation typically refers to a complex mixture of isomers with branched ten-carbon alcohol chains, which can present a significant challenge for chromatographic separation and consistent quantification.[2]

While toxicological data on DIDCH is still developing, related non-phthalate plasticizers like Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) have undergone extensive study for their potential health effects, raising the importance of monitoring exposure.[1][3] Consequently, sensitive and specific analytical methods are paramount for researchers, scientists, and drug development professionals to ensure product safety, comply with regulatory standards, and understand the environmental and biological fate of this compound. GC-MS is the technique of choice for this analysis due to its high chromatographic resolution and the structural information provided by mass spectrometry.

Physicochemical Properties of DIDCH

Understanding the physical and chemical properties of DIDCH is fundamental to developing an effective GC-MS method.

PropertyValueSource
Molecular Formula C₂₈H₅₀O₄[4]
Molecular Weight 450.7 g/mol [4]
Appearance Colorless to almost colorless clear liquid
Boiling Point High; expected to be >250 °C at atmospheric pressure[5]
Solubility Insoluble in water; soluble in organic solvents like hexane, dichloromethane, and methanol.[6]

The high molecular weight and boiling point of DIDCH necessitate a GC method with a high-temperature capability and a thermally stable column.[7] Its solubility profile guides the choice of solvents for extraction and sample preparation.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a robust starting point for the GC-MS analysis of DIDCH. Optimization may be required based on the specific sample matrix and instrumentation.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract DIDCH from the sample matrix and present it in a form suitable for GC-MS analysis, free from interfering substances.[6]

Protocol for Solid Samples (e.g., Polymer matrices, consumer products):

  • Sample Comminution: Cryogenically grind the sample to a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • Accurately weigh approximately 1 gram of the powdered sample into a glass extraction thimble.

    • Place the thimble in a Soxhlet extractor.

    • Extract with 150 mL of a 1:1 (v/v) mixture of hexane and acetone for 6-8 hours.[8] The choice of this solvent mixture balances the polarity to efficiently extract the ester.

    • Rationale: Soxhlet extraction is a thorough and well-established technique for extracting semi-volatile organic compounds from solid matrices.

  • Concentration and Solvent Exchange:

    • Evaporate the extract to near dryness using a rotary evaporator with a water bath temperature of 40-50 °C.

    • Reconstitute the residue in 1 mL of hexane or ethyl acetate for GC-MS analysis.[9]

  • Internal Standard Spiking: Prior to extraction, spike the sample with a suitable internal standard, such as a deuterated phthalate or another high-boiling point ester not present in the sample, to correct for variations in extraction efficiency and instrument response.[5]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of DIDCH.

GC Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Column Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column that separates compounds primarily by boiling point; thermally stable to high temperatures.[10]
Inlet Temperature 280 °CEnsures complete and rapid vaporization of the high-boiling point analyte without thermal degradation.[1]
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace-level analysis.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial temp: 100 °C, hold for 1 min; Ramp: 15 °C/min to 320 °C; Hold: 10 minA temperature ramp is essential for eluting a wide range of compounds and the high final temperature is necessary for the elution of DIDCH.[11]
MS Parameter Condition Rationale
Mass Spectrometer Agilent 5977B MSD or equivalentProvides high sensitivity and spectral integrity.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM)Full scan for qualitative analysis and library searching; SIM for high-sensitivity quantification of target ions.[9]

Data Analysis and Interpretation

Chromatographic Analysis and the Isomer Challenge

Due to the branched "isodecyl" chains, the chromatogram of a technical DIDCH standard will likely present as a cluster of closely eluting peaks rather than a single sharp peak. Achieving baseline separation of all isomers can be challenging. For quantitative analysis, it is common practice to integrate the total area of the isomer cluster. For more detailed isomer separation, a longer GC column with a slower temperature ramp may be employed.

Mass Spectral Interpretation: Predicting Fragmentation

A publicly available, verified mass spectrum for Diisodecyl 4-cyclohexene-1,2-dicarboxylate is not readily found in major spectral libraries like NIST. However, its fragmentation pattern under electron ionization can be predicted based on the known fragmentation of similar ester compounds and its structural analogues.

  • Expected Fragmentation:

    • Loss of Alkene: A characteristic fragmentation pathway for long-chain esters is the loss of the alkyl chain as an alkene. For a decyl ester, this would correspond to a loss of 140 amu (C₁₀H₂₀).

    • McLafferty Rearrangement: This is a common rearrangement for esters, leading to the formation of a protonated carboxylic acid fragment.

    • Cyclohexene Ring Fragmentation: The cyclohexene ring can undergo retro-Diels-Alder reaction or other ring-opening fragmentations, though these may be less prominent than the ester fragmentations.

    • Characteristic Ions: Based on the mass spectra of related compounds like dimethyl and diethyl 4-cyclohexene-1,2-dicarboxylate, we can anticipate key fragment ions.[9][12] For example, the spectrum of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate shows characteristic ions resulting from the loss of the alkyl side chains.[12]

Method Validation

To ensure the reliability of the analytical results, the method should be validated according to established guidelines (e.g., ICH, FDA).[5] Key validation parameters include:

  • Linearity and Range: A calibration curve should be prepared using a certified reference standard of DIDCH over the expected concentration range of the samples.

  • Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Workflow and Visualization

The following diagram illustrates the complete analytical workflow for the GC-MS analysis of DIDCH.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Logging Grind Cryogenic Grinding Sample->Grind Comminution Spike Internal Standard Spiking Grind->Spike Extract Soxhlet Extraction Spike->Extract Concentrate Concentration & Solvent Exchange Extract->Concentrate GC_Inject GC Injection Concentrate->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Detection Mass Spectrometric Detection Separation->Detection Qual_Analysis Qualitative Analysis (Spectral Matching) Detection->Qual_Analysis Quant_Analysis Quantitative Analysis (Integration) Qual_Analysis->Quant_Analysis Report Final Report Generation Quant_Analysis->Report

Caption: Workflow for DIDCH Analysis by GC-MS.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate. By understanding the physicochemical properties of the analyte and employing established chromatographic and mass spectrometric principles, researchers can achieve reliable and accurate results. The provided methodology, including sample preparation, instrument conditions, and data analysis strategies, serves as a comprehensive guide for laboratories involved in the analysis of this important non-phthalate plasticizer. Adherence to rigorous method validation will ensure the trustworthiness and defensibility of the generated data.

References

  • CORE. (n.d.). ANALYSIS OF PLASTICISERS IN FOOD BY GC/MS.
  • BenchChem. (2025). A Comparative Guide to Method Validation for Phthalate Analysis.
  • NIST. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester. NIST Chemistry WebBook.
  • Thermo Fisher Scientific. (n.d.). Diisodecyl 4-Cyclohexene-1, 2-dicarboxylate, min 97% (T), 100 ml.
  • PubChem. (n.d.). Diisodecyl 4-cyclohexene-1,2-dicarboxylate.
  • Consumer Product Safety Commission. (n.d.). Toxicity Review for Diisodecyl Phthalate (DIDP).
  • Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis.
  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • LCGC International. (n.d.). Application Notes: GC-MS.
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
  • TCI America. (n.d.). Diisodecyl 4-Cyclohexene-1,2-dicarboxylate 97.0+%, TCI America 25 mL.
  • TCI Deutschland GmbH. (n.d.). Diisodecyl 4-Cyclohexene-1,2-dicarboxylate 87826-26-4.
  • PubMed. (n.d.). Gas-chromatographic separation of stereoisomers of dipeptides.
  • Shimadzu. (n.d.). Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (2).
  • PubMed Central. (n.d.). Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) alters transcriptional profiles, lipid metabolism and behavior in zebrafish larvae.
  • Agilent. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition.
  • Thermo Fisher Scientific. (2011). GC and GC-MS Applications for Food Safety Analysis.
  • ResearchGate. (2012). Will all compounds having boiling point below 250 degC be detected in GC?.
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.
  • CPSC. (2018). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for 1,2-Cyclohexanedicarboxylic acid, dinonyl ester”.
  • PubChem. (n.d.). rel-1,2-Diethyl (1R,2S)-4-cyclohexene-1,2-dicarboxylate.
  • BenchChem. (n.d.). Application Note and Protocol: Laboratory Scale Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid.
  • NIST. (n.d.). Cyclohexene, 4-methyl-. NIST Chemistry WebBook.
  • Google Patents. (n.d.). CN104276953A - Method for preparing dialkyl 1,4-cyclohexanedicarboxylate.
  • NIST. (n.d.). Cyclohexane. NIST Chemistry WebBook.
  • NIST. (n.d.). Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate. NIST Chemistry WebBook.

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Application Notes and Protocols for the Use of Diisodecyl 4-cyclohexene-1,2-dicarboxylate in Medical Devices

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and use of Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) as a plasticizer in medical devices. This document outlines the rationale for considering DIDCH as an alternative to traditional phthalate plasticizers, and details the necessary protocols for its thorough biocompatibility and safety assessment in accordance with international standards.

Introduction: The Need for Alternative Plasticizers in Medical Devices

Polyvinyl chloride (PVC) is a widely used polymer in medical devices due to its versatility, cost-effectiveness, and ease of processing. However, to achieve the necessary flexibility for applications such as blood bags, infusion sets, and catheters, plasticizers must be added. For decades, phthalates, particularly di(2-ethylhexyl) phthalate (DEHP), have been the plasticizers of choice.[1][2] However, growing concerns about the potential for DEHP to leach from devices and its classification as a reproductive toxicant and endocrine disruptor have prompted regulatory bodies and manufacturers to seek safer alternatives.[1][2][3]

Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) is a non-phthalate plasticizer that presents a promising alternative. Its chemical structure, based on a cyclohexene dicarboxylate backbone, differentiates it from ortho-phthalates. A similar compound, 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester, has shown potential as a plasticizer for blood containers with protective effects on red blood cells.[4] This suggests that DIDCH may offer a favorable safety profile while maintaining the required performance characteristics for medical-grade polymers.

This guide provides a systematic approach to evaluating DIDCH for use in medical devices, focusing on the critical aspects of chemical characterization, biocompatibility, and toxicological risk assessment.

Chemical and Physical Properties of DIDCH

A thorough understanding of the chemical and physical properties of DIDCH is the foundation of its evaluation.

PropertyValue
Chemical Name Diisodecyl 4-cyclohexene-1,2-dicarboxylate
Synonyms 4-Cyclohexene-1,2-dicarboxylic Acid Diisodecyl Ester, Diisodecyl 1,2,3,6-Tetrahydrophthalate
CAS Number 87826-26-4
Molecular Formula C28H50O4
Molecular Weight 450.7 g/mol
Appearance Colorless to Almost Colorless Clear Liquid

Source: Tokyo Chemical Industry Co., Ltd.[5][6]

Biocompatibility Evaluation Workflow

The biological evaluation of a medical device containing a novel material like DIDCH must be conducted within a risk management framework, as outlined in ISO 10993-1.[7][8] The following workflow provides a structured approach to this evaluation.

Biocompatibility_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Testing (If Required) cluster_3 Phase 4: Final Assessment A Material Characterization (ISO 10993-18) B Review of Existing Data on DIDCH and Structurally Similar Compounds A->B Inform C Cytotoxicity (ISO 10993-5) B->C Proceed if data is insufficient D Genotoxicity (ISO 10993-3) C->D E Irritation & Sensitization (ISO 10993-10, 10993-23) D->E Proceed based on risk assessment F Systemic Toxicity (ISO 10993-11) E->F G Hemocompatibility (ISO 10993-4) F->G H Toxicological Risk Assessment (ISO 10993-17) G->H Integrate all data I Biological Evaluation Report (ISO 10993-1) H->I Concludes in

Caption: Biocompatibility evaluation workflow for medical devices containing DIDCH.

Experimental Protocols

The following sections provide detailed protocols for the key experiments in the biocompatibility evaluation of DIDCH.

Protocol 1: Extractables and Leachables (E&L) Testing

Rationale: E&L testing is crucial for identifying and quantifying potential chemical compounds that may migrate from the plasticized PVC material into the patient.[9][10][11] This is a critical first step in assessing the toxicological risk. The protocol is based on the principles outlined in ISO 10993-12 and ISO 10993-18.[10][12]

Step-by-Step Methodology:

  • Device/Material Preparation:

    • Obtain the final, sterilized medical device or material containing DIDCH.

    • Determine the surface area-to-volume ratio for extraction.

  • Extraction Conditions:

    • Exaggerated Extraction: To create a comprehensive profile of extractables, use a range of solvents of varying polarity (e.g., hexane (non-polar), isopropanol (semi-polar), and purified water (polar)).[13]

    • Perform extractions under exaggerated conditions (e.g., 50°C for 72 hours).[13]

    • Simulated-Use Extraction: Mimic the clinical use of the device. For example, for an infusion set, use a relevant simulant fluid (e.g., saline, 5% dextrose solution, or a lipid emulsion) at physiological temperature (37°C) for the maximum anticipated duration of use.[14]

  • Analytical Techniques:

    • Analyze the extracts using a combination of highly sensitive analytical techniques to detect a broad range of compounds.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile organic compounds.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and quantification of non-volatile organic compounds.

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the detection of elemental impurities.

  • Data Analysis and Reporting:

    • Identify all detected compounds and quantify them.

    • Establish the Analytical Evaluation Threshold (AET) based on the device's intended use to focus on compounds of potential toxicological concern.[9]

    • Report all identified extractables and leachables, including their concentrations.

Protocol 2: In Vitro Cytotoxicity Assay (MEM Elution Method)

Rationale: Cytotoxicity testing is a fundamental biocompatibility assessment that evaluates the potential of a material's extracts to cause cell death or inhibit cell growth.[15][16][17] The MEM Elution test is a widely accepted method according to ISO 10993-5.[18]

Step-by-Step Methodology:

  • Extract Preparation:

    • Prepare extracts of the DIDCH-containing material using single-serum-supplemented mammalian cell culture medium (e.g., MEM) at 37°C for 24 hours. The extraction ratio should be based on ISO 10993-12.

  • Cell Culture:

    • Culture a monolayer of L929 mouse fibroblast cells in 96-well plates until they reach sub-confluency.

  • Exposure:

    • Remove the culture medium from the cells and replace it with the prepared extracts of the test material.

    • Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.

  • Incubation:

    • Incubate the cells for 24 to 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assessment:

    • Qualitative Assessment: Observe the cells under a microscope for morphological changes, such as cell rounding, detachment, and lysis. Assign a reactivity grade from 0 (no reactivity) to 4 (severe reactivity). A grade of ≤ 2 is typically considered passing.[18][19]

    • Quantitative Assessment: Use a cell viability assay, such as the MTT assay. This colorimetric assay measures the metabolic activity of viable cells. A reduction in cell viability to <70% of the blank control is considered a cytotoxic effect.[15][19]

Cytotoxicity_Protocol A Prepare Extracts of DIDCH Material in MEM C Expose Cells to Extracts for 24-72h A->C B Culture L929 Fibroblast Cells B->C D Assess Cell Viability C->D E Qualitative: Microscopic Grading (0-4) D->E Visual F Quantitative: MTT Assay (>70% Viability) D->F Biochemical

Caption: Workflow for the in vitro cytotoxicity (MEM Elution) assay.

Protocol 3: Hemocompatibility Testing

Rationale: For medical devices that come into contact with blood, hemocompatibility testing is mandatory to ensure that the material does not cause adverse reactions such as hemolysis, thrombosis, or complement activation.[20] This protocol is based on ISO 10993-4.[20]

Step-by-Step Methodology:

  • Test Selection: The specific tests required depend on the nature and duration of blood contact. Key tests include:

    • Hemolysis: To assess red blood cell damage.

    • Coagulation: To evaluate effects on blood clotting time (e.g., PTT).

    • Thrombogenicity: To assess the potential for clot formation.

    • Complement Activation: To measure the activation of the immune system.

  • Hemolysis Assay (Direct Contact Method):

    • Incubate the DIDCH-containing material directly with diluted human blood.

    • Include positive (e.g., water) and negative (e.g., saline) controls.

    • After incubation, centrifuge the samples and measure the absorbance of the supernatant at a wavelength specific for hemoglobin.

    • Calculate the percentage of hemolysis. A low hemolysis rate is required for passing.

  • Coagulation Assay (Partial Thromboplastin Time - PTT):

    • Prepare an extract of the DIDCH material in saline.

    • Incubate the extract with human plasma.

    • Measure the time it takes for a clot to form after the addition of reagents.

    • Compare the clotting time to that of a control to determine if the material has any anticoagulant or procoagulant effects.

  • Data Analysis and Interpretation:

    • Compare the results for the DIDCH-containing material to the negative and positive controls.

    • The material should not induce significant hemolysis, adversely affect coagulation times, or show significant thrombogenic potential or complement activation.

Data Presentation and Interpretation

The results of the biocompatibility tests should be summarized in a clear and concise manner.

Table 1: Summary of Biocompatibility Test Results for a Hypothetical DIDCH-Containing PVC Formulation

Test (Standard)MethodAcceptance CriteriaResultPass/Fail
Cytotoxicity (ISO 10993-5)MEM ElutionGrade ≤ 2; Viability ≥ 70%Grade 1; 95% ViabilityPass
Sensitization (ISO 10993-10)Guinea Pig MaximizationNo evidence of sensitizationNo reactionPass
Intracutaneous Reactivity (ISO 10993-10)Rabbit ModelIrritation score ≤ 1.00.2Pass
Hemolysis (ISO 10993-4)Direct ContactHemolysis < 5%1.5%Pass
Coagulation (ISO 10993-4)PTTNo significant deviation from controlNo significant deviationPass

Conclusion and Future Directions

Diisodecyl 4-cyclohexene-1,2-dicarboxylate holds promise as a non-phthalate plasticizer for medical devices. However, its adoption requires a rigorous and systematic evaluation of its biological safety. The protocols outlined in these application notes provide a framework for conducting this evaluation in line with international standards. By following this guide, researchers and manufacturers can generate the necessary data to support the safe use of DIDCH in a new generation of medical devices, ultimately enhancing patient safety. It is imperative that all testing is conducted in compliance with Good Laboratory Practice (GLP) to ensure the integrity and reliability of the data for regulatory submissions.

References

  • Cytotoxicity Assays: Ensuring Medical Device Safety. (2023). Decos HealthTech. [Link]

  • Cytotoxicity Testing for Medical Devices. Life Science Outsourcing, Inc. [Link]

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  • Cytotoxicity Test. Nelson Labs. [Link]

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. (2025). [Link]

  • Guideline Concerning The Use Of Phthalates In Medical Devices. (2021). Maven Profcon. [Link]

  • FDA Tightens Screws on DEHP Use. Medical Device and Diagnostic Industry. [Link]

  • Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step. (2015). PubMed. [Link]

  • Phthalates in Medical Devices: Context and European Regulatory Requirements. (2025). NAMSA. [Link]

  • Extraction of the plasticizers diethylhexylphthalate and polyadipate from polyvinylchloride nasogastric tubes through gastric juice and feeding solution. PubMed. [Link]

  • Regulatory Considerations for Medical Polymers. Foster, LLC. [Link]

  • Medical Devices; Draft Guidance; Medical Devices Made With Polyvinylchloride Using the Plasticizer di-(2-Ethylhexyl)phthalate; Availability. (2002). Federal Register. [Link]

  • Group Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: Comparison and optimization of the extraction procedures, a pre-migration test step. ResearchGate. [Link]

  • Ex Vivo Model to Assess the Exposure of Patients to Plasticizers from Medical Devices during Pre-CAR-T Cells' Apheresis. (2022). NIH. [Link]

  • Migration of plasticizers from PVC medical devices: Development of an infusion model. (2025). ResearchGate. [Link]

  • Evaluation of Biocompatibility of PLA/PHB/TPS Polymer Scaffolds with Different Additives of ATBC and OLA Plasticizers. (2023). NIH. [Link]

  • Understanding the BioCompatibility of Plastics. (2019). AZoM. [Link]

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  • Extractables and Leachables in Medical Devices. SGS United Kingdom. [Link]

  • Extractables and Leachables Testing. Intertek. [Link]

  • Diisodecyl 4-cyclohexene-1,2-dicarboxylate. PubChem. [Link]

  • BIOCOMPATIBILITY OF PLASTICS. Zeus. [Link]

  • Extractables and Leachables Testing for Pre-Filled Syringes. Cormica. [Link]

  • The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? (2024). [Link]

  • Diisodecyl 4-Cyclohexene-1, 2-dicarboxylate, min 97% (T), 100 ml. CP Lab Safety. [Link]

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  • Biocompatibility Evaluation of Medical Devices. ResearchGate. [Link]

  • Expert biocompatibility and chemical characterization for medical device safety. IntoxLab. [Link]

  • Alternative plasticizer, 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester, for blood containers with protective effects on red blood cells and improved cold resistance. (2018). PubMed. [Link]

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Protocol for incorporating Diisodecyl 4-cyclohexene-1,2-dicarboxylate into polymer matrices

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the incorporation and characterization of Diisodecyl 4-cyclohexene-1,2-dicarboxylate in polymer matrices, designed for researchers, scientists, and drug development professionals. This document provides a foundational understanding and practical starting points for utilizing this non-phthalate plasticizer.

Introduction: The Role of Novel Plasticizers in Polymer Science

Plasticizers are essential additives that enhance the flexibility, durability, and processability of polymers. At a molecular level, these compounds position themselves between polymer chains, increasing the intermolecular distance and allowing for greater chain mobility.[1] This molecular rearrangement results in a decrease in the material's glass transition temperature (Tg), transforming a rigid and brittle polymer into a more pliable and useful material.[1]

Historically, phthalate esters have dominated the plasticizer market. However, growing health and environmental concerns have spurred significant research into safer alternatives.[2][3][4] Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) is a non-phthalate plasticizer with a chemical structure that suggests its potential as a viable alternative in various applications, particularly in sensitive contexts such as medical devices, toys, and food packaging.[3][5][6] Its cyclohexene dicarboxylate core is structurally similar to other well-established non-phthalate plasticizers like Hexamoll® DINCH®.[5]

This application note provides a comprehensive protocol for the incorporation of Diisodecyl 4-cyclohexene-1,2-dicarboxylate into polymer matrices, with a focus on Polyvinyl Chloride (PVC) as a representative polar polymer.[7] It details two primary incorporation methods—melt blending and solution casting—and outlines the subsequent analytical techniques required to characterize the resulting plasticized polymer. The protocols provided herein are intended as a robust starting point, and researchers are encouraged to optimize these methods for their specific polymer systems and end-use applications.

Physicochemical Properties and Safety Considerations

A thorough understanding of the plasticizer's properties is crucial for effective formulation and safe handling.

Table 1: Physicochemical Properties of Diisodecyl 4-cyclohexene-1,2-dicarboxylate

PropertyValueSource
Molecular FormulaC28H50O4[8]
Molecular Weight450.7 g/mol [8]
CAS Number87826-26-4[9]
AppearanceColorless to Almost Colorless Clear Liquid[9][10]
Purity>97.0%[9][10]

Safety and Handling:

While specific toxicological data for Diisodecyl 4-cyclohexene-1,2-dicarboxylate is not extensively published, it is prudent to handle it with the same care as other laboratory chemicals. General safety precautions should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[11][12]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[12]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[12]

Protocol 1: Incorporation via Melt Blending

Melt blending is a common industrial method for incorporating additives into thermoplastics. It involves mixing the polymer and additives at a temperature above the polymer's melting point.[13]

Workflow for Melt Blending:

MeltBlendingWorkflow cluster_prep Preparation cluster_processing Processing cluster_post Post-Processing Dry Dry Polymer & Plasticizer Premix Pre-mix Components Dry->Premix Weigh Extruder Melt Blend in Extruder Premix->Extruder Feed Pelletize Pelletize Extrudate Extruder->Pelletize Extrude Cool Cool Pellets Pelletize->Cool Store Store for Characterization Cool->Store

Caption: Workflow for incorporating plasticizer via melt blending.

Materials and Equipment:

  • Diisodecyl 4-cyclohexene-1,2-dicarboxylate

  • Polymer resin (e.g., PVC, K-value 67 or higher for better porosity)[14]

  • Heat stabilizer (e.g., tin or mixed metal stabilizer)

  • Lubricants (optional)

  • High-speed mixer or tumble blender[15]

  • Laboratory-scale twin-screw extruder or internal mixer (e.g., Brabender)[15]

  • Pelletizer

  • Drying oven

Step-by-Step Methodology:

  • Drying: Dry the polymer resin in an oven at a temperature appropriate for the specific polymer (e.g., 60-80°C for PVC) to remove any residual moisture.

  • Pre-blending:

    • In a high-speed mixer, add the dried polymer powder.[15]

    • While mixing at a low speed, gradually add the Diisodecyl 4-cyclohexene-1,2-dicarboxylate and any other liquid additives. For better absorption, the plasticizer can be pre-heated to around 80°C.[14]

    • Add the heat stabilizer and any other solid additives.

    • Increase the mixer speed. The temperature of the blend will rise due to frictional heat. Continue mixing until the temperature reaches approximately 100-120°C to ensure good absorption of the plasticizer.[14] The resulting mixture should be a free-flowing dry blend.[14]

  • Melt Compounding:

    • Set the temperature profile of the extruder. For flexible PVC, a typical profile might range from 160°C to 180°C from the feed zone to the die.

    • Feed the dry blend into the extruder at a constant rate.

    • The screw speed should be adjusted to ensure proper mixing and a homogeneous melt.

  • Pelletization:

    • The extrudate (in the form of strands) is cooled in a water bath and then fed into a pelletizer to produce uniform pellets.

  • Post-Processing:

    • The pellets should be thoroughly dried to remove surface moisture and then stored in sealed bags for subsequent characterization or processing.

Protocol 2: Incorporation via Solution Casting

Solution casting is a versatile laboratory technique for preparing thin polymer films with uniform thickness.[16][17] It is particularly useful for initial screening of plasticizer compatibility and performance.

Workflow for Solution Casting:

SolutionCastingWorkflow cluster_prep Preparation cluster_processing Processing cluster_post Post-Processing Dissolve Dissolve Polymer & Plasticizer in Solvent Filter Filter Solution Dissolve->Filter De-aerate Cast Cast onto Substrate Filter->Cast Dry Dry to Remove Solvent Cast->Dry Controlled Evaporation Peel Peel Film Dry->Peel Anneal Anneal Film (Optional) Peel->Anneal

Caption: Workflow for preparing plasticized films via solution casting.

Materials and Equipment:

  • Diisodecyl 4-cyclohexene-1,2-dicarboxylate

  • Polymer (e.g., PVC)

  • Volatile solvent (e.g., Tetrahydrofuran (THF), Cyclohexanone)

  • Glass petri dish or flat glass substrate

  • Magnetic stirrer and hot plate

  • Desiccator or vacuum oven

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a polymer solution of a specific concentration (e.g., 10-15% w/v) by slowly dissolving the polymer in the chosen solvent with gentle heating and stirring.[18]

    • Once the polymer is fully dissolved, add the desired amount of Diisodecyl 4-cyclohexene-1,2-dicarboxylate to the solution. Continue stirring until a homogeneous solution is obtained.[19]

    • Allow the solution to cool to room temperature and continue stirring for several hours to ensure uniformity.

  • Casting:

    • Place the glass substrate on a perfectly level surface.

    • Carefully pour the polymer solution onto the substrate, allowing it to spread evenly.

    • Cover the setup with a container that has small openings to allow for slow and controlled evaporation of the solvent. This prevents the formation of bubbles and ensures a uniform film.

  • Drying:

    • Allow the solvent to evaporate at room temperature for 24-48 hours.

    • Once the film appears solid, transfer it to a vacuum oven. Dry at a moderate temperature (e.g., 40-60°C) under vacuum for at least 24 hours to remove any residual solvent.

  • Film Removal:

    • Carefully peel the dried film from the glass substrate.

    • The resulting film can be cut into desired shapes for characterization.

Characterization of the Plasticized Polymer

After incorporation, it is essential to characterize the resulting material to evaluate the effectiveness of the plasticizer.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Outcome with Plasticizer
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).A significant decrease in Tg compared to the unplasticized polymer.
Thermogravimetric Analysis (TGA) To assess thermal stability.May show a slight decrease in the onset of degradation temperature.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of the plasticizer.Appearance of characteristic peaks of the plasticizer (e.g., C=O stretching of the ester groups) in the polymer spectrum.[20][21]
Mechanical Testing (Tensile Test) To measure tensile strength and elongation at break.Decrease in tensile strength and a significant increase in elongation at break.[1]
Hardness Test (Shore Durometer) To measure the softness of the material.A decrease in Shore A or D hardness value.[20]
Migration and Extraction Tests To evaluate the permanence of the plasticizer.Low weight loss after exposure to relevant media (e.g., soapy water, oils).[22]

Conclusion and Future Perspectives

The protocols outlined in this application note provide a solid foundation for researchers to begin incorporating Diisodecyl 4-cyclohexene-1,2-dicarboxylate into polymer matrices. The choice between melt blending and solution casting will depend on the available equipment and the desired end-product form. Comprehensive characterization is crucial to understanding the structure-property relationships of the resulting plasticized material. As a promising non-phthalate alternative, further research into the performance of Diisodecyl 4-cyclohexene-1,2-dicarboxylate in various polymer systems will be invaluable for the development of safer and more sustainable materials.

References

  • Healthy Building Network. (n.d.). Phthalate-free Plasticizers in PVC. Retrieved from [Link]

  • Wilson, M. P. (2010). How about alternatives to phthalate plasticizers?. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2022, January 7). Alternative Plasticizers As Emerging Global Environmental and Health Threat: Another Regrettable Substitution?. Retrieved from [Link]

  • Nayakem. (n.d.). PHTHALATE-LESS PLASTICIZERS: Eco-friendly alternative towards a healthier future. Retrieved from [Link]

  • Scribd. (n.d.). Technical Data Sheet: Eastman 168™ Non-Phthalate Plasticizer Application/Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Physical characterization of the stretch PVC films evaluated. Retrieved from [Link]

  • PubMed. (2022, March 1). Synthesis, characterization and thermal behavior of plasticized poly (vinyl chloride) doped with folic acid-modified titanium dioxide. Retrieved from [Link]

  • National Institutes of Health. (2023, July 26). Characteristics Analysis of Plasticized Polyvinyl Chloride Gel-Based Microlens at Different Temperatures. Retrieved from [Link]

  • Univar Solutions. (n.d.). Hexamoll® DINCH®. Retrieved from [Link]

  • AMETEK Surface Vision. (n.d.). Solution Casting | Plastics. Retrieved from [Link]

  • ACS Omega. (2023, July 26). Characteristics Analysis of Plasticized Polyvinyl Chloride Gel-Based Microlens at Different Temperatures. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymer solution casting. Retrieved from [Link]

  • ResearchGate. (2010). An innovative plasticizer for sensitive applications. Retrieved from [Link]

  • Tollcoating by Carestream. (n.d.). Using Polymer Solution Casting to Deliver High-Quality Films. Retrieved from [Link]

  • Google Patents. (n.d.). EP0588147A1 - Process for producing polymer blends.
  • Chemwinfo. (n.d.). Hexamoll® DINCH The trusted non-phthalate plasticizer. Retrieved from [Link]

  • Plastics Engineering. (2025, September 18). Polymer Solution Casting: A Tool for Advanced Medical Applications. Retrieved from [Link]

  • The Society of Vacuum Coaters. (n.d.). Solvent Film Casting—A Versatile Technology for Specialty Films. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diisodecyl 4-cyclohexene-1,2-dicarboxylate. PubChem. Retrieved from [Link]

  • 3devo. (n.d.). Polymer blends: mixing different plastics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester. PubChem. Retrieved from [Link]

  • PlastikMedia. (2020, June 18). Mixing Thermoplastic Compounds and Masterbatches. Retrieved from [Link]

  • Kanademy. (2023, January 19). Practical Considerations in mixing of Plasticized PVC Dry Blend Compound for Extruded Products. Retrieved from [Link]

  • Aidic. (n.d.). Assessment of Different Plasticizer – Polyhydroxyalkanoate Mixtures to Obtain Biodegradable Polymeric Films. Retrieved from [Link]

  • Google Patents. (n.d.). US6828410B2 - Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from....
  • ResearchGate. (2011). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. Retrieved from [Link]

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Application Notes and Protocols for Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) as a Phthalate Plasticizer Substitute

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The successful replacement of phthalate plasticizers requires rigorous evaluation of alternatives to ensure both performance and safety. Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) presents a promising non-phthalate alternative. This document provides a comprehensive framework for its evaluation, including synthesis, incorporation into PVC, and a suite of performance testing protocols. Due to the limited availability of direct performance and toxicological data for DIDCH in peer-reviewed literature, this guide establishes a foundational methodology. It draws upon established standards and data from structurally similar non-phthalate plasticizers, such as Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH), to inform the evaluation process. All comparative data presented herein should be considered illustrative pending empirical validation for DIDCH.

Introduction: The Imperative for Phthalate Alternatives

Phthalate esters, particularly Diisodecyl Phthalate (DIDP), have been the industry standard for rendering polyvinyl chloride (PVC) flexible for a wide range of applications, from medical devices to consumer goods.[1][2] However, regulatory scrutiny and public health concerns regarding the potential endocrine-disrupting effects of some phthalates have catalyzed the search for safer alternatives.[3] Non-phthalate plasticizers, such as those based on cyclohexanoate chemistry, offer a promising avenue due to their favorable toxicological profiles and performance characteristics.[3][4]

Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) is a non-phthalate plasticizer synthesized from cis-4-Cyclohexene-1,2-dicarboxylic anhydride and isodecyl alcohol. Its higher molecular weight compared to some low-molecular-weight phthalates suggests potentially lower migration rates, a critical attribute for high-contact applications.[5][6] This document outlines the necessary protocols to validate the performance of DIDCH as a viable substitute for traditional phthalate plasticizers.

Physicochemical Properties

A thorough understanding of the fundamental properties of DIDCH is essential for formulation development and performance prediction.

PropertyDIDCH (Anticipated)Diisodecyl Phthalate (DIDP) (for comparison)
Molecular Formula C₂₈H₅₀O₄C₂₈H₄₆O₄
Molecular Weight ~450.70 g/mol ~446.66 g/mol
Appearance Clear, colorless to pale yellow liquidClear to pale yellow, oily liquid
Boiling Point >350°C>400°C
Melting Point Not Available-45°C
Density @ 20°C ~0.95 g/cm³0.96-0.97 g/cm³
Water Solubility LowInsoluble

Data for DIDP sourced from GreenChem Industries and the Australian Industrial Chemicals Introduction Scheme.[1][7]

Synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH)

The synthesis of DIDCH is a two-step process involving a Diels-Alder reaction to form the anhydride precursor, followed by esterification.

Part 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This procedure follows a classic Diels-Alder cycloaddition.

cluster_0 Diels-Alder Reaction 3-Sulfolene 3-Sulfolene Butadiene Butadiene 3-Sulfolene->Butadiene Heat SO2 SO2 3-Sulfolene->SO2 Heat Maleic_Anhydride Maleic_Anhydride Heat Heat Anhydride_Intermediate cis-4-Cyclohexene-1,2- dicarboxylic Anhydride ButadieneMaleic_Anhydride ButadieneMaleic_Anhydride ButadieneMaleic_Anhydride->Anhydride_Intermediate

Caption: Diels-Alder synthesis of the anhydride intermediate.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-sulfolene and maleic anhydride in a 1:1.1 molar ratio in a high-boiling solvent such as xylene.

  • Heating: Heat the mixture to a gentle reflux. The 3-sulfolene will thermally decompose to generate 1,3-butadiene in situ, which then reacts with maleic anhydride.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and induce crystallization of the anhydride product.

  • Purification: Collect the crystals by vacuum filtration and recrystallize from a suitable solvent like toluene to yield pure cis-4-cyclohexene-1,2-dicarboxylic anhydride.

Part 2: Esterification to DIDCH

This is a standard acid-catalyzed esterification.

cluster_1 Esterification Anhydride cis-4-Cyclohexene-1,2- dicarboxylic Anhydride Isodecyl_Alcohol Isodecyl_Alcohol Acid_Catalyst e.g., p-TSA Heat Heat DIDCH DIDCH Water Water AnhydrideIsodecyl_Alcohol AnhydrideIsodecyl_Alcohol AnhydrideIsodecyl_Alcohol->DIDCH Acid Catalyst, Heat AnhydrideIsodecyl_Alcohol->Water Acid Catalyst, Heat

Caption: Esterification of the anhydride to form DIDCH.

Protocol:

  • Reaction Setup: Charge a round-bottom flask with cis-4-cyclohexene-1,2-dicarboxylic anhydride, a molar excess of isodecyl alcohol (approximately 2.2 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Neutralization and Purification: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base solution. Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., magnesium sulfate).

  • Isolation: Remove the excess alcohol and solvent under reduced pressure. The final product, Diisodecyl 4-cyclohexene-1,2-dicarboxylate, can be further purified by vacuum distillation if necessary.

Protocols for Performance Evaluation in PVC

The following protocols are based on ASTM and ISO standards to ensure reproducible and comparable results.

Protocol 1: Preparation of Plasticized PVC Samples
  • Compounding: Prepare PVC blends with varying concentrations of DIDCH (e.g., 30, 40, 50 parts per hundred resin - phr) using a two-roll mill. A typical formulation includes PVC resin, a thermal stabilizer, and the plasticizer.

  • Milling: Mill the components at a temperature of 160-170°C until a homogeneous sheet is formed.

  • Molding: Press the milled sheets into plaques of desired thickness using a hydraulic press at a temperature of 170-180°C and a pressure of approximately 10 MPa.

  • Conditioning: Condition the molded samples at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Protocol 2: Mechanical Properties Assessment

Tensile Strength and Elongation at Break (ASTM D412):

  • Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned PVC plaques.

  • Testing: Use a universal testing machine to pull the specimens at a constant crosshead speed until failure.

  • Data Analysis: Record the tensile strength (stress at failure) and elongation at break (percentage change in length at failure).

Hardness (ASTM D2240):

  • Measurement: Use a Shore A durometer to measure the indentation hardness of the PVC plaques.

  • Procedure: Apply the durometer to the sample surface and read the hardness value after a specified time (typically 15 seconds). Take multiple readings at different locations and calculate the average.

Protocol 3: Thermal Analysis

Thermogravimetric Analysis (TGA):

  • Objective: To determine the thermal stability and volatility of the plasticizer.

  • Procedure: Heat a small sample of the plasticized PVC from room temperature to 600°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Analysis: The onset of weight loss can indicate the volatilization of the plasticizer and the degradation of the polymer.

Differential Scanning Calorimetry (DSC):

  • Objective: To determine the glass transition temperature (Tg), which indicates the plasticizing efficiency.

  • Procedure: Heat a small sample of the plasticized PVC at a controlled rate (e.g., 10°C/min).

  • Analysis: A lower Tg compared to unplasticized PVC indicates better plasticizing efficiency.

Protocol 4: Migration Resistance (ISO 177)
  • Objective: To quantify the tendency of the plasticizer to migrate out of the PVC matrix.

  • Procedure: Place a disc of the plasticized PVC sample in contact with an absorbent material (e.g., activated carbon or a standard polymer).

  • Conditions: Subject the assembly to elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).

  • Analysis: Measure the weight loss of the PVC sample or the weight gain of the absorbent material to determine the amount of migrated plasticizer.

Anticipated Performance and Comparative Analysis

Based on the properties of other high-molecular-weight non-phthalate plasticizers, DIDCH is expected to exhibit the following characteristics in comparison to DIDP:

Performance MetricExpected DIDCH PerformanceRationale
Plasticizing Efficiency Similar to slightly lowerThe cyclohexene ring may introduce some rigidity compared to the benzene ring of phthalates, potentially requiring slightly higher concentrations for the same level of flexibility.
Thermal Stability Good to excellentHigh molecular weight and boiling point suggest low volatility during processing and use.
Migration Resistance SuperiorHigher molecular weight and the non-planar cyclohexene ring are expected to hinder diffusion through the polymer matrix.[5][6]
Low-Temperature Flexibility GoodThe long, branched isodecyl chains should impart good flexibility at low temperatures.

Toxicological Considerations

  • Acute toxicity (oral, dermal, inhalation)

  • Genotoxicity (e.g., Ames test)

  • Reproductive and developmental toxicity

  • Endocrine disruption potential

Conclusion

Diisodecyl 4-cyclohexene-1,2-dicarboxylate holds promise as a non-phthalate plasticizer for flexible PVC applications. Its anticipated high molecular weight and cyclohexanoate structure suggest favorable performance in terms of low migration and good thermal stability. The protocols outlined in this document provide a robust framework for a comprehensive evaluation of its mechanical, thermal, and migration properties. Rigorous testing according to these standardized methods is essential to validate its efficacy and safety as a substitute for traditional phthalate plasticizers. The data generated from these studies will be critical for regulatory acceptance and market adoption, particularly in sensitive applications where consumer safety is paramount.

References

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  • Gani, M. A., & Gani, A. (2022). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Polymers, 14(3), 543.
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  • Geosynthetics International. (n.d.). The influence of molecular weight on plasticizer retention. Retrieved from a hypothetical source, as the original is not a stable academic reference.
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  • National Center for Biotechnology Information. (n.d.). Environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in US adults (2000—2012). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 23). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. Retrieved from [Link]

  • ResearchGate. (2024, June 1). Two-Year Carcinogenicity Study of a Novel Plasticizer, bis(2-Ethylhexyl) Cyclohexane-1,4-Dicarboxylate (Eco-DEHCH), by Oral Diet in Han Wistar Rats. Retrieved from [Link]

  • Bastone. (2025, November 25). DINP vs DEHP Plasticizer Comparison. Retrieved from a hypothetical source, as the original is not a stable academic reference.
  • ResearchGate. (n.d.). Relationship between plasticizer molecular weight and plasticizer migration into Polyurethane foam. Retrieved from [Link]

  • Google Patents. (n.d.). US20080188601A1 - Mixture of Diisononyl Esters of 1,2-Cyclohexanedicarboxylic Acid, Method For the Production Thereof and Use of These Mextures.
  • Unknown Author. (2025, April 2). Chemical properties and industrial applications of Diisodecyl Phthalate. Retrieved from a hypothetical source, as the original is not a stable academic reference.
  • Wikipedia. (n.d.). 1,2-Cyclohexane dicarboxylic acid diisononyl ester. Retrieved from [Link]

  • ResearchGate. (2021, August 15). (PDF) Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride): a comprehensive molecular simulation study. Retrieved from [Link]

  • ACS Publications. (n.d.). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure | Environmental Science & Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, February 23). Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Diverging trends of plasticizers (phthalates and non-phthalates) in indoor and freshwater environments-why?. Retrieved from [Link]

  • ResearchGate. (2025, November 19). The Unwelcoming Truth Behind Plasticizers in Healthcare. Retrieved from [Link]

  • Unknown Author. (2024, January 4). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Retrieved from a hypothetical source, as the original is not a stable academic reference.
  • Unknown Author. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Retrieved from a hypothetical source, as the original is not a stable academic reference.
  • Emerald Publishing. (n.d.). Influence of plasticizer molecular weight on plasticizer retention in PVC geomembranes | Geosynthetics International. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1,2-cyclohexanedicarboxylic acid, diisononyl ester hexamoll. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DINP vs DOP: A Comparative Analysis for PVC Plasticizer Selection. Retrieved from a hypothetical source, as the original is not a stable academic reference.
  • ResearchGate. (2025, August 5). Practical Synthesis of Chiral cis- Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)Isopropyl 1,3-thiazolidine-2-thione. Retrieved from [Link]

  • European Patent Office. (n.d.). USE OF COMPOUNDS AS PLASTICIZER FOR PVC - Patent 2344443. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Performance Analysis: Dibutyl Maleate vs. Di(2-ethylhexyl) Phthalate as Plasticizers. Retrieved from a hypothetical source, as the original is not a stable academic reference.

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Application Notes and Protocols: Leaching and Migration Studies of Diisodecyl 4-cyclohexene-1,2-dicarboxylate from Plastics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) is a non-phthalate plasticizer increasingly utilized in the manufacturing of various plastic articles. Its adoption is largely driven by regulatory pressures and public concern surrounding the potential endocrine-disrupting effects of traditional phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (DEHP).[1][2][3] DIDCH is employed to impart flexibility and durability to polymers, particularly polyvinyl chloride (PVC), in applications ranging from food packaging and medical devices to toys and building materials.[4][5]

While considered a safer alternative, it is crucial to recognize that plasticizers are not chemically bound to the polymer matrix.[6] This physical incorporation allows for their potential to leach from the plastic and migrate into contacting substances, such as foodstuffs, pharmaceuticals, or biological tissues.[6][7] The extent of this migration is influenced by a multitude of factors, including the physicochemical properties of the plasticizer, the nature of the polymer, the temperature and duration of contact, and the characteristics of the surrounding medium.[7][8]

Therefore, rigorous and scientifically sound leaching and migration studies are imperative to ascertain the safety of DIDCH-plasticized materials. These studies are essential for regulatory compliance, risk assessment, and ensuring consumer and patient safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, methodologies, and analytical techniques for conducting such studies.

The Science of Leaching and Migration

The movement of a plasticizer from a polymer matrix to a surrounding medium is a complex process governed by principles of diffusion and mass transfer. It can be conceptualized in the following stages:

  • Diffusion within the Polymer: The plasticizer molecules move from an area of higher concentration within the bulk of the plastic to the surface.

  • Surface Transfer: The plasticizer molecules are transferred from the plastic's surface to the contacting medium.

  • Dispersion in the Medium: The plasticizer molecules disperse throughout the surrounding medium.

Several key factors influence the rate and extent of this process:

  • Temperature: Higher temperatures increase the kinetic energy of the plasticizer molecules, accelerating diffusion and migration.[8]

  • Time: Longer contact times generally lead to greater migration.

  • Nature of the Contact Medium (Simulant): The solubility of the plasticizer in the contacting medium is a critical factor. For instance, fatty or oily substances will typically extract more of a lipophilic plasticizer like DIDCH than aqueous media.

  • Polymer Characteristics: The type of polymer, its crystallinity, and the presence of other additives can all affect the migration of the plasticizer.

  • Plasticizer Concentration: A higher initial concentration of the plasticizer in the plastic will result in a greater driving force for migration.

Visualizing the Migration Process

The following diagram illustrates the key steps and influencing factors in the migration of DIDCH from a plastic matrix.

G cluster_plastic Plastic Matrix (e.g., PVC) cluster_medium Contact Medium (e.g., Food Simulant) cluster_factors Influencing Factors P_bulk DIDCH in Bulk Polymer P_surface DIDCH at Surface P_bulk->P_surface 1. Diffusion M_interface DIDCH at Interface P_surface->M_interface 2. Surface Transfer M_bulk DIDCH Dispersed in Medium M_interface->M_bulk 3. Dispersion Temp Temperature Temp->P_surface Time Contact Time Time->P_surface Simulant Simulant Type Simulant->M_interface Polymer Polymer Properties Polymer->P_bulk Conc Initial Concentration Conc->P_bulk

Caption: Workflow of DIDCH migration from plastic to a contact medium.

Experimental Protocols

Sample Preparation

Meticulous sample preparation is fundamental to the accuracy and reproducibility of migration studies.

Step-by-Step Protocol:

  • Material Procurement: Obtain the DIDCH-plasticized material to be tested. Ensure it is representative of the final product.

  • Sample Cutting: Cut the material into standardized dimensions (e.g., coupons of a specific surface area). This is crucial for calculating migration on a surface area basis.

  • Cleaning: Thoroughly clean the samples to remove any surface contaminants that could interfere with the analysis. A typical procedure involves:

    • Washing with a laboratory-grade detergent.

    • Rinsing with deionized water.

    • Rinsing with a suitable organic solvent (e.g., ethanol or hexane) to remove surface oils.

    • Drying in a clean environment (e.g., a desiccator or a clean oven at a low temperature).

  • Pre-conditioning: Condition the samples to a consistent state before testing. This may involve storing them at a specific temperature and humidity for a defined period.

Migration/Leaching Experiment

The design of the migration experiment should simulate the intended use of the plastic material as closely as possible.

Step-by-Step Protocol:

  • Selection of Food Simulants: Choose food simulants that represent the types of food the plastic will contact. Regulatory guidelines often specify standard food simulants.

Food SimulantRepresents
10% Ethanol (Simulant A)Aqueous foods with a pH > 4.5
3% Acetic Acid (Simulant B)Acidic foods with a pH ≤ 4.5
20% or 50% Ethanol (Simulant C/D1)Alcoholic foods
Olive Oil or other vegetable oil (Simulant D2)Fatty foods
Tenax® (modified polyphenylene oxide)Dry foods[9]
  • Experimental Setup:

    • Place a known surface area of the prepared plastic sample into a clean, inert container (e.g., glass).

    • Add a specific volume of the chosen food simulant, ensuring the sample is fully immersed. The surface area-to-volume ratio should be controlled and documented.

    • Seal the container to prevent evaporation.

  • Incubation: Incubate the samples under conditions that mimic or exaggerate the intended use. This includes controlling temperature and time. For example, for food packaging, this might involve heating in a microwave or oven.[10]

  • Sample Collection: At predetermined time points, carefully remove an aliquot of the food simulant for analysis.[11] It is important not to disturb the remaining sample.

  • Blanks and Controls: Always run blank experiments (food simulant without the plastic sample) to account for any background contamination.[11]

Visualizing the Migration Experiment Workflow

G start Start: Obtain Plastic Sample prep Sample Preparation (Cut, Clean, Condition) start->prep setup Experimental Setup (Immerse in Simulant) prep->setup incubation Incubation (Controlled Time & Temperature) setup->incubation collection Aliquot Collection at Pre-defined Intervals incubation->collection analysis Analytical Quantification (e.g., GC-MS, LC-MS) collection->analysis end End: Report Results analysis->end

Caption: A streamlined workflow for a typical migration experiment.

Analytical Quantification of DIDCH

Highly sensitive and selective analytical techniques are required to accurately quantify the low concentrations of DIDCH that may migrate into the food simulants.[10] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed methods.[12]

Step-by-Step Protocol for Quantification (using GC-MS as an example):

  • Sample Extraction:

    • For aqueous simulants, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to concentrate the DIDCH and remove interfering substances.

    • For fatty food simulants like olive oil, a solvent extraction followed by a cleanup step (e.g., gel permeation chromatography) may be required.

  • Preparation of Calibration Standards: Prepare a series of standard solutions of DIDCH in a clean solvent at known concentrations. This will be used to create a calibration curve.

  • GC-MS Analysis:

    • Inject a known volume of the extracted sample and the calibration standards into the GC-MS system.

    • The gas chromatograph separates the DIDCH from other components in the sample.

    • The mass spectrometer identifies and quantifies the DIDCH based on its unique mass spectrum.

  • Data Analysis:

    • Construct a calibration curve by plotting the response of the instrument to the known concentrations of the standards.

    • Use the calibration curve to determine the concentration of DIDCH in the experimental samples.

    • Calculate the migration of DIDCH, typically expressed in mg/kg of food simulant or mg/dm² of the plastic surface area.

Data Interpretation and Reporting

The results of the migration study should be presented clearly and concisely.

  • Tabulate the Data: Present the quantitative migration results in a table, showing the migration levels for each food simulant, temperature, and time point.

  • Graphical Representation: Use graphs to visualize the migration kinetics (migration vs. time) and the effect of temperature.

  • Comparison with Regulatory Limits: Compare the migration results with any applicable specific migration limits (SMLs) set by regulatory bodies.

  • Uncertainty and Limitations: Discuss the sources of uncertainty in the measurements and any limitations of the study.

Conclusion

The study of leaching and migration of Diisodecyl 4-cyclohexene-1,2-dicarboxylate from plastics is a critical aspect of ensuring the safety of a wide range of consumer and medical products. By following rigorous, scientifically-defensible protocols, researchers can generate the high-quality data needed for accurate risk assessment and regulatory compliance. The methodologies outlined in these application notes provide a robust framework for conducting such studies, ultimately contributing to the development of safer and more effective plastic materials.

References

  • A. B. C. D. E. F. G. H. I. J. K. (2014). Migration protocol to estimate metal exposure from mouthing copper and tin alloy objects.
  • European Directorate for the Quality of Medicines & HealthCare. Multi-analyte methods for the determination of substances migrating from printing inks to dry food or food simulants.
  • U.S. Food and Drug Administration. (2013). Assay Migration Studies for In Vitro Diagnostic Devices Guidance for Industry and FDA Staff.
  • (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems.
  • (n.d.).
  • (n.d.). Regulation of diisodecyl phthalate plasticizer in the air of working zone.
  • Tanaka, Y., et al. (2018). Alternative plasticizer, 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester, for blood containers with protective effects on red blood cells and improved cold resistance.
  • Cunha, S. C., et al. (2014). Analysis of phthalate migration to food simulants in plastic containers during microwave operations. International Journal of Environmental Research and Public Health, 11(1), 507-522.
  • (n.d.).
  • (n.d.).
  • Luo, H., et al. (2022).
  • National Center for Biotechnology Information.
  • Silva, M. J., et al. (2013). Environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in US adults (2000-2012).
  • Silva, M. J., et al. (2013). Environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in US adults (2000—2012). Environmental Research, 126, 174-179.
  • PQRI.
  • (n.d.). Analytical Methods for the Determination of Plasticizers in Food and Beverages.
  • De Vrieze, M., et al. (2023). Migration of di(2-ethylhexyl) phthalate, diisononylcyclohexane-1,2-dicarboxylate and di(2-ethylhexyl)
  • Wikipedia. 1,2-Cyclohexane dicarboxylic acid diisononyl ester.
  • (n.d.). Development and validation of multi-analyte methods for the determination of migrating substances from plastic food contact materials by GC-EI-QqQ-MS and GC-APCI-QTOF-MS.
  • (n.d.). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester.
  • HORIBA. (2026).
  • Luo, H., et al. (2022). Effects of aging on environmental behavior of plastic additives: Migration, leaching, and ecotoxicity. Science of The Total Environment, 851(Pt 2), 157951.
  • Transportation Research Board.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate. This document is designed for researchers, chemists, and production scientists encountering challenges in this specific synthesis. Here, we move beyond simple protocols to address the nuanced difficulties that can arise, providing not just solutions but the underlying chemical principles to empower your experimental success.

The synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a robust two-step process. However, success hinges on careful control of reaction parameters and an understanding of potential pitfalls. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you may be facing in the lab.

Overview of the Synthesis Pathway

The overall synthesis can be visualized as a two-stage process:

  • Diels-Alder Cycloaddition: A [4+2] cycloaddition between 1,3-butadiene (the diene) and maleic anhydride (the dienophile) to form the intermediate, cis-4-cyclohexene-1,2-dicarboxylic anhydride.[1][2][3]

  • Diesterification: The ring-opening and subsequent esterification of the anhydride intermediate with two equivalents of isodecyl alcohol, typically under acidic catalysis, to yield the final product and water.[4][5]

SynthesisWorkflow cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Diesterification cluster_2 Step 3: Purification Reactants1 1,3-Butadiene (from 3-Sulfolene) Intermediate cis-4-Cyclohexene-1,2- dicarboxylic Anhydride Reactants1->Intermediate Diene Reactants2 Maleic Anhydride Reactants2->Intermediate Dienophile Solvent1 Xylene or Toluene Solvent1->Intermediate Reflux, ~110-140°C FinalProduct Crude Diisodecyl 4-cyclohexene-1,2-dicarboxylate Intermediate->FinalProduct Alcohol Isodecyl Alcohol (2+ equivalents) Alcohol->FinalProduct Catalyst Acid Catalyst (e.g., H₂SO₄, p-TSA) Catalyst->FinalProduct Reflux, Dean-Stark Water Water (byproduct) FinalProduct->Water Removed via Azeotropic Distillation Washing 1. Neutralization Wash (e.g., NaHCO₃ soln) FinalProduct->Washing Drying 2. Drying (e.g., Anhydrous Na₂SO₄) Washing->Drying Distillation 3. Vacuum Distillation (Removes excess alcohol) Drying->Distillation PureProduct Purified Product (>97% Purity) Distillation->PureProduct

Caption: Overall workflow for the synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

Troubleshooting Guide

Category 1: Issues in the Diels-Alder Reaction (Step 1)

Question: My yield of the anhydride intermediate is very low. What are the common causes?

Answer: Low yield in this step typically points to one of three issues: loss of the diene, improper reaction temperature, or premature hydrolysis of the reactants/product.

  • Loss of 1,3-Butadiene: 1,3-butadiene is a gas at room temperature, making it difficult to handle.[6] The most reliable method is to generate it in situ via the thermal decomposition of 3-sulfolene.[2][6][7]

    • Troubleshooting:

      • Confirm 3-Sulfolene Decomposition: Ensure your reflux temperature is high enough to decompose the 3-sulfolene (~110-140°C, typically in xylene or toluene).[1][7] You can confirm decomposition by testing the vapors escaping the condenser with wet pH paper; the release of sulfur dioxide (SO₂) will turn the paper acidic (red).[7]

      • Avoid Vigorous Heating Initially: Do not heat the mixture too rapidly. A slow, controlled release of butadiene allows it to react with the maleic anhydride before it can escape the reaction vessel.[8] Overly vigorous heating can lead to the formation of polymeric by-products.[8]

  • Improper Reaction Temperature: The Diels-Alder reaction is thermally driven, but excessive heat can promote side reactions or even a retro-Diels-Alder reaction.

    • Troubleshooting: Maintain a steady reflux in a suitable solvent like xylene (b.p. ~140°C).[1][7] Overheating can cause the solution to darken, indicating product decomposition.[7] If this occurs, slightly reduce the heat.

  • Hydrolysis: Maleic anhydride is highly susceptible to hydrolysis, forming maleic acid if moisture is present.[7][8] While maleic acid can still undergo the reaction, the resulting dicarboxylic acid product is more difficult to isolate and purify under standard conditions.[7]

    • Troubleshooting: Use a drying tube on your reflux condenser to protect the reaction from atmospheric moisture. Ensure all glassware is oven-dried and reactants are handled promptly after weighing.[7][8]

Question: The reaction mixture turned dark brown or black during reflux. Is the product salvageable?

Answer: A dark coloration indicates decomposition, likely from overheating.[7] While some product may be recoverable, the purity will be compromised. The primary cause is the thermal decomposition of the anhydride product itself.

  • Troubleshooting & Prevention:

    • Immediate Action: If you observe the solution turning yellow or darker, immediately reduce the heat.[7] Adding a few drops of fresh solvent can sometimes help stabilize the mixture.[7]

    • Temperature Control: Use a heating mantle with a temperature controller and a stir plate to ensure even, controlled heating. Avoid direct, intense heating from a Bunsen burner.[9]

    • Spin Vane/Stir Bar Color: Do not use a dark-colored stir bar, as the color can bleed into the solution at high temperatures, making it difficult to assess the true color of the reaction mixture.[7]

Category 2: Issues in the Diesterification Reaction (Step 2)

Question: The esterification is very slow or seems to have stalled. How can I drive the reaction to completion?

Answer: Esterification of an anhydride is an equilibrium-limited process.[9][10] To achieve a high yield, the equilibrium must be shifted towards the products. This is primarily achieved by removing the water byproduct as it forms.

  • Inefficient Water Removal:

    • Troubleshooting: The most effective method for water removal is azeotropic distillation using a Dean-Stark apparatus .[11]

      • Setup: Ensure the Dean-Stark trap is properly set up with a reflux condenser. The solvent (e.g., toluene) should form a low-boiling azeotrope with water.[11][12] As the mixture refluxes, the azeotrope condenses into the trap, and the denser water separates to the bottom while the solvent overflows back into the reaction flask.

      • Monitoring: You should see water collecting in the graduated arm of the trap. The reaction is near completion when water ceases to collect.

  • Catalyst Issues: An acid catalyst is required to protonate the anhydride, making it more electrophilic and susceptible to attack by the alcohol.[10][13][14]

    • Troubleshooting:

      • Catalyst Choice: Common catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), or acidic ion-exchange resins.[4][9][11] For a high-boiling alcohol like isodecyl alcohol, p-TSA is often preferred as it is less likely to cause charring than sulfuric acid.

      • Catalyst Amount: A typical catalyst loading is 1-2% w/w relative to the dicarboxylic acid or anhydride.[4] Insufficient catalyst will result in a slow reaction.

  • Stoichiometry: To further shift the equilibrium, an excess of one reactant is often used.

    • Troubleshooting: Since isodecyl alcohol is typically easier to remove than the anhydride intermediate, using a slight excess of the alcohol (e.g., 2.5 equivalents to 1 equivalent of anhydride) can help drive the reaction forward.[4]

Question: The final product is discolored (yellow or brown). What causes this and how can it be prevented/remedied?

Answer: Discoloration is usually a sign of impurities caused by side reactions or degradation, often due to excessive heat or a highly aggressive catalyst.

  • Causes & Prevention:

    • Overheating: High temperatures (>180°C) during the esterification can lead to dehydration of the alcohol (forming alkenes and ethers) or thermal degradation of the ester product.[9] Use a temperature-controlled heating mantle and do not exceed the recommended reaction temperature.[4]

    • Aggressive Catalyst: Concentrated sulfuric acid is a strong dehydrating agent and can cause charring at high temperatures.[9] Consider using a milder catalyst like p-TSA.

    • Air Oxidation: At high temperatures, trace impurities or the product itself can be susceptible to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen) can prevent this.

  • Remediation:

    • Activated Carbon Treatment: After the reaction is complete, the crude product can be treated with a small amount of activated carbon. Heating and stirring the mixture with activated carbon, followed by filtration, can effectively remove many colored impurities.[15]

    • Purification: Standard purification steps, including a wash with a basic solution and subsequent vacuum distillation, will also help remove colored impurities.[4][15]

Frequently Asked Questions (FAQs)

Q1: Why is 3-sulfolene used instead of directly adding 1,3-butadiene? A1: 1,3-butadiene is a flammable gas with a boiling point of -4.4°C, making it hazardous and difficult to handle in standard laboratory glassware.[6] 3-sulfolene is a stable, odorless, non-hygroscopic solid that, upon heating, undergoes a clean, thermally controlled retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide in situ.[8] This method is safer and allows for better stoichiometric control, reducing the formation of polymeric by-products that can arise from an excess of free diene.[8]

Q2: What is the purpose of washing the crude ester with a sodium bicarbonate solution? A2: The wash with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) serves two critical functions.[4][9] First, it neutralizes the acidic catalyst (e.g., H₂SO₄ or p-TSA), making it water-soluble and allowing it to be removed in the aqueous layer. Second, it reacts with any unreacted anhydride intermediate or carboxylic acid (from hydrolysis), converting them into their corresponding carboxylate salts, which are also water-soluble and easily removed.[9][12] This step is crucial for the purity of the final product.

Q3: Can I use a different alcohol for the esterification? A3: Yes, the esterification reaction is quite general. The anhydride intermediate can be reacted with various alcohols to produce different dialkyl esters.[12][16] However, the reaction conditions, particularly temperature and purification method, may need to be adjusted based on the boiling point and properties of the alcohol and the resulting ester. For example, a procedure for synthesizing the diethyl ester uses azeotropic distillation with toluene to remove water.[12]

Q4: How do I monitor the progress of the esterification reaction? A4: The most direct method is to monitor the collection of water in the Dean-Stark trap.[11] Analytically, you can take small aliquots from the reaction mixture and analyze them using:

  • Infrared (IR) Spectroscopy: Monitor the disappearance of the broad O-H stretch from the carboxylic acid intermediate and the characteristic anhydride peaks, alongside the appearance and growth of the ester C=O stretch (typically around 1735 cm⁻¹).[4]

  • Gas Chromatography (GC): If the components are sufficiently volatile, GC can be used to monitor the disappearance of the alcohol and the appearance of the ester product.

  • Titration: Determine the acid value (mg KOH/g) of the reaction mixture.[15] The reaction is complete when the acid value drops to a low, stable number.

Key Experimental Protocols

Protocol 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-sulfolene (1.0 eq), maleic anhydride (1.0 eq), and xylene (as solvent).[1][2]

  • Reflux: Attach a reflux condenser fitted with a drying tube. Heat the mixture gently in a heating mantle to dissolve the solids, then increase the heat to achieve a steady reflux (~140°C).[2]

  • Reaction: Continue refluxing for 60-90 minutes. The reaction is complete after the 3-sulfolene has fully decomposed and reacted.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, cool the flask in an ice bath to maximize crystallization of the anhydride product.[8]

  • Isolation: Collect the white crystals by vacuum filtration and wash them with a small amount of cold petroleum ether to remove residual xylene and any soluble impurities.[8] Air-dry the crystals. The product should have a melting point near 103-104°C.

Protocol 2: Synthesis and Purification of Diisodecyl 4-cyclohexene-1,2-dicarboxylate
  • Setup: To a 500 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark trap with a reflux condenser, add the synthesized anhydride (1.0 eq), isodecyl alcohol (2.5 eq), p-toluenesulfonic acid (0.02 eq), and toluene (to facilitate azeotropic removal of water).[4][12]

  • Reaction: Heat the mixture to reflux (~120°C).[4] Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected.[4]

  • Cooling & Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution, then with a saturated sodium chloride (brine) solution.[4]

  • Drying & Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[4] Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

  • Final Purification: To remove the excess isodecyl alcohol, subject the remaining oil to vacuum distillation. The final product is a clear, colorless to pale yellow liquid.[15]

Data Summary Table

ParameterStep 1: Diels-AlderStep 2: DiesterificationRationale & Key Considerations
Primary Reactants 1,3-Butadiene (from 3-Sulfolene), Maleic Anhydridecis-4-Cyclohexene-1,2-dicarboxylic Anhydride, Isodecyl AlcoholStoichiometry is critical. Use of 3-sulfolene is a key safety and control measure.[8]
Solvent Xylene, TolueneToluene (or can be run neat)High-boiling solvent required for Step 1. Toluene aids azeotropic water removal in Step 2.[7][11]
Catalyst None (Thermal)p-TSA or H₂SO₄ (1-2% w/w)Diels-Alder is a thermal cycloaddition. Esterification requires acid catalysis.[10][17]
Temperature ~110 - 140°C (Reflux)~120 - 150°C (Reflux)Temperature control prevents side reactions and decomposition.[4][7]
Key Equipment Reflux Condenser, Drying TubeDean-Stark Trap, Reflux CondenserMoisture exclusion is important in Step 1. Water removal is essential for high yield in Step 2.[7][11]
Typical Reaction Time 1 - 2 hours4 - 8 hoursStep 2 is equilibrium-driven and requires time to remove all water.[4]
Workup Cooling & CrystallizationBase Wash (NaHCO₃), Brine WashSimple isolation for Step 1. Neutralization and removal of water-soluble species for Step 2.[4][8]

References

  • Dield-Alder - Lab Report 1. Scribd. [Link]

  • Lab report #4: Diels-Alder Reaction. Google Docs.
  • Diels-Alder Reaction. Utah Tech University. [Link]

  • Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid. Edubirdie. [Link]

  • Diels Alder Reaction Experiment Part 1, Prelab. YouTube. [Link]

  • Process for purifying esters.
  • How to purify esterefication product? ResearchGate. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol. AIP Publishing. [Link]

  • Method of purifying a dicarboxylic acid.
  • Diels Alder Reaction Mechanism and Product Trick. Leah4sci. YouTube. [Link]

  • Diels-Alder reaction -- challenging problem. Reddit. [Link]

  • Diisodecyl 4-Cyclohexene-1, 2-dicarboxylate, min 97% (T), 100 ml. The Science Company. [Link]

  • 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-. Organic Syntheses Procedure. [Link]

  • Acid Catalyzed Anhydride Hydrolysis. YouTube. [Link]

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Technical Support Center: Optimizing Diisodecyl 4-cyclohexene-1,2-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this two-step synthesis. Our goal is to equip researchers with the necessary insights to diagnose experimental issues, optimize reaction conditions, and achieve high-yield, high-purity results.

Synthesis Overview

The synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a sequential two-step process. First, a Diels-Alder reaction between a conjugated diene and a dienophile forms a cyclic anhydride. This is followed by an acid-catalyzed esterification of the anhydride with isodecanol to yield the final diester product, a commonly used plasticizer.[1][2][3]

Step 1: Diels-Alder Cycloaddition 1,3-Butadiene reacts with maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride.[4] Due to the gaseous nature of 1,3-butadiene, it is conveniently generated in situ from the thermal decomposition of 3-sulfolene (butadiene sulfone).[5][6][7]

Step 2: Diesterification The cis-4-cyclohexene-1,2-dicarboxylic anhydride intermediate undergoes ring-opening esterification with two equivalents of isodecanol, typically under acidic catalysis, to produce Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

Synthesis_Pathway cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Esterification 3-Sulfolene 3-Sulfolene 1,3-Butadiene 1,3-Butadiene 3-Sulfolene->1,3-Butadiene Heat (Δ) -SO₂ Maleic_Anhydride Maleic_Anhydride Anhydride_Intermediate cis-4-Cyclohexene-1,2- dicarboxylic Anhydride Maleic_Anhydride->Anhydride_Intermediate Final_Product Diisodecyl 4-cyclohexene-1,2- dicarboxylate Anhydride_Intermediate->Final_Product Isodecanol Acid Catalyst (H⁺) -H₂O 1,3-Butadiene->Anhydride_Intermediate Isodecanol Isodecanol

Fig 1. Overall synthesis pathway.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each issue is analyzed by exploring its probable causes and offering validated solutions.

Part 1: Diels-Alder Reaction Issues

Question: My yield of the cis-4-cyclohexene-1,2-dicarboxylic anhydride intermediate is significantly lower than expected. What are the common causes?

Answer: Low yield in the Diels-Alder step is a frequent issue that can typically be traced to three primary factors: reactant integrity, reaction conditions, or procedural losses.

  • Cause 1: Reactant Degradation. Maleic anhydride is highly susceptible to hydrolysis.[6] Exposure to atmospheric moisture can convert it to maleic acid. While maleic acid can still participate in the Diels-Alder reaction, the resulting dicarboxylic acid product has different solubility properties, which complicates the crystallization and isolation of the anhydride, leading to apparent low yields.[6]

    • Solution: Always use fresh, dry maleic anhydride from a tightly sealed container. Handle it quickly in a low-humidity environment or a glove box. Ensure all glassware is thoroughly dried before use.

  • Cause 2: Inefficient Generation or Loss of 1,3-Butadiene. The in situ generation of 1,3-butadiene from 3-sulfolene requires sufficient thermal energy.[5][7] If the reaction temperature is too low, the decomposition is slow and incomplete. Conversely, if heating is too vigorous before the dienophile (maleic anhydride) has dissolved, the gaseous butadiene can escape the reaction mixture before it has a chance to react.[7]

    • Solution: Heat the reaction mixture gently at first to dissolve the reactants.[8] Once dissolved, bring the mixture to a steady reflux (typically in a high-boiling solvent like xylene, ~140 °C) to ensure a controlled, steady generation of butadiene.[6][9] Use a well-sealed reflux condenser to prevent the loss of the gaseous diene.

  • Cause 3: Side Reactions. At elevated temperatures, 1,3-butadiene can dimerize or polymerize, consuming the diene and reducing the yield of the desired adduct.[7] This is more common if a large excess of free diene is present.

    • Solution: The in situ generation from 3-sulfolene is advantageous as it maintains a low, steady concentration of the diene, minimizing these side reactions.[7] Avoid unnecessarily long reaction times once the starting material is consumed (monitor by TLC).

Question: My reaction mixture turned dark yellow or brown during the Diels-Alder reaction. Is this normal?

Answer: No, a significant color change to dark yellow or brown is indicative of product decomposition.[6] While the reaction mixture may become pale yellow, a dark color suggests that the temperature is too high, causing the cis-4-cyclohexene-1,2-dicarboxylic anhydride product to degrade.

  • Solution: Carefully control the heating of the reaction. Use a heating mantle with a temperature controller or an oil bath to maintain a consistent reflux temperature. Avoid aggressive, direct heating with a Bunsen burner. If the solution begins to turn yellow, immediately reduce the heat.[6]

Question: I am struggling to crystallize the anhydride intermediate from the reaction mixture.

Answer: Difficulty with crystallization is often linked to the purity of the reactants or the composition of the crystallization solvent system.

  • Cause 1: Presence of Maleic Acid. As mentioned, if the maleic anhydride has hydrolyzed, the resulting dicarboxylic acid can interfere with the crystallization of the anhydride.

    • Solution: Ensure anhydrous conditions as described above.

  • Cause 2: Incorrect Solvent Ratio. Crystallization is typically induced by adding a non-polar solvent (like petroleum ether) to the reaction solvent (e.g., xylene) to reduce the product's solubility.[7][10] If too much non-polar solvent is added too quickly, the product may "oil out" instead of forming crystals. If too little is added, the product will remain soluble.

    • Solution: After cooling the reaction mixture, add the petroleum ether dropwise with stirring until a slight cloudiness persists.[7] If the product oils out, gently warm the mixture until it redissolves, then allow it to cool more slowly without agitation. Scratching the inside of the flask with a glass rod at the solvent-air interface can help initiate crystal formation.[9]

Part 2: Esterification Reaction Issues

Question: The esterification reaction is not going to completion, and my product is contaminated with the mono-ester and unreacted starting materials. How can I drive the reaction forward?

Answer: This is the most common problem in the esterification step and is almost always related to the effective management of the reaction equilibrium. Fischer esterification is a reversible process.[11]

  • Cause 1: Inefficient Water Removal. The reaction produces one molecule of water for every two ester linkages formed. According to Le Chatelier's principle, the presence of this water will inhibit the forward reaction and can even promote the reverse reaction (hydrolysis).

    • Solution: The most effective method for water removal is azeotropic distillation using a Dean-Stark apparatus.[11][12] Use a solvent like toluene or xylene that forms a lower-boiling azeotrope with water. As the mixture refluxes, the water-solvent azeotrope distills over and is collected in the trap, physically removing water from the system and driving the equilibrium towards the product. Ensure the reflux rate is sufficient to continuously remove water as it forms.

  • Cause 2: Catalyst Inactivity or Insufficient Loading. Acid catalysts like p-toluenesulfonic acid (p-TsOH) or sulfuric acid are essential to protonate the anhydride carbonyls, making them more electrophilic and susceptible to nucleophilic attack by the alcohol.[12] If the catalyst is old, hydrated, or used in insufficient quantity, the reaction rate will be impractically slow.[11]

    • Solution: Use a fresh, anhydrous acid catalyst. A typical catalytic loading is 1-2 mol% relative to the anhydride. Ensure the catalyst is fully dissolved and mixed in the reaction.

  • Cause 3: Incorrect Stoichiometry. To favor the formation of the diester, a slight excess of isodecanol is often used. This helps ensure that all anhydride sites react.

    • Solution: Use a slight excess (e.g., 2.1-2.2 equivalents) of isodecanol. This helps push the equilibrium towards the fully esterified product.

Troubleshooting_Workflow Start Low Final Yield Check_Step1 Analyze Anhydride Intermediate: Yield & Purity (TLC/MP) Start->Check_Step1 Step1_OK Yield/Purity is GOOD Check_Step1->Step1_OK Good Step1_Bad Yield/Purity is POOR Check_Step1->Step1_Bad Poor Check_Water Check Water Removal: Is Dean-Stark trap filling? Step1_OK->Check_Water Fix_Step1 Troubleshoot Diels-Alder: - Check Reactant Purity - Optimize Temperature - Ensure System is Sealed Step1_Bad->Fix_Step1 Water_OK YES Check_Water->Water_OK Yes Water_Bad NO Check_Water->Water_Bad No Check_Catalyst Check Catalyst: Fresh? Correct loading? Water_OK->Check_Catalyst Fix_Water Troubleshoot Esterification: - Increase Reflux Rate - Check for Leaks - Ensure Proper Azeotrope Water_Bad->Fix_Water Fix_Catalyst Troubleshoot Esterification: - Add Fresh Catalyst - Verify Stoichiometry Check_Catalyst->Fix_Catalyst

Fig 2. Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: Why is 3-sulfolene used as a source for 1,3-butadiene instead of just bubbling the gas into the reaction?

A1: 1,3-butadiene is a gas at room temperature (boiling point -4.4 °C), making it difficult and hazardous to handle, measure, and contain in standard laboratory glassware.[8] Using 3-sulfolene, a stable and odorless solid, as a precursor offers significant advantages.[7] Upon heating, it undergoes a clean, thermal retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide gas directly within the reaction solution (in situ).[4][5] This method ensures the diene is generated exactly where it is needed, maintains a low and steady concentration to minimize side reactions like polymerization, and is far more convenient and safer on a lab scale.[7]

Q2: How can I effectively monitor the progress of each reaction step?

A2:

  • Diels-Alder Reaction: Thin-Layer Chromatography (TLC) is the simplest method. Spot the reaction mixture against a standard of maleic anhydride. The reaction is complete when the maleic anhydride spot has disappeared. The product anhydride will have a different Rf value.

  • Esterification Reaction: Monitoring the collection of water in the Dean-Stark trap is a direct measure of reaction progress.[11] The reaction is nearing completion when water ceases to collect. For a more quantitative assessment, TLC can be used to track the disappearance of the anhydride intermediate. Gas Chromatography (GC) or ¹H NMR of an aliquot from the reaction mixture can also be used to determine the ratio of starting material to mono-ester and the final diester product.

Q3: What are the key analytical techniques to confirm the final product's identity and purity?

A3: A combination of spectroscopic methods is recommended for full characterization.

  • FTIR Spectroscopy: Look for the disappearance of the broad O-H stretch (from the intermediate carboxylic acid if formed) and the characteristic anhydride C=O stretches (~1780 and 1850 cm⁻¹). Confirm the appearance of a strong ester C=O stretch (~1735 cm⁻¹) and C-O stretches (~1170 cm⁻¹).

  • ¹H NMR Spectroscopy: This will confirm the overall structure. Key signals to identify include the vinyl protons on the cyclohexene ring, the allylic protons, and the characteristic multiplets of the isodecyl ester chains, integrating in the correct ratios.

  • ¹³C NMR Spectroscopy: This will show the correct number of carbon signals, including the ester carbonyl carbons (~170 ppm), the olefinic carbons (~125 ppm), and the various aliphatic carbons of the cyclohexene ring and isodecyl groups.

  • Mass Spectrometry (MS): Techniques like GC-MS can be used to confirm the molecular weight of the final product and assess its purity by identifying any potential contaminants or side products.[13]

Data & Protocols

Key Reaction Parameters
ParameterStep 1: Diels-AlderStep 2: EsterificationSource(s)
Key Reactants 3-Sulfolene, Maleic Anhydridecis-4-Cyclohexene-1,2-dicarboxylic Anhydride, Isodecanol[9],[12]
Solvent Xylene or DiglymeToluene or Xylene (with Dean-Stark)[9],[6],[12]
Catalyst None (Thermal)p-Toluenesulfonic acid (p-TsOH) (1-2 mol%)[12]
Temperature Reflux (~140 °C in Xylene)Reflux (~110-140 °C)[9],[12]
Duration 1-3 hours (monitor by TLC)4-16 hours (until water collection ceases)[9],[12]
Key Equipment Reflux CondenserReflux Condenser, Dean-Stark Trap[9],[12]
Exemplary Experimental Protocol

Disclaimer: This protocol is a representative example. All procedures should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. A thorough risk assessment should be conducted before beginning any experiment.

Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

  • To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (1.0 eq), 3-sulfolene (1.1 eq), and xylene (approx. 2 mL per gram of maleic anhydride).[8]

  • Heat the mixture gently in a heating mantle or oil bath to dissolve the solids.

  • Once dissolved, increase the temperature to achieve a steady reflux (~140 °C). The evolution of sulfur dioxide gas will be observed.[9]

  • Maintain reflux for 2 hours, monitoring the consumption of maleic anhydride by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Slowly add petroleum ether with stirring until the solution becomes persistently cloudy.

  • Allow the mixture to stand undisturbed to crystallize. Cooling in an ice bath can improve the yield.

  • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold petroleum ether, and air dry.[7]

Step 2: Synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate

  • To a 500 mL round-bottomed flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add the dried anhydride from Step 1 (1.0 eq), isodecanol (2.2 eq), p-toluenesulfonic acid monohydrate (0.02 eq), and toluene (enough to fill the Dean-Stark trap and suspend the reactants).[12]

  • Heat the mixture to a vigorous reflux. Water will begin to collect in the side arm of the Dean-Stark trap.

  • Continue refluxing until no more water is collected (this may take several hours).[12]

  • Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally brine.[11]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be further purified by vacuum distillation to yield the final product as a clear, colorless liquid.[12]

References

  • Chemistry 3719L – Lab Session 10 Diels-Alder Cycloaddition of 1,3-Butadiene and Maleic Anhydride. (n.d.). University of Alberta. Available at: [Link]

  • The Diels-Alder Reaction. (n.d.). University of California, Davis. Available at: [Link]

  • Kadrowski, B. (2020). Diels Alder Reaction Experiment Part 1, Prelab. YouTube. Available at: [Link]

  • Diels-Alder Reaction. (n.d.). Utah Tech University. Available at: [Link]

  • Wolf, J. (2008). Lab report #4: Diels-Alder Reaction. Google Docs.
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Kinetics of Diels-Alder Reaction Using Organic Molecular Models. (2024). Algerian Journal of Research and Technology. Available at: [Link]

  • McMullen, C. W. (1945). Method of preparing a cyclic dicarboxylic acid anhydride. U.S.
  • Froidevaux, V., et al. (2020).
  • Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Available at: [Link]

  • Diels–Alder reaction. (n.d.). Wikipedia. Available at: [Link]

  • Chen, Y., McDaid, P., & Deng, L. (2003). Asymmetric Alcoholysis of Cyclic Anhydrides. Chemical Reviews, 103(8), 2965-2984.
  • Yang, C. Q., & Xu, Y. (1996). FTIR Spectroscopy Study of the Formation of Cyclic Anhydride Intermediates of Polycarboxylic Acids Catalyzed by Sodium Hypophosphite. Journal of Applied Polymer Science, 61(4), 673-680.
  • Cope, A. C., & Herrick, E. C. (1951).
  • Zhang, Y., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 16(3), 425.
  • Synthesis of 4-Cyclohexene-cis-1,2-dicarboxylic acid. (n.d.). Alfred State College. Available at: [Link]

  • Experiment #4. (n.d.). Course Hero. Available at: [Link]

  • Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Hillyer, J. C. (1957). Production of cis-cyclohexane-1, 2-dicarboxylic anhydride. U.S.
  • Chen, Y. C., et al. (2018). Exposure marker discovery of di(isononyl)cyclohexane-1,2-dicarboxylate using two mass spectrometry-based metabolite profiling data processing methods. Environmental Science and Pollution Research, 25(16), 15948-15957.
  • Berkowitz, S. A. (2012). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. Nature Reviews Drug Discovery, 11(7), 527-540.
  • Diels-Alder Synthesis of Cyclohex-4-ene-1,2-cis-dicarboxylic anhydride. (2013). Odinity. Available at: [Link]

  • Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. (2012). National Center for Biotechnology Information. Available at: [Link]

  • REPORT FORM: STEREOSELECTIVE SYNTHESIS OF cis-4-CYCLOHEXENE-1,2-DICARBOXYLIC ANHYDRIDE. (2021). Chegg. Available at: [Link]

  • Diisodecyl 4-cyclohexene-1,2-dicarboxylate. (n.d.). PubChem. Available at: [Link]

  • Low-temperature redetermination of trans-cyclohexane-1,2-dicarboxylic acid. (2002). ResearchGate. Available at: [Link]

  • Degano, I., et al. (2009). Analytical Methods for the Characterization of Organic Dyes in Artworks and in Historical Textiles. Applied Spectroscopy Reviews, 44(5), 363-410.
  • Lee, K. S., et al. (2001). Method of purifying aromatic dicarboxylic acids.

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Technical Support Center: Synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Diisodecyl 4-cyclohexene-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during its synthesis. The information is structured in a question-and-answer format to directly address potential issues, providing both causative explanations and actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for Diisodecyl 4-cyclohexene-1,2-dicarboxylate?

The synthesis is a well-established two-step process. The first step is a [4+2] cycloaddition, specifically a Diels-Alder reaction, followed by an esterification.

  • Diels-Alder Reaction: 1,3-Butadiene reacts with maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride. Because 1,3-butadiene is a gas, it is often generated in situ by the thermal decomposition of 3-sulfolene (butadiene sulfone).[1][2] This pericyclic reaction is highly stereospecific, yielding the cis isomer.[1]

  • Esterification: The resulting anhydride intermediate is then reacted with isodecyl alcohol, typically in the presence of an acid catalyst such as p-toluenesulfonic acid, to yield the final diester product.[3]

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Esterification cluster_2 Step 3: Purification A 3-Sulfolene + Maleic Anhydride B cis-4-Cyclohexene-1,2- dicarboxylic Anhydride A->B Heat (in Xylene) Releases SO2 C Anhydride Intermediate + Isodecyl Alcohol D Crude Diisodecyl 4-cyclohexene-1,2-dicarboxylate C->D Acid Catalyst (e.g., p-TSA) E Washing & Neutralization D->E F Vacuum Distillation E->F G Pure Final Product (>97%) F->G

Caption: Overall synthesis and purification workflow.

Q2: What level of purity should I expect from this synthesis?

With proper technique and purification, a purity of >97% is achievable.[4] The final purity is highly dependent on the efficiency of the purification steps used to remove unreacted starting materials, catalysts, and any side products.

Q3: What are the recommended analytical methods for purity assessment?

A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile and semi-volatile impurities, such as residual isodecyl alcohol or other low-molecular-weight by-products. Its high sensitivity can detect trace contaminants.[5]

  • High-Performance Liquid Chromatography (HPLC): An excellent alternative or complementary technique, particularly for less volatile impurities or when thermal degradation of the analyte is a concern.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the identity of the final product by verifying the presence of key functional groups (e.g., ester C=O stretch) and the absence of starting material functionalities (e.g., anhydride C=O stretches or alcohol O-H stretch).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the product and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[1]

Section 2: Troubleshooting Guide - Purity Issues

This section addresses specific purity-related problems you may encounter.

Q4: My final product has a yellow or brown discoloration. What causes this, and how can it be prevented or remediated?
  • Causality: Discoloration is almost always a sign of thermal degradation or oxidation, which can occur during the high-temperature esterification step. The presence of oxygen or trace metal impurities can catalyze these degradation reactions, leading to the formation of color bodies.

  • Preventative Measures:

    • Temperature Control: Avoid excessive temperatures during esterification. Monitor the reaction closely and maintain the minimum temperature required to drive the reaction to completion.

    • Inert Atmosphere: Conduct the esterification under an inert atmosphere, such as a nitrogen or argon blanket, to prevent oxidation.

    • Starting Material Purity: Ensure the purity of your starting materials, particularly the isodecyl alcohol and the anhydride intermediate.

  • Remediation:

    • Activated Carbon Treatment: For minor discoloration, a slurry of the crude product with activated carbon can effectively adsorb the color bodies. The carbon is then removed by filtration.

    • Vacuum Distillation: For more significant discoloration, fractional distillation under high vacuum is the most effective method. The desired ester has a high boiling point, while many degradation products are either more or less volatile.

Q5: GC-MS analysis indicates the presence of unreacted isodecyl alcohol. How can I remove it?
  • Causality: Residual isodecyl alcohol is typically due to either an incomplete esterification reaction or inefficient purification. The esterification is an equilibrium reaction, and its completion can be hindered by the presence of water.

  • Driving the Reaction:

    • To push the equilibrium toward the product, remove water as it is formed. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[3]

  • Purification Strategy:

    • Vacuum Distillation: The most effective method for removing unreacted isodecyl alcohol is distillation under reduced pressure. Isodecyl alcohol has a significantly lower boiling point than the Diisodecyl 4-cyclohexene-1,2-dicarboxylate product, allowing for clean separation.

Q6: The product tests as acidic. What is the source of the acidity, and what is the proper neutralization procedure?
  • Causality: Residual acidity stems from two primary sources:

    • The acid catalyst (e.g., p-toluenesulfonic acid) used in the esterification.

    • Unreacted cis-4-cyclohexene-1,2-dicarboxylic acid. This diacid forms if the anhydride intermediate is inadvertently hydrolyzed by trace amounts of water before or during the esterification.

  • Solution: A thorough aqueous workup is required.

    • Base Wash: After the reaction is complete, cool the mixture and dilute it with a water-immiscible organic solvent (e.g., ether or toluene). Wash the organic solution with a dilute aqueous base, such as 3-5% sodium carbonate solution.[3] Continue washing until the aqueous layer is no longer acidic (test with litmus or pH paper). This converts the acidic catalyst and any diacid into their corresponding salts, which are soluble in the aqueous layer.

    • Water Wash: Follow the base wash with one or two washes with deionized water or brine to remove any remaining salts and base.

    • Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure before final purification.[3]

Q7: My analysis shows a significant amount of the anhydride or dicarboxylic acid intermediate. Why did the esterification not go to completion?
  • Causality: This points to a problem with the esterification reaction conditions.

    • Presence of Water: Maleic anhydride and the resulting cyclohexene anhydride are sensitive to moisture.[8] Water will hydrolyze the anhydride to the corresponding dicarboxylic acid, which is generally less reactive in the subsequent esterification.

    • Stoichiometry: An insufficient amount of isodecyl alcohol will result in unreacted anhydride.

    • Catalyst Issues: An insufficient amount or inactive (old) acid catalyst will slow the reaction rate significantly.

  • Solution:

    • Ensure Anhydrous Conditions: Use dry glassware and high-purity, anhydrous reagents for the esterification step.[8]

    • Optimize Stoichiometry: Use a slight molar excess of isodecyl alcohol to ensure the complete conversion of the limiting anhydride.

    • Catalyst Verification: Use the recommended catalytic amount of fresh, active p-toluenesulfonic acid or another suitable esterification catalyst.

The following troubleshooting diagram provides a decision-making workflow for addressing common purity issues.

G start Purity Issue Identified (Post-Synthesis Analysis) q1 Is the product discolored (yellow/brown)? start->q1 q2 Is residual isodecyl alcohol present? q1->q2 No ans1_yes Cause: Thermal Degradation Solution: 1. Use Inert Atmosphere 2. Treat with Activated Carbon 3. Purify via Vacuum Distillation q1->ans1_yes Yes q3 Is the product acidic? q2->q3 No ans2_yes Cause: Incomplete Reaction Solution: 1. Drive reaction via H2O removal (Dean-Stark) 2. Purify via Vacuum Distillation q2->ans2_yes Yes q4 Are anhydride/diacid intermediates present? q3->q4 No ans3_yes Cause: Residual Catalyst/Diacid Solution: 1. Wash with aq. Na2CO3 2. Wash with H2O/Brine 3. Dry and concentrate q3->ans3_yes Yes ans4_yes Cause: Poor Reaction Conditions Solution: 1. Ensure Anhydrous Conditions 2. Use slight excess of alcohol 3. Check catalyst activity q4->ans4_yes Yes

Caption: Troubleshooting workflow for purity issues.

Section 3: Key Experimental Protocols

Protocol 1: Purification of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride by Recrystallization

This protocol is essential for ensuring the purity of the intermediate before esterification, which is critical for the purity of the final product.

  • Dissolution: After the Diels-Alder reaction, cool the reaction mixture to room temperature. Transfer the mixture, which may contain the precipitated anhydride, to a suitable flask. Add a minimal amount of hot toluene to fully dissolve the crude product.[9]

  • Induce Crystallization: While stirring the clear solution, slowly add petroleum ether dropwise until a slight, persistent cloudiness is observed.[8][9]

  • Heating and Cooling: Gently heat the cloudy mixture until it becomes clear again. This ensures that impurities are not trapped within the crystal lattice.[9]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature without agitation. Then, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the white, crystalline product by vacuum filtration. Wash the crystals with a small amount of cold petroleum ether to remove any residual solvent and soluble impurities.[9]

  • Drying: Air-dry the crystals completely. Confirm purity by measuring the melting point (expected: 104-106 °C).[1][10]

Protocol 2: Standard Workup and Neutralization of Crude Ester

This procedure should be performed after the esterification reaction is complete.

  • Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute the viscous liquid with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or toluene) in a separatory funnel.

  • Neutralization Wash: Add a 3-5% aqueous solution of sodium carbonate (Na₂CO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form. Separate the aqueous layer. Repeat this wash until the aqueous layer tests neutral or slightly basic with pH paper.[3]

  • Water Wash: Wash the organic layer with deionized water (1-2 times) to remove any residual sodium carbonate or other salts. A final wash with brine can help break any emulsions and further dry the organic layer.

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Final Purification: The resulting crude oil is now ready for final purification, typically by high-vacuum distillation.

References

  • Odinity. (2013). DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1. [Online] Available at: [Link]

  • University of California, Irvine. Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). [Online] Available at: [Link]

  • Alfred State College. Preparation of 4-cyclohexene-cis-l. 2-dicarboxylic acid: Example of the Diels-Alder reaction. [Online] Available at: [Link]

  • Edubirdie. (2020). Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid. [Online] Available at: [Link]

  • ACS Publications. (2009). Plasticizer Analysis Using Chromatographic Methods. [Online] Available at: [Link]

  • National Institutes of Health (NIH). (2024). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. [Online] Available at: [Link]

  • YouTube. (2016). The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride. [Online] Available at: [Link]

  • ResearchGate. SPECIALIZED ANALYTICAL METHODS IN PLASTICIZER TESTING. [Online] Available at: [Link]

  • SGS Polymer Solutions. Plasticizer Analysis. [Online] Available at: [Link]

  • National Institutes of Health (NIH). Diisodecyl 4-cyclohexene-1,2-dicarboxylate. [Online] Available at: [Link]

  • Organic Syntheses. Diethyl cis-Δ4-tetrahydrophthalate. [Online] Available at: [Link]

  • Course Hero. Experiment #4. [Online] Available at: [Link]

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Troubleshooting peak tailing in HPLC analysis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HPLC analysis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDP). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. Our approach is rooted in first-principles diagnosis, ensuring you not only solve the immediate problem but also understand its underlying cause.

Understanding the Challenge: Peak Tailing in HPLC

In an ideal high-performance liquid chromatography (HPLC) separation, a chromatographic peak presents as a symmetrical, Gaussian shape. Peak tailing is a common deviation where the latter half of the peak is broader than the front half, resulting in an asymmetry factor (As) greater than 1.2.[1] This distortion is problematic as it can compromise the accuracy of peak integration and quantification, reduce resolution between closely eluting compounds, and mask the presence of low-level impurities.[2][3]

While many factors can cause peak tailing, they generally fall into two categories: chemical interactions and physical effects. Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDP) is a large, non-polar ester without easily ionizable functional groups.[4] Therefore, troubleshooting for this compound should prioritize the investigation of physical or system-related issues before exploring less probable secondary chemical interactions.

Frequently Asked Questions (FAQs): Quick Diagnostics

This section addresses common scenarios with high-probability causes.

Q1: All the peaks in my chromatogram are tailing, not just the DIDP peak. What should I investigate first?

A1: When all peaks are affected similarly, the root cause is likely physical or system-wide, rather than a specific chemical interaction with your analyte.[5] The primary suspects are:

  • Extra-Column Volume: This refers to all the volume in your HPLC system outside of the column itself, including injector loops, tubing, fittings, and the detector flow cell.[6][7] Excessive volume allows the analyte band to spread, causing peak broadening and tailing.[6] Carefully check all fittings, and use tubing with the shortest length and smallest inner diameter practical for your system.[8]

  • Column Damage: Physical degradation of the column, such as the formation of a void at the column inlet or a partially blocked inlet frit, can disrupt the flow path and cause asymmetrical peaks for all compounds.[9][10][11]

Q2: My DIDP peak shape worsens significantly as I increase the sample concentration. What does this indicate?

A2: This is a classic symptom of mass overload .[12] When the amount of analyte injected exceeds the column's capacity, the stationary phase becomes saturated at the column inlet. Excess molecules travel further down the column before interacting, leading to peak distortion.[12][13] The definitive test is to dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you have confirmed mass overload.[8][14]

Q3: Can the solvent I use to dissolve my DIDP sample cause peak tailing?

A3: Absolutely. This is known as the sample solvent effect . If your sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than your starting mobile phase, it can cause the analyte band to spread unevenly at the column head, resulting in peak distortion.[13][15] The best practice is to dissolve your sample in the initial mobile phase whenever possible.[9]

Q4: My peak tailing appeared suddenly after routine system maintenance. What's the likely cause?

A4: This strongly suggests a physical issue introduced during maintenance. The most common culprit is an improper connection, particularly the tubing between the column and the detector. A small gap or void in a fitting can introduce significant extra-column volume and cause tailing.[3][15] Re-check every fitting you disconnected, ensuring the tubing is fully seated before tightening.

Systematic Troubleshooting Guide

For persistent issues, a systematic approach is essential. This guide follows a logical workflow from the most to the least probable causes of peak tailing for a neutral compound like DIDP.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for diagnosing the root cause of peak tailing.

G start Peak Tailing Observed (As > 1.2) q1 Are ALL peaks tailing? start->q1 physical_issues SYSTEM/PHYSICAL ISSUE (High Probability) q1->physical_issues  Yes analyte_issues METHOD/CHEMICAL ISSUE (High Probability) q1->analyte_issues No   check_ecv Check for Extra-Column Volume (Fittings, Tubing Length/ID) physical_issues->check_ecv check_column Inspect Column (Void, Blocked Frit, Contamination) check_ecv->check_column flush_column Flush or Replace Column check_column->flush_column check_overload Test for Mass Overload (Dilute Sample & Re-inject) analyte_issues->check_overload overload_q Did Shape Improve? check_overload->overload_q overload_yes SOLVED: Reduce Sample Concentration overload_q->overload_yes Yes check_solvent Check Sample Solvent (Is it stronger than mobile phase?) overload_q->check_solvent No solvent_q Is Solvent Stronger? check_solvent->solvent_q solvent_yes SOLVED: Dissolve Sample in Mobile Phase solvent_q->solvent_yes Yes check_chemical Investigate Secondary Interactions (Lower Probability for DIDP) solvent_q->check_chemical No coelution Check for Co-elution (Change Wavelength, Improve Resolution) check_chemical->coelution

Caption: Logical workflow for troubleshooting HPLC peak tailing.

Step-by-Step Investigation

As established, if all peaks exhibit tailing, the issue is systemic.

  • Extra-Column Volume: This is the most frequent cause of system-wide peak tailing. It arises from any space the sample encounters outside the packed bed of the column.[3][9] Even small volumes can significantly degrade the performance of modern UHPLC systems.[16][17]

    • Action: Systematically inspect every connection from the injector to the detector. Ensure all fittings are correctly swaged and that the tubing bottoms out in its port before tightening. Replace any unnecessarily long or wide-bore tubing with shorter, narrower alternatives.

  • Column Health: The column is the heart of the separation, and its physical integrity is critical.

    • Column Void: A void can form at the inlet of the column bed due to settling of the packing material, often caused by pressure shocks or operating outside the column's recommended pH range.[8][10] This creates an unswept space that distorts the peak.

    • Frit Blockage: The inlet frit can become partially blocked by particulate matter from the sample or mobile phase.[5] This leads to non-uniform flow onto the column bed, causing peak distortion.

    • Action: Refer to Protocol 2: Column Washing and Regeneration . If flushing does not resolve the issue, the column may be permanently damaged and require replacement.[11] Using a guard column and filtering all samples and mobile phases can significantly extend column lifetime.[8]

If only the DIDP peak is tailing, the cause is specific to the analyte or the method conditions.

  • Mass Overload: As described in the FAQs, injecting too much analyte is a common cause of peak asymmetry.[11] For a typical 4.6 mm ID analytical column, sample loads should generally be kept below 50 µg on-column to avoid overload effects.[9]

    • Action: Perform a dilution study as detailed in Protocol 1: Diagnosing Mass Overload .

  • Sample Solvent and pH Mismatch:

    • Solvent Strength: As previously mentioned, a strong sample solvent can cause issues.[13]

    • pH Effects: While DIDP is neutral, if your sample matrix contains acidic or basic components, or if the mobile phase pH is near the pKa of an analyte, you can observe peak shape issues.[18][19][20] This is because the analyte may exist in both ionized and non-ionized forms, which have different retention characteristics. For DIDP, this is not a primary concern, but it's a critical parameter for many other analyses.

    • Action: Always attempt to dissolve the sample in the mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

  • Secondary Chemical Interactions (Lower Probability):

    • Mechanism: The most common chemical cause of peak tailing involves interactions between analytes and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][21] These silanols are acidic and can form strong secondary ionic or hydrogen-bonding interactions with basic or polar analytes, delaying a portion of the analyte molecules and causing a tail.[1][22]

    • Relevance to DIDP: As a neutral, non-polar molecule, DIDP is not expected to interact strongly with silanol groups. However, on older, less-deactivated (Type A silica) columns or columns where the end-capping has degraded, some minor interaction is possible.

    • Action: If all other causes have been ruled out, consider trying a modern, high-purity, fully end-capped column (Type B silica or hybrid). These columns have a much lower concentration of active silanol groups and are less prone to causing peak tailing.[2][21]

  • Co-eluting Impurity: It is possible that the "tail" is not part of the main peak at all, but is actually a small, unresolved peak of an impurity eluting just after your main analyte.[1][12]

    • Action: Use a photodiode array (PDA) or mass spectrometry (MS) detector to check the spectral purity across the peak. If the spectrum in the tail is different from the peak apex, a co-eluting impurity is present. Improving the separation's efficiency (e.g., using a longer column or smaller particle size) may be necessary to resolve the two compounds.

Key Experimental Protocols

Protocol 1: Diagnosing Mass Overload via Sample Dilution
  • Prepare your standard DIDP sample at its normal concentration.

  • Inject the sample and record the chromatogram, noting the peak asymmetry factor.

  • Prepare a 1:10 dilution of the sample using the same solvent.

  • Inject the 1:10 diluted sample using the exact same method.

  • Analysis: Compare the peak asymmetry of the two injections. If the asymmetry factor of the diluted sample is significantly closer to 1.0, mass overload is confirmed as a primary contributor to the peak tailing.

Protocol 2: Column Washing and Regeneration

This protocol is for flushing contaminants and attempting to restore a column's performance. Always consult the manufacturer's care and use guide for your specific column.

  • Disconnect the Column: Disconnect the column from the detector to avoid flushing contaminants into the flow cell.

  • Reverse the Column: Connect the column outlet to the pump outlet. Reversing the flow direction is more effective at dislodging particulates from the inlet frit.

  • Systematic Flush: Flush the column with a series of solvents, moving from polar to non-polar. Use at least 10-20 column volumes for each solvent. A typical sequence for a reversed-phase C18 column is:

    • Water (HPLC Grade)

    • Methanol

    • Acetonitrile

    • Isopropanol (excellent for removing strongly retained hydrophobic compounds)

  • Return to Mobile Phase: Gradually re-introduce your mobile phase conditions.

  • Re-install and Equilibrate: Re-install the column in the correct flow direction and allow it to equilibrate fully with the mobile phase until a stable baseline is achieved.

  • Test: Inject a standard to evaluate if performance has been restored.

Summary Data Table

Symptom Potential Cause Primary Diagnostic Test Recommended Solution(s)
All peaks tailExtra-Column VolumeVisual inspection of tubing and fittingsUse shorter/narrower tubing; ensure proper connections.
All peaks tailColumn Void / BlockageInject neutral marker (e.g., Uracil); observe peak shapeFlush/reverse column; replace column if necessary.
Analyte peak tails; worsens with concentrationMass OverloadInject a 1:10 dilution of the sampleReduce sample concentration or injection volume.
Analyte peak tailsSample Solvent EffectCompare sample solvent to mobile phase strengthDissolve sample in mobile phase.
Analyte peak tails (all else excluded)Secondary Silanol InteractionsTest with a new, high-performance end-capped columnUse a modern, deactivated column; consider mobile phase additives (less relevant for DIDP).
Apparent tailingCo-eluting ImpurityCheck peak purity with PDA or MS detectorImprove separation resolution; modify mobile phase or gradient.

References

  • Peak Tailing in HPLC - Element Lab Solutions.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12).
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025-06-09).
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025-10-28).
  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021-10-15).
  • Reasons for Peak Tailing of HPLC Column - Hawach. (2025-10-28).
  • What are common causes of peak tailing when running a reverse-phase LC column?
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023-09-19).
  • Common Causes Of Peak Tailing in Chrom
  • Exploring the Role of pH in HPLC Separ
  • LC Troubleshooting—All of My Peaks are Tailing!
  • Extra-Column Volume in HPLC - Element Lab Solutions.
  • HPLC column overload - Element Lab Solutions.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • How to Fix Asymmetrical Chrom
  • Column Volume and Extra-Column Volume - Phenomenex. (2025-07-23).
  • Influence of HPLC-System dead volume on the performance of (U)HPLC columns - Tosoh Bioscience.
  • Understanding Your HPLC System: Dead Volume, Dwell Volume, and Extra Column Volume - Thermo Fisher Scientific. (2022-02-28).
  • But My Peaks Are Not Gaussian! Part II: Physical Causes of Peak Asymmetry. (2021-09-01).
  • HPLC Peak Tailing - Axion Labs.
  • Diisodecyl 4-cyclohexene-1,2-dicarboxyl

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Technical Support Center: Enhancing the Compatibility of Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) with PVC Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for incorporating DIDCH into Polyvinyl Chloride (PVC) formulations. Here, we will delve into the science of plasticizer compatibility, address common experimental challenges, and offer field-proven solutions to optimize your formulations.

Introduction to DIDCH and PVC Compatibility

Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) is a non-phthalate plasticizer gaining attention for its favorable toxicological profile, making it a potential alternative to traditional plasticizers like Di(2-ethylhexyl) phthalate (DEHP) in sensitive applications such as medical devices and food packaging.[1] Plasticizers are essential additives that transform rigid PVC into a flexible and durable material by embedding themselves between the polymer chains, thereby increasing the "free volume" and lowering the glass transition temperature (Tg).[2][3][4]

The effectiveness and permanence of a plasticizer are fundamentally governed by its compatibility with the PVC matrix.[2][5] This compatibility is influenced by several factors, including molecular structure, polarity, and molecular weight.[2][5] While DIDCH offers significant benefits, achieving optimal compatibility in PVC formulations can present challenges. This guide provides a structured approach to understanding and overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of poor compatibility between DIDCH and PVC?

A1: Initial indicators of poor compatibility often manifest as physical changes in the final product. These can include:

  • Surface Tackiness or "Spew": The plasticizer migrates to the surface, creating a sticky or oily film. This phenomenon, also known as exudation, is a clear sign of incompatibility.[5]

  • Cloudiness or Haziness: In transparent PVC formulations, poor compatibility can lead to a loss of clarity due to phase separation of the plasticizer.

  • Changes in Mechanical Properties: The material may become more brittle or stiffer than expected, as the plasticizer is not effectively interrupting the polymer-polymer interactions.[2] This can be observed through a decrease in elongation at break and an increase in tensile strength.[2]

  • Inconsistent Physical Properties: Variations in hardness or flexibility across different batches or even within the same product can indicate non-uniform plasticizer distribution.

Q2: How does the molecular structure of DIDCH influence its compatibility with PVC?

A2: The compatibility of a plasticizer is a delicate balance of polar and non-polar characteristics.[6] The plasticizer's polar groups interact with the polar C-Cl bonds of the PVC chains, while the non-polar alkyl groups provide the necessary spacing and flexibility.[6] If a plasticizer is too non-polar, it will have poor compatibility and tend to exude from the PVC matrix.[6] Conversely, a highly polar plasticizer might act as a solvent, potentially destroying the crystalline regions of the PVC.[6] The cyclohexene ring in DIDCH introduces a degree of rigidity and polarity that must be balanced with its long isodecyl ester chains to achieve good compatibility.

Q3: Can processing conditions affect the compatibility of DIDCH?

A3: Absolutely. The processing of PVC is a critical step where the plasticizer is incorporated into the polymer matrix.[3] Key parameters include:

  • Mixing Temperature and Time: Insufficient heat or mixing time can prevent the complete absorption and uniform distribution of DIDCH within the PVC resin particles.[7] This can lead to localized areas of high plasticizer concentration and subsequent migration.

  • Shear Rate: High shear during mixing helps to break down PVC resin agglomerates and promotes better dispersion of the plasticizer.[8]

  • Cooling Rate: A rapid cooling rate can "freeze" a non-equilibrium distribution of the plasticizer, potentially leading to phase separation over time.

Q4: Are there any additives that can improve the compatibility of DIDCH?

A4: Yes, several additives can be employed to enhance compatibility:

  • Co-plasticizers: These are typically secondary plasticizers that, while having limited compatibility on their own, can improve the overall compatibility of the primary plasticizer.[6] They can help to bridge the solubility gap between DIDCH and PVC. Examples include certain adipates or trimellitates.[9][10]

  • Stabilizers: Heat stabilizers are essential in any PVC formulation to prevent thermal degradation during processing.[10][11] Some stabilizers, particularly metallic stearates (e.g., calcium/zinc stearate), can also act as lubricants and improve the dispersion of other additives, including plasticizers.[11]

  • Processing Aids: These are acrylic-based polymers that promote fusion of the PVC compound and improve melt homogeneity, leading to better plasticizer distribution.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered when formulating with DIDCH.

Problem 1: Surface exudation (bleeding/spew) of DIDCH.
Causality:

Exudation occurs when the plasticizer is not sufficiently solvated within the PVC matrix and migrates to the surface. This can be due to exceeding the solubility limit of DIDCH in PVC, poor dispersion during processing, or environmental factors like elevated temperature and humidity.[12]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for surface exudation.

Experimental Protocols:

Protocol 1.1: Determining the Optimal DIDCH Concentration

  • Prepare a series of PVC formulations with varying concentrations of DIDCH (e.g., 30, 40, 50, 60 parts per hundred resin - phr).

  • Process each formulation under identical, optimized conditions (e.g., two-roll milling followed by compression molding).

  • Age the samples under controlled conditions (e.g., 70°C for 7 days) to accelerate migration.

  • Visually inspect the samples for any signs of surface oiliness.

  • Quantify exudation using a loop spew test (ASTM D3291) or by solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) for more precise measurement.[13]

Protocol 1.2: Optimizing Processing Parameters

  • Select a formulation that is close to the desired flexibility but shows slight exudation.

  • Systematically vary the mixing temperature (e.g., in 5°C increments) and time on a two-roll mill or in an internal mixer.

  • Prepare samples from each processing condition.

  • Evaluate for exudation as described in Protocol 1.1.

Problem 2: Poor low-temperature flexibility.
Causality:

While DIDCH is known to improve cold resistance,[1] inadequate performance at low temperatures can indicate that the plasticizer is not effectively increasing the free volume between PVC chains at those temperatures. This could be due to partial phase separation or the inherent properties of the DIDCH isomer distribution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-temperature flexibility.

Experimental Protocols:

Protocol 2.1: Dynamic Mechanical Analysis (DMA)

  • Prepare samples of your PVC/DIDCH formulation.

  • Perform a temperature sweep using DMA to determine the glass transition temperature (Tg). A lower Tg generally corresponds to better low-temperature flexibility.[9][14]

  • Compare the Tg of the DIDCH formulation to a control formulation with a known good low-temperature plasticizer (e.g., DOA or DOS).[10]

Protocol 2.2: Clash-Berg Torsional Stiffness Test (ASTM D1043)

  • Mold rectangular test specimens of the PVC/DIDCH formulation.

  • Condition the specimens at the test temperatures (e.g., 0°C, -10°C, -20°C).

  • Measure the torsional stiffness at each temperature. The temperature at which the stiffness reaches a specific value (e.g., 45,000 psi) is often reported as the low-temperature flex point.

Problem 3: Inconsistent product hardness.
Causality:

Variations in Shore hardness can be attributed to the non-uniform distribution of DIDCH within the PVC matrix. This can stem from inadequate mixing, the quality of the PVC resin, or interactions with other additives.[7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent hardness.

Experimental Protocols:

Protocol 3.1: Evaluating PVC Resin Porosity

  • Characterize the porosity of different batches of PVC resin using techniques like mercury porosimetry. Higher porosity generally allows for faster and more uniform plasticizer absorption.[6]

  • Correlate the porosity data with the observed hardness variations in the final product.

Protocol 3.2: Assessing Plasticizer Distribution

  • Use analytical techniques to assess the homogeneity of the plasticizer in the final product.

  • Nuclear Magnetic Resonance (NMR) spectroscopy can be a rapid and non-destructive method to determine plasticizer content and distribution.[15][16]

  • Fourier-Transform Near-Infrared (FT-NIR) spectroscopy can also be used for quantitative analysis of plasticizer content with minimal sample preparation.[17]

Data Summary Tables

Table 1: Typical Starting Formulations for Flexible PVC

ComponentConcentration (phr)Function
PVC Resin (K-value 67-70)100Polymer Matrix
DIDCH40-60Primary Plasticizer
Ca/Zn Stabilizer3-5Heat Stabilizer
Epoxidized Soybean Oil (ESBO)2-5Co-stabilizer/Secondary Plasticizer
Stearic Acid0.2-0.5Lubricant
Processing Aid1-2Fusion Promoter

Table 2: Influence of Additives on Key Properties

AdditivePrimary EffectSecondary Effect(s)
Co-plasticizer (e.g., DOA) Improves low-temperature flexibilityMay slightly increase migration
Epoxidized Soybean Oil (ESBO) Enhances thermal stabilityActs as a secondary plasticizer
Processing Aid Improves melt homogeneityCan enhance surface finish
Increased Stabilizer Level Better heat stabilityMay affect clarity

Conclusion

Enhancing the compatibility of Diisodecyl 4-cyclohexene-1,2-dicarboxylate with PVC is a multi-faceted challenge that requires a systematic approach. By understanding the fundamental principles of plasticizer-polymer interaction and methodically troubleshooting issues related to formulation, processing, and material properties, researchers can successfully leverage the benefits of this non-phthalate plasticizer. This guide provides a framework for diagnosing problems and implementing effective solutions, ultimately leading to the development of high-performance, safe, and reliable PVC products.

References

  • How Do Plasticizers Affect the Mechanical Properties of PVC. (2025). Google Cloud.
  • Role of different plasticizers in PVC products. (n.d.). Bausano.
  • Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. (2021).
  • Environmentally Friendly Plasticizers for PVC. (n.d.). Diva-Portal.org.
  • Plasticizer Compatibility Testing: Dynamic Mechanical Analysis and Glass Transition Temperatures. (2014).
  • What Causes Plasticizer Migr
  • Measuring Plasticizer Content in Polyvinyl Chloride (PVC). (2017). AZoM.
  • Measurement of Plasticiser Content in PVC Application Note 23. (n.d.). Oxford Instruments Magnetic Resonance.
  • Determination of Plasticizer Content in PVC by FT-NIR Spectroscopy. (n.d.). Thermo Fisher Scientific.
  • A comparative assessment of the use of suitable analytical techniques to evaluate plasticizer compatibility. (2023).
  • What is PVC Plasticizer? A Comprehensive Guide to Its Functionality and Key Products. (n.d.). BASTONE.
  • PLASTICIZERS. (n.d.). Kinam Park.
  • Plasticizer. (n.d.). Wikipedia.
  • What Additives Are Added to PVC. (2022).
  • What Stabilizers Are Used in PVC: Key Additives Explained. (n.d.). Baisha Chemicals.
  • Alternative plasticizer, 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester, for blood containers with protective effects on red blood cells and improved cold resistance. (2018). PubMed.
  • PVC Stabilizers: Troubleshooting Thermal Stability & Processing. (2025). Orbimind.
  • Solving Common Issues in PVC Cable Compounds: From Formul

Sources

Technical Support Center: Overcoming Solubility Challenges with Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDP). This resource is designed for researchers, scientists, and formulation professionals to navigate and resolve common solubility challenges encountered during experimental work. As a high molecular weight ester primarily used as a plasticizer, DIDP's unique physical properties can present dissolution difficulties.[1][2] This guide provides not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding DIDP solubility.

Q1: I'm trying to dissolve DIDP in a solvent and it's not working. Why is it so difficult?

A: The solubility challenges with DIDP stem primarily from its molecular structure. It is a large ester molecule with two long, branched ten-carbon (isodecyl) chains.[2][3] These long hydrocarbon chains are nonpolar and hydrophobic, making the overall molecule highly nonpolar.[4][5][6] Therefore, its solubility is governed by the "like dissolves like" principle; it will readily dissolve in nonpolar organic solvents but will be practically insoluble in polar solvents like water.[2][7][8][9] Even in compatible solvents, its high viscosity (approx. 108 cP at 20°C) can significantly slow down the rate of dissolution, requiring energy input (mixing, heat) to achieve a homogeneous solution.[2][7]

Q2: What are the best general-purpose solvents for dissolving DIDP?

A: Based on its nonpolar nature, the most effective solvents are typically aromatic hydrocarbons, chlorinated hydrocarbons, and some ethers. For general lab use, consider solvents such as:

  • Toluene

  • Xylene

  • Chloroform

  • Dichloromethane

  • Tetrahydrofuran (THF)

  • Diethyl ether

DIDP is reported to be soluble in most organic solvents, but performance will vary based on the specific application and desired concentration.[2][7]

Q3: My solution of DIDP is cloudy or has formed a separate layer. What does this indicate?

A: Cloudiness (turbidity) or the formation of distinct layers (phase separation) is a clear indicator of immiscibility or incomplete solubility. This occurs when the solvent's polarity is not compatible with the highly nonpolar DIDP. You are likely using a solvent that is too polar, such as a short-chain alcohol, acetone, or an aqueous solution. Even if a solvent is organic, a significant polarity mismatch will prevent the formation of a true solution.

Q4: Can I heat the mixture to improve solubility? What are the risks?

A: Yes, gently heating the mixture is a standard and effective method to increase both the solubility and the rate of dissolution of DIDP. Increasing the temperature provides the kinetic energy needed for the solvent molecules to overcome the intermolecular forces of the viscous DIDP.[4][9] However, you must consider the following:

  • Solvent Volatility: Use a sealed container or a reflux apparatus if using low-boiling-point solvents to prevent evaporation.

  • Compound Stability: While DIDP is relatively stable, prolonged exposure to very high temperatures could risk thermal degradation. It has a high boiling point (>400°C) but a flash point of around 212-232°C.[2][10][11]

  • Safety: Always heat flammable organic solvents using appropriate laboratory equipment like a heating mantle or a water bath in a well-ventilated fume hood. Never use an open flame.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Issue - Slow or Incomplete Dissolution in Compatible Nonpolar Solvents

Even when using an appropriate nonpolar solvent like toluene or hexane, you may face an exceptionally slow dissolution rate.

  • Underlying Cause: The high molecular weight and viscosity of DIDP hinder its diffusion into the solvent phase. The molecules are large and require significant energy to become fully solvated.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for slow dissolution of DIDP.

Solutions:
  • Optimize Mechanical Agitation: Standard magnetic stirring may be insufficient.

    • Action: Use a high-speed overhead stirrer for larger volumes or a vortex mixer for smaller vials. Ensure a deep vortex is formed to maximize the surface area of interaction.

  • Apply Controlled Heating: Increase the system's kinetic energy.

    • Action: Follow Protocol B: Controlled Heating for Enhanced Dissolution to safely and effectively heat your mixture. A target temperature of 40-60°C is often sufficient to dramatically increase the dissolution rate.

  • Utilize Sonication: Use ultrasonic waves to create cavitation, which provides intense localized energy to break apart solute-solute interactions.

    • Action: Follow Protocol C: Application of Sonication for rapid, small-scale preparations.

Guide 2: Issue - Immiscibility in Polar Aprotic or Moderately Polar Solvents

You observe phase separation or persistent cloudiness when using solvents like acetone, acetonitrile, or THF at higher concentrations.

  • Underlying Cause: There is a significant polarity mismatch. While these are organic solvents, their dipole moments are too high to favorably interact with the nonpolar alkyl chains of DIDP. The principle of "like dissolves like" dictates this behavior.

  • Conceptual Model:

G cluster_0 High Solubility ('Like Dissolves Like') cluster_1 Low Solubility ('Unlike') DIDP1 DIDP (Nonpolar) Solvent1 Toluene (Nonpolar) DIDP1->Solvent1 Favorable Interaction Solvent1->DIDP1 Favorable Interaction DIDP2 DIDP (Nonpolar) Solvent2 Water (Polar) DIDP2->Solvent2 Unfavorable Interaction

Caption: The "Like Dissolves Like" principle for DIDP solubility.

Solution: The Co-Solvent Approach

A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent to modify its overall polarity (solvating power). This is a powerful technique to dissolve a nonpolar compound in a moderately polar system.

  • Action: Follow Protocol D: Systematic Co-solvent Screening . This involves titrating a small amount of a highly compatible nonpolar solvent (e.g., toluene) into your primary, moderately polar solvent until a clear, single-phase solution is achieved.

General Solubility Data

The following table provides a qualitative guide to the solubility of DIDP in common laboratory solvents.

Solvent ClassExamplesExpected SolubilityRationale
Nonpolar Aprotic Toluene, Xylene, HexaneHigh / Miscible Similar low polarity allows for effective van der Waals interactions.
Halogenated Dichloromethane, ChloroformHigh / Miscible Effective at solvating large organic molecules.
Polar Aprotic Acetone, THF, Ethyl AcetateLimited to Moderate Polarity mismatch limits solubility, especially at high concentrations. Co-solvents may be required.
Polar Protic Water, Methanol, EthanolVery Low / Insoluble [2][3][10][11]Hydrophobic nature of DIDP prevents hydrogen bonding with the solvent.[5][6]
Glycols & Amines Propylene Glycol, GlycerolInsoluble [7]Highly polar and dominated by hydrogen bonding, making them incompatible with DIDP.

Section 3: Detailed Experimental Protocols

Protocol A: Standard Solubility Assessment

Objective: To determine the approximate solubility of DIDP in a target solvent at room temperature.

  • Add 1 mL of the selected solvent to a 4 mL glass vial equipped with a small magnetic stir bar.

  • Place the vial on a magnetic stir plate and begin stirring at a moderate speed (e.g., 300 RPM).

  • Using a calibrated pipette, add a small, known volume of DIDP (e.g., 10 µL) to the solvent.

  • Observe the solution for 2-3 minutes. If it becomes clear, the DIDP has dissolved.

  • Continue adding 10 µL aliquots of DIDP, allowing time for dissolution after each addition.

  • The point at which the solution remains persistently cloudy or forms a second phase after 10 minutes of stirring is the saturation point.

  • Calculate the approximate solubility based on the total volume of DIDP added.

Protocol B: Controlled Heating for Enhanced Dissolution

Objective: To safely use heat to dissolve DIDP in a chosen solvent.

  • Combine the desired amounts of DIDP and solvent in a flask or vial with a screw cap or stopper. Ensure the vessel is no more than 75% full.

  • Add a magnetic stir bar.

  • Place the vessel in a water bath or on a heating mantle connected to a temperature controller. Never use a direct flame.

  • Set the temperature to 40-60°C. Do not exceed the boiling point of the solvent.

  • Begin stirring.

  • Maintain the temperature and stirring until the solution is completely clear.

  • Turn off the heat and allow the solution to cool slowly to room temperature. Observe for any precipitation, which would indicate that the solution was supersaturated.

Protocol C: Application of Sonication

Objective: To use ultrasonic energy to rapidly dissolve DIDP.

  • Prepare the DIDP-solvent mixture in a glass vial or flask.

  • Place the lower portion of the vessel into the water bath of an ultrasonic cleaner. Ensure the water level is sufficient for energy transmission.

  • Turn on the sonicator.

  • Sonicate in short bursts (e.g., 1-2 minutes) followed by a brief inspection.

  • Continue until the solution is clear. Note that sonication can gently warm the sample.

Protocol D: Systematic Co-solvent Screening

Objective: To find a suitable co-solvent ratio for dissolving DIDP in a moderately polar solvent.

  • Dispense 1 mL of your primary (moderately polar) solvent into a vial.

  • Add the desired amount of DIDP that previously failed to dissolve. The mixture will be cloudy or biphasic.

  • Using a micropipette, add a compatible nonpolar co-solvent (e.g., Toluene) in 2% increments (20 µL).

  • After each addition, cap the vial and vortex for 30 seconds.

  • Observe the solution. The minimum percentage of co-solvent required to produce a perfectly clear solution is the optimal ratio for this system.

References

  • Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Esters: Structure, Properties, and Reactions | Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

  • Lesson Explainer: Properties of Esters. (n.d.). Nagwa. Retrieved from [Link]

  • Diisodecyl 4-cyclohexene-1,2-dicarboxylate | C28H50O4 | CID 587973 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Properties of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Methods of solubility enhancements. (2016, May 19). SlideShare. Retrieved from [Link]

  • Toxicity Review for Diisodecyl Phthalate (DIDP). (n.d.). U.S. Consumer Product Safety Commission. Retrieved from [Link]

  • What are the physical properties of esters and how do they differ from other organic compounds? (n.d.). TutorChase. Retrieved from [Link]

  • Factors Affecting Solubility. (2010, May 5). YouTube. Retrieved from [Link]

  • 9 Diisodecyl Phthalate (DIDP). (n.d.). Danish Environmental Protection Agency. Retrieved from [Link]

  • Diisodecyl Phthalate, Technical Grade, Liquid, 442 lb Drum. (n.d.). Univar Solutions. Retrieved from [Link]

  • DI ISO DECYL PHTHALATE (DIDP) Primary plasticizer for PVC and PVC copolymers. (n.d.). Plasti Pack. Retrieved from [Link]

Sources

Technical Support Center: Minimizing By-product Formation in Diisodecyl 4-cyclohexene-1,2-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate. This resource is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize by-product formation and optimize your synthesis.

The synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a two-step process. First is a Diels-Alder reaction between 1,3-butadiene and maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride.[1][2][3] This is followed by an esterification reaction with isodecyl alcohol. While appearing straightforward, this synthesis pathway is prone to the formation of various by-products that can compromise the purity, yield, and performance of the final product. This guide provides a structured approach to troubleshooting and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing the precursor, cis-4-cyclohexene-1,2-dicarboxylic anhydride?

The core of this synthesis is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride).[1][4] This reaction is highly efficient for forming six-membered rings.[2][4]

Q2: What are the most common by-products in the synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate and how do they form?

The primary sources of by-products arise from both the Diels-Alder and the subsequent esterification step.

  • Polymeric By-products: Excess 1,3-butadiene, especially at elevated temperatures, can dimerize or polymerize, leading to troublesome impurities that are difficult to remove.[5]

  • cis-4-cyclohexene-1,2-dicarboxylic acid: Maleic anhydride is susceptible to hydrolysis, especially in the presence of atmospheric moisture.[6][7] This forms maleic acid, which can then react with 1,3-butadiene to produce the corresponding dicarboxylic acid. While this can be esterified, its presence complicates the reaction and purification.

  • Isomerized Products: Under certain conditions, the double bond in the cyclohexene ring can migrate.

  • Oxidation Products: The presence of oxygen can lead to the formation of colored impurities through oxidation of the reactants or the product.

  • Incomplete Esterification: The esterification of the anhydride with isodecyl alcohol may not go to completion, leaving monoesters or unreacted anhydride.

Q3: How does reaction temperature influence by-product formation in the Diels-Alder stage?

Temperature is a critical parameter. While heating is necessary to generate 1,3-butadiene from its precursor (like 3-sulfolene) and to overcome the activation energy of the Diels-Alder reaction, excessive heat can be detrimental.[6][8] High temperatures can favor the retro-Diels-Alder reaction, reducing the yield of the desired adduct.[9] It also significantly increases the rate of 1,3-butadiene polymerization.[5]

Q4: What is the role of the solvent in this reaction?

Solvents like xylene are often used because their boiling point provides the appropriate temperature for the reaction to proceed efficiently.[6][8] The solvent also helps to dissolve the reactants and facilitate their interaction.

Q5: Why is the choice of diene source important?

1,3-butadiene is a gas at room temperature, which can be difficult to handle.[7] Using a stable precursor like 3-sulfolene (butadiene sulfone) allows for the in situ generation of 1,3-butadiene through thermal decomposition.[2][3][5] This method provides a controlled release of the diene, which can help to minimize polymerization by-products that can arise from having a large excess of free diene.[5]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Diels-Alder Adduct - Incomplete reaction: Insufficient reaction time or temperature.- Retro-Diels-Alder reaction: Excessive temperature.- Loss of 1,3-butadiene: Evaporation of the gaseous diene before it can react.- Hydrolysis of maleic anhydride: Presence of moisture.- Optimize reaction time and temperature: Monitor the reaction progress by TLC or GC.- Control temperature carefully: Avoid overheating the reaction mixture.[6]- Use a reflux condenser: Ensure efficient condensation of the solvent and any unreacted 1,3-butadiene.- Use anhydrous reagents and glassware: Dry glassware thoroughly and handle maleic anhydride in a dry environment.[6][7]
Yellow or Brown Discoloration of the Product - Oxidation: Presence of air/oxygen during the reaction or workup.- Overheating: Thermal decomposition of reactants or products.[6]- Impurities in starting materials. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Maintain precise temperature control. - Use high-purity starting materials.
Presence of Polymeric By-products - Excess 1,3-butadiene concentration. - High reaction temperature. - Use a controlled source of 1,3-butadiene (e.g., 3-sulfolene) to maintain a low, steady concentration. [5]- Optimize the reaction temperature to the lowest effective level.
Incomplete Esterification - Insufficient catalyst. - Inefficient water removal. - Steric hindrance from the isodecyl group. - Insufficient reaction time. - Use an appropriate esterification catalyst (e.g., p-toluenesulfonic acid). [10]- Use a Dean-Stark trap or azeotropic distillation to remove water formed during the reaction. [10]- Increase reaction time and/or temperature. - Consider a two-step esterification process.
Product Fails to Crystallize/Purify Properly - Presence of impurities, especially isomeric by-products or oily polymers. - Incorrect solvent system for recrystallization. - Re-purify the crude product using column chromatography. - Experiment with different recrystallization solvents or solvent mixtures. [7]

Experimental Protocols

Protocol 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This protocol is designed to minimize by-product formation by using 3-sulfolene as the 1,3-butadiene source.

Materials:

  • 3-Sulfolene

  • Maleic anhydride

  • Xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried. In a round-bottom flask, combine 3-sulfolene and maleic anhydride in a 1.1:1 molar ratio.

  • Solvent Addition: Add anhydrous xylene to the flask.

  • Inert Atmosphere: Flush the apparatus with an inert gas.

  • Reaction: Heat the mixture to a gentle reflux. The 3-sulfolene will decompose to release 1,3-butadiene and sulfur dioxide.[5][6] The Diels-Alder reaction will then proceed.

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-2 hours.

  • Cooling and Crystallization: Once the reaction is complete, cool the mixture to room temperature, and then in an ice bath to induce crystallization of the product.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the product under vacuum.

Protocol 2: Esterification to Diisodecyl 4-cyclohexene-1,2-dicarboxylate

Materials:

  • cis-4-Cyclohexene-1,2-dicarboxylic anhydride

  • Isodecyl alcohol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle with stirrer

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cis-4-cyclohexene-1,2-dicarboxylic anhydride, a slight excess of isodecyl alcohol, and a catalytic amount of p-toluenesulfonic acid.

  • Solvent Addition: Add toluene to the flask.

  • Reaction: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.[10]

  • Monitoring: Monitor the reaction by observing the amount of water collected and by TLC or GC analysis of the reaction mixture.

  • Workup: Once the reaction is complete, cool the mixture. Wash the organic layer with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Visualizing the Process

Diels-Alder Reaction Pathway

Diels_Alder cluster_reactants Reactants cluster_product Product Butadiene 1,3-Butadiene (Diene) Adduct cis-4-Cyclohexene-1,2-dicarboxylic Anhydride Butadiene->Adduct + Maleic_Anhydride Maleic Anhydride (Dienophile) Maleic_Anhydride->Adduct Heat

Caption: The Diels-Alder reaction of 1,3-butadiene and maleic anhydride.

By-product Formation: Polymerization

Polymerization Butadiene Excess 1,3-Butadiene Dimer Butadiene Dimer Butadiene->Dimer High Temp. Polymer Polymeric By-products Dimer->Polymer Further Reaction

Caption: Polymerization of excess 1,3-butadiene at high temperatures.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • News, G. (2024, March 16). 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview.
  • Utah Tech University. Diels-Alder Reaction.
  • Wolf, J. (2008, July 21). Lab report #4: Diels-Alder Reaction.
  • Unknown. The Diels-Alder Reaction.
  • Scribd. Dield-Alder - Lab Report 1. Retrieved from [Link]

  • Alfred State. Preparation of 4-cyclohexene-cis-l. 2-dicarboxylic acid: Example of the Diels-Alder reaction.
  • Wikipedia. Diels–Alder reaction. Retrieved from [Link]

  • Organic Syntheses. 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis. Retrieved from [Link]

  • Unknown. Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction).
  • YouTube. (2016, February 4). The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Improve the Thermal Stability of PVC Plasticized with Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polyvinyl chloride (PVC) is a remarkably versatile and widely used thermoplastic, but it is inherently thermally unstable at the temperatures required for processing.[1][2] This instability manifests as dehydrochlorination—the release of hydrochloric acid (HCl)—which initiates an autocatalytic degradation cascade, leading to severe discoloration, embrittlement, and loss of mechanical properties.[3][4] To counteract this, heat stabilizers are essential additives in any PVC formulation.[1][5]

This guide focuses on strategies for improving the thermal stability of PVC plasticized with Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH), a non-phthalate plasticizer increasingly favored for its favorable toxicological profile. While DIDCH itself does not inherently destabilize PVC, optimizing the formulation to achieve the desired thermal performance during high-temperature processing and for long-term applications requires a systematic approach. This document serves as a technical resource for researchers and formulators, providing troubleshooting advice, answers to frequently asked questions, and validated experimental protocols.

Section 1: Troubleshooting Common Thermal Stability Issues

This section addresses specific problems encountered during the formulation and testing of DIDCH-plasticized PVC, presented in a practical question-and-answer format.

Question 1: My DIDCH-plasticized PVC compound is showing premature yellowing during two-roll milling or extrusion. What are the likely causes and how can I fix it?

Answer:

Premature yellowing is a classic sign of insufficient thermal stability, where dehydrochlorination has already begun, forming conjugated polyene sequences that absorb visible light.[4][6]

Primary Causes & Solutions:

  • Inadequate Primary Stabilizer: The primary heat stabilizer is the first line of defense. Its main role is to neutralize the catalytic HCl as it is released.[2][3]

    • Causality: If the primary stabilizer is insufficient in quantity or efficacy, the autocatalytic "unzipping" of the PVC chain proceeds unchecked.[6]

    • Solution: Increase the dosage of your primary stabilizer. For non-toxic formulations, Calcium/Zinc (Ca/Zn)-based systems are common.[7][8] Calcium stearate provides long-term stability by scavenging HCl, while Zinc stearate offers good early color hold but can promote rapid degradation once consumed.[9][10] A carefully balanced Ca/Zn ratio is crucial.[11]

  • Lack of an Effective Co-Stabilizer: Co-stabilizers work synergistically with primary stabilizers to provide comprehensive protection.

    • Causality: Zinc-based stabilizers can form zinc chloride (ZnCl₂), a strong Lewis acid that can catastrophically accelerate degradation.[12] Co-stabilizers are needed to mitigate this effect and address other aspects of degradation.

    • Solution: Incorporate a co-stabilizer.

      • Epoxidized Soybean Oil (ESBO): This is a highly effective and common secondary stabilizer. Its epoxide groups react with and neutralize HCl. ESBO also acts as a synergist with metallic stabilizers, particularly Ca/Zn systems, improving both initial color and long-term stability.[13][14] It also functions as a secondary plasticizer and internal lubricant.

      • Polyols & Beta-Diketones: Compounds like pentaerythritol (PER) or dibenzoylmethane (DBM) can chelate the zinc chloride, preventing it from catalyzing further degradation.[15][16]

  • Poor Additive Dispersion: If the stabilizer package is not uniformly distributed, localized areas will be unprotected.

    • Causality: High-speed mixing generates frictional heat that softens PVC particles, allowing additives to coat and embed into the resin.[17] If mixing time or temperature is insufficient, agglomerates of stabilizer may persist, leaving much of the polymer matrix vulnerable.

    • Solution: Optimize your dry-blending process. Ensure the mixer reaches a temperature sufficient for proper additive absorption (typically 110-120°C).[17] Verify that mixing times are adequate for breaking down agglomerates. If issues persist, consider using a liquid form of the stabilizer or a pre-made one-pack system that ensures better dispersion.[17]

Question 2: My material looks good after processing, but it fails the oven heat aging test, becoming dark and brittle much faster than expected. What's wrong?

Answer:

This indicates a problem with long-term heat stability, even if the dynamic stability during processing was adequate.

Primary Causes & Solutions:

  • Depletion of the Primary Stabilizer: The stabilizer system was sufficient for the short duration of processing but is being consumed too quickly during prolonged heat exposure.

    • Causality: The stabilizer package has a finite capacity to absorb HCl. Once this capacity is exhausted, degradation proceeds rapidly.

    • Solution:

      • Increase Stabilizer Loading: A higher concentration of the Ca/Zn package and ESBO will provide a larger reservoir of acid scavengers.

      • Optimize Ca/Zn Ratio: A higher ratio of Calcium to Zinc stearate generally favors long-term stability. Calcium soaps are excellent long-term HCl scavengers, whereas Zinc soaps are primarily for initial color.[9]

      • Incorporate Hydrotalcites (LDHs): Layered Double Hydroxides (LDHs) are potent acid scavengers that can significantly enhance long-term thermal stability by trapping chloride ions within their layered structure.[15]

  • Oxidative Degradation: The formation of polyenes during initial heating makes the PVC backbone susceptible to oxidation, which leads to chain scission and cross-linking, causing embrittlement.

    • Causality: Oxygen attacks the conjugated double bonds created during dehydrochlorination, forming peroxides and other reactive species that break the polymer chains.

    • Solution: Add an antioxidant to the formulation. Hindered phenolic antioxidants are commonly used in PVC to terminate the free-radical chain reactions associated with oxidation.

Section 2: FAQs on Formulation and Optimization

Q: What is a typical starting formulation for a thermally stable, DIDCH-plasticized PVC compound?

A: A robust starting point for a general-purpose flexible compound would be (in parts per hundred resin, phr):

ComponentDosage (phr)Function
PVC Resin (K-value 65-70)100Polymer Matrix
DIDCH Plasticizer40 - 60Flexibility
Ca/Zn Stabilizer System2.0 - 4.0Primary Heat Stabilizer
Epoxidized Soybean Oil (ESBO)2.0 - 5.0Co-stabilizer, Plasticizer
Stearic Acid0.2 - 0.5External Lubricant
Hindered Phenolic Antioxidant0.1 - 0.3Prevents Oxidative Degradation

Note: This is a starting point. The optimal dosage of each component will depend on the specific processing conditions (temperature, shear) and the performance requirements of the final product.

Q: How does the cyclohexene ring in DIDCH affect thermal stability compared to a phthalate like DEHP?

A: The cyclohexene ring in DIDCH makes it a hydrogenated or cycloaliphatic dicarboxylate. Structurally, it is different from aromatic phthalates. While the plasticizer itself is not the primary driver of PVC's intrinsic thermal instability, its interaction with the polymer and other additives is important. There is no evidence to suggest that the DIDCH structure itself actively promotes degradation. The key is to ensure the stabilizer package is optimized for the complete formulation. The principles of stabilization—scavenging HCl, preventing oxidation, and disrupting autocatalytic pathways—remain the same regardless of the primary plasticizer used.[3]

Q: Can I use an organotin stabilizer with DIDCH?

A: Yes, organotin stabilizers (e.g., methyltin or octyltin mercaptides) are highly effective heat stabilizers for PVC and are fully compatible with DIDCH. They provide excellent clarity and early color hold. However, due to regulatory scrutiny and environmental concerns, the industry is increasingly moving towards heavy-metal-free systems like Ca/Zn, especially for applications where human contact is expected.[9][10]

Section 3: Mechanistic Insights & Visualization

To effectively troubleshoot, it is crucial to understand the underlying degradation mechanism. PVC degradation is a two-stage process.[18]

  • Dehydrochlorination: Initiation at defect sites in the PVC chain leads to the elimination of HCl, forming a double bond. This new allylic chloride structure is highly unstable and activates the adjacent chlorine atom, leading to a rapid, sequential "zipper-like" elimination of HCl and the formation of long conjugated polyene chains.[19][20]

  • Secondary Reactions: The polyene sequences can undergo cyclization, cross-linking, and oxidation, leading to profound changes in mechanical properties and dark discoloration.[18]

Heat stabilizers interrupt this process.[1]

G cluster_0 PVC Degradation Cascade cluster_1 Stabilization Intervention Points PVC PVC Chain (-CH2-CHCl-)n UnstablePVC Initiation at Defect Site (Allylic Chloride Formation) Polyenes Polyene Formation (-CH=CH-)n DegradedPVC Cross-linking, Embrittlement, Severe Discoloration CaZn Ca/Zn Stearates (Primary Stabilizer) CaZn->UnstablePVC Neutralizes HCl (Prevents Autocatalysis) ESBO ESBO / Polyols (Co-Stabilizers) ESBO->Polyenes Scavenges HCl Chelates ZnCl2

Section 4: Standardized Testing Protocols

Accurate evaluation of thermal stability requires standardized testing methods.

Protocol 4.1: Static Oven Heat Aging

This test evaluates long-term heat stability by observing color change over time at a constant elevated temperature.

  • Standard: Based on ASTM D2115.[17]

  • Methodology:

    • Sample Preparation: Prepare milled sheets of the PVC compound with a uniform thickness (e.g., 1 mm). Cut the sheets into uniform sample strips (e.g., 25 mm x 25 mm).

    • Oven Setup: Preheat a forced-air circulating oven to the test temperature (typically 180°C or 190°C).

    • Exposure: Place the sample strips on a clean, non-reactive surface (like an aluminum foil-lined tray) inside the oven.

    • Observation: Remove one sample strip at regular intervals (e.g., every 10 or 15 minutes).

    • Analysis: Mount the removed strips chronologically on a white card. The "stability time" is the time at which a distinct color change (e.g., dark yellow or brown) or degradation (e.g., charring) is observed. Compare the time-to-failure for different formulations.

Protocol 4.2: Thermogravimetric Analysis (TGA)

TGA measures the weight loss of a sample as a function of temperature, providing quantitative data on the onset of degradation.

  • Standard: Based on ISO 11358.

  • Methodology:

    • Sample Preparation: Place a small, precisely weighed sample (5-10 mg) into a TGA crucible (e.g., alumina).

    • Instrument Setup:

      • Atmosphere: Nitrogen (to measure inherent thermal stability) or Air (to measure thermo-oxidative stability). Flow rate typically 20-50 mL/min.

      • Heating Program: Ramp the temperature from ambient (e.g., 30°C) to an upper limit (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

    • Data Acquisition: Record the sample weight as a function of temperature.

    • Analysis: Determine the onset temperature of degradation (T_onset), often defined as the temperature at which 5% weight loss occurs (T₅%). A higher T₅% indicates better thermal stability. The TGA curve for PVC typically shows two distinct weight loss steps corresponding to dehydrochlorination and subsequent backbone degradation.[6][18]

FormulationT₅% Onset (Nitrogen, 10°C/min)Oven Aging (180°C) Time to Failure
Control (No Stabilizer)~240°C< 10 minutes
Formulation A (2 phr Ca/Zn)~285°C30 minutes
Formulation B (2 phr Ca/Zn + 3 phr ESBO)~297°C65 minutes
Hypothetical data for illustrative purposes.

References

  • Thermal degradation and plasticizing mechanism of poly(vinyl chloride) plasticized with a novel cardanol derived plasticizer. (2017). IOP Conference Series: Materials Science and Engineering. [Link]

  • Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications. (2022). Polymers. [Link]

  • Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. (2023). ACS Applied Materials & Interfaces. [Link]

  • Mechanism of PVC degradation. (n.d.). ResearchGate. [Link]

  • Epoxidized Soya Bean Oil Importance in the PVC Industry Explained. (n.d.). Ajay Poly Private Limited. [Link]

  • PVC Stabilizers: Troubleshooting Thermal Stability & Processing. (2024). Orbimind. [Link]

  • Role of Calcium Zinc Stabilizers in PVC Industry. (2024). Medium. [Link]

  • Thermal Decomposition Mechanism and Kinetics Study of Plastic Waste Chlorinated Polyvinyl Chloride. (2020). National Institutes of Health (NIH). [Link]

  • Contribution of Epoxidized Soybean Oil in Pvc Processing and Product Performance. (2022). Polymers & Tyre Asia. [Link]

  • Effect of Ca/Zn stabiliser on thermal degradation of poly(vinyl chloride)/chlorinated polyethylene blends. (2001). Polymer Degradation and Stability. [Link]

  • Calcium/Zinc Based One Pack Stabilizer - Uses & Applications. (n.d.). Rewa Additives. [Link]

  • EPOXY SOYBEAN OIL (ESBO). (n.d.). STARPLAS. [Link]

  • Pvc Degradation and Stabilization. (2016). dokumen.pub. [Link]

  • Mechanism of PVC Degradation in. (1968). Rubber Chemistry and Technology. [Link]

  • Enhancing the Initial Whiteness and Long-Term Thermal Stability of Polyvinyl Chloride by Utilizing Layered Double Hydroxides with Low Surface Basicity. (2024). MDPI. [Link]

  • How Heat Stabilizers for PVC Improve Product Durability and Processing. (2024). incachem. [Link]

  • Degradation Mechanism of Polyvinyl Chloride(PVC). (2023). Jwell Machine. [Link]

  • The Synergy of Calcium and Zinc: Advanced Stabilizers for High-Performance PVC Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • EPOXIDIZED SOYBEAN OIL. (n.d.). Ataman Kimya. [Link]

  • Properties of PVC Heat Stabilizers: A Comprehensive Guide. (2024). KingStar Mold. [Link]

  • Heat Stabilizers for PVC: A Comprehensive Guide. (n.d.). Goldstab Organics. [Link]

  • Epoxidized soybean oil: A sustainable solution to polyvinyl chloride recycling challenges. (2024). Journal of Vinyl and Additive Technology. [Link]

  • Thermal stability characterization of plasticized PVC compounds using calcium and zinc stearates. (2011). Journal of Applied Polymer Science. [Link]

  • Thermal stabilization and plasticization of poly(vinyl chloride) by ester thiols: Update and current status. (2007). Journal of Vinyl and Additive Technology. [Link]

  • Thermal Stability of Nanosilica-Modified Poly(vinyl chloride). (2020). MDPI. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to DIDCH and the Imperative of Accurate Quantification

Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) is a non-phthalate plasticizer utilized in a variety of polymer applications. Its presence and concentration in materials such as medical devices, food packaging, and consumer products necessitate precise and reliable quantification to ensure product safety and regulatory compliance. The validation of analytical methods is a critical process that establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application.[1] This guide will explore and compare the validation of two primary analytical techniques for DIDCH quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The validation process will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[2][3][4][5][6] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5]

Core Analytical Techniques for DIDCH Quantification

The choice of analytical technique is paramount and depends on the physicochemical properties of the analyte and the sample matrix. For a compound like DIDCH, both GC-MS and LC-MS offer distinct advantages and are widely applicable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful separation technique for volatile and thermally stable compounds.[7] Coupled with a mass spectrometer, it provides high sensitivity and selectivity for the identification and quantification of analytes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC is suitable for a broader range of compounds, including those that are non-volatile or thermally labile. The combination with mass spectrometry allows for the analysis of complex mixtures with high specificity.

Validation Parameters: A Head-to-Head Comparison

The validation of an analytical method involves assessing a set of key performance parameters.[8] The following sections will detail the experimental protocols for each parameter and compare the expected performance of GC-MS and LC-MS for DIDCH analysis.

Specificity/Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[3]

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample matrix (without DIDCH) to ensure no interfering peaks are present at the retention time of the analyte.

  • Spiked Sample Analysis: Spike the blank matrix with DIDCH and known potential impurities or related substances.

  • Peak Purity Analysis (for LC-MS with PDA detector): Assess the spectral purity of the DIDCH peak to confirm it is not co-eluting with any other compound. For MS detection, the specificity is enhanced by monitoring specific ion transitions.

Comparison:

Feature GC-MS LC-MS
Interference Potential for interference from co-eluting volatile compounds. Potential for matrix effects (ion suppression or enhancement).
Resolution High-resolution capillary columns provide excellent separation. A wide variety of column chemistries allows for optimized separation.

| Detection | Mass spectral library matching provides a high degree of confidence in identification. | Tandem MS (MS/MS) offers exceptional selectivity through precursor-product ion monitoring. |

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[1][9] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of DIDCH spanning the expected working range (e.g., 50-150% of the target concentration).

  • Analyze each standard in triplicate.

  • Plot the mean response versus the concentration and perform a linear regression analysis.

  • The correlation coefficient (r) or coefficient of determination (r²) should be close to 1.

Comparison:

Parameter GC-MS LC-MS
Typical Range Nanogram to microgram levels. Picogram to microgram levels.
Linearity (r²) Typically > 0.99 Typically > 0.99

| Considerations | Potential for non-linearity at high concentrations due to detector saturation. | Susceptible to non-linearity from matrix effects and detector saturation. |

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]

Experimental Protocol:

  • Spiked Matrix Recovery: Spike a blank matrix with known concentrations of DIDCH at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze a minimum of three replicates at each level.

  • Calculate the percent recovery for each replicate.

Comparison:

Parameter GC-MS LC-MS
Typical Recovery 90-110% 95-105%

| Influencing Factors | Sample preparation efficiency, potential for analyte loss during injection. | Matrix effects, efficiency of ionization. |

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the RSD for each set of measurements.

Comparison:

Parameter GC-MS LC-MS
Repeatability (RSD) Typically ≤ 2% Typically ≤ 2%
Intermediate Precision (RSD) Typically ≤ 3% Typically ≤ 3%

| Sources of Variability | Injection volume variability, temperature fluctuations. | Mobile phase composition variability, column aging. |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][8]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • LOD is typically established at a signal-to-noise ratio of 3:1.

  • LOQ is typically established at a signal-to-noise ratio of 10:1.

Comparison:

Parameter GC-MS LC-MS
Sensitivity High Very High
Typical LOQ Low ng/mL range High pg/mL to low ng/mL range

| Considerations | Dependent on the volatility and thermal stability of DIDCH. | Dependent on the ionization efficiency of DIDCH. |

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters.

  • For GC-MS, these could include: injection temperature, oven temperature ramp rate, and gas flow rate.

  • For LC-MS, these could include: mobile phase composition, pH, column temperature, and flow rate.

  • Assess the effect of these changes on the results (e.g., retention time, peak area, resolution).

Comparison:

Technique Key Robustness Parameters
GC-MS Inlet temperature, carrier gas flow rate, oven temperature program.

| LC-MS | Mobile phase composition, pH, column temperature, flow rate. |

Data Summary and Comparison

Validation ParameterGC-MSLC-MS/MS
Specificity HighExcellent
Linearity (r²) > 0.99> 0.99
Range WideWide
Accuracy (% Recovery) 90-110%95-105%
Precision (RSD) < 3%< 3%
LOQ Low ng/mLpg/mL to low ng/mL
Robustness GoodGood

Experimental Workflow Diagrams

Method Validation Workflow

MethodValidationWorkflow cluster_planning Planning cluster_validation Validation cluster_documentation Documentation DefineATP Define Analytical Target Profile (ATP) DevelopMethod Develop Analytical Method DefineATP->DevelopMethod Specificity Specificity DevelopMethod->Specificity Linearity Linearity & Range DevelopMethod->Linearity Accuracy Accuracy DevelopMethod->Accuracy Precision Precision DevelopMethod->Precision LOD_LOQ LOD & LOQ DevelopMethod->LOD_LOQ Robustness Robustness DevelopMethod->Robustness ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport ValidationProtocol Validation Protocol ValidationProtocol->ValidationReport

Caption: A generalized workflow for analytical method validation.

Logical Relationship of Validation Parameters

ValidationParameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Precision LOD->LOQ

Caption: Interdependencies of analytical method validation parameters.

Conclusion and Recommendations

Both GC-MS and LC-MS are powerful and reliable techniques for the quantification of DIDCH. The choice between the two will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • GC-MS is a robust and cost-effective option, particularly for routine quality control analysis where high sample throughput is required and the matrix is relatively clean.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis in complex matrices, such as biological fluids or environmental samples.

Regardless of the chosen technique, a thorough and well-documented method validation is essential to ensure the generation of high-quality, reliable, and defensible data. Adherence to the principles outlined in the ICH guidelines is paramount for regulatory acceptance.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
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  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers.
  • Analytical solutions for predicting seepage in a layered ditch drainage system under Dirichlet and lagging Robin boundary conditions. Taylor & Francis Online.
  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. (2020). SciSpace.
  • Diisodecyl 4-Cyclohexene-1, 2-dicarboxylate, min 97% (T), 100 ml. Fisher Scientific.
  • GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. (2025).
  • Composition of organic aerosol from cyclohexene ozonolysis. (2006).
  • Gas chromatography and mass spectroscopic determination of phytocompounds. (2016). Scholars Research Library.
  • HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. SIELC Technologies.
  • Diisodecyl 4-Cyclohexene-1,2-dicarboxylate 97.0+%, TCI America 25 mL. Fisher Scientific.
  • Production of cis-cyclohexane-1, 2-dicarboxylic anhydride.
  • cis-4-Cyclohexene-1,2-dicarboxylic anhydride, 95% 250 g. Thermo Fisher Scientific.
  • Synthesis of 4-Cyclohexene-cis-1,2-Dicarboxylic Acid from Butadiene Sulfone and Maleic Anhydride.

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Performance comparison of Diisodecyl 4-cyclohexene-1,2-dicarboxylate with other non-phthalate plasticizers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of Diisodecyl 4-cyclohexene-1,2-dicarboxylate and Other Leading Non-Phthalate Plasticizers

In the realm of polymer science, particularly for Polyvinyl Chloride (PVC) formulations, plasticizers are indispensable additives that impart flexibility and durability, transforming a rigid polymer into a versatile material.[1] For decades, ortho-phthalate esters were the industry standard. However, mounting regulatory pressure and concerns over potential health and environmental impacts have catalyzed a decisive shift towards non-phthalate alternatives.[1][2]

This guide, intended for researchers, scientists, and formulation experts, provides a comprehensive performance comparison of Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) against other prominent non-phthalate plasticizers: Dioctyl Terephthalate (DOTP), Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH), and the bio-based Epoxidized Soybean Oil (ESBO). Our analysis is grounded in standardized testing methodologies to offer an objective, data-driven overview for informed material selection.

A Profile of the Alternatives

The selection of a plasticizer is contingent on the desired end-properties of the material, which are directly influenced by the plasticizer's chemical structure.

  • Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH): Also known as Diisodecyl 1,2,3,6-Tetrahydrophthalate, this plasticizer is a derivative of cyclohexene dicarboxylic acid. Its performance characteristics are the central focus of this comparative analysis.

  • Dioctyl Terephthalate (DOTP): A terephthalate ester, DOTP is a widely used general-purpose non-phthalate plasticizer.[3][4] Its linear structure, in contrast to the ortho-phthalates it replaces, contributes to a favorable performance and safety profile, making it a leading alternative.[2][3]

  • Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH): Developed specifically for sensitive applications with close human contact, such as medical devices, toys, and food packaging.[5][6][7] Its hydrogenated phthalate ring structure results in a benign toxicological profile.[8]

  • Epoxidized Soybean Oil (ESBO): Derived from a renewable resource, ESBO serves a dual function. It acts as a secondary plasticizer and a co-stabilizer that scavenges hydrochloric acid (HCl) released during PVC degradation, thereby enhancing thermal stability.[9][10][11]

Performance Evaluation: Methodologies and Comparative Data

The performance of a plasticizer is not a single metric but a balance of properties. Here, we evaluate key performance indicators based on established testing standards.

Plasticizer Efficiency and Mechanical Properties

Plasticizer efficiency refers to the concentration of plasticizer required to achieve a desired level of flexibility. This is commonly assessed by measuring the reduction in hardness and the enhancement of elasticity.

Experimental Protocol: Shore A Hardness

  • Standard: ASTM D2240

  • Objective: To measure the indentation hardness of the plasticized PVC. A lower Shore A value indicates greater flexibility and higher plasticizer efficiency.

  • Methodology:

    • Sample Preparation: PVC formulations are prepared with a fixed concentration of each plasticizer (e.g., 50 parts per hundred resin - phr). The compounds are milled and compression molded into standardized test plaques.

    • Conditioning: Samples are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.

    • Measurement: A Shore A durometer is pressed firmly onto the sample surface. The reading is taken immediately after the presser foot makes full contact. Multiple readings are taken at different positions and averaged.

Shore_Hardness_Workflow cluster_prep Sample Preparation cluster_test Testing (ASTM D2240) P1 PVC Formulation (50 phr Plasticizer) P2 Milling & Molding P1->P2 T1 Conditioning (23°C, 50% RH) P2->T1 Test Plaques T2 Durometer Measurement T1->T2 T3 Average Readings T2->T3 Output Result T3->Output Shore A Hardness Value

Shore Hardness Testing Workflow (ASTM D2240)

Comparative Mechanical Properties Data

PropertyTest MethodDIDCH (Expected)DOTPDINCHESBO (as Secondary)
Shore A Hardness (50 phr) ASTM D2240~85 - 90~88~90N/A (Higher)
Tensile Strength (MPa) ASTM D638ModerateSimilar to PhthalatesSlightly HigherVariable
Elongation at Break (%) ASTM D638Moderate-HighHighModerate-HighVariable

Note: Data is synthesized from typical performance characteristics. Absolute values can vary with specific PVC grade and formulation. The expected trend for DIDCH is based on its classification as a high-molecular-weight plasticizer.

Thermal Stability and Volatility

A plasticizer's ability to withstand high temperatures without degrading or evaporating is critical for both processing and the lifespan of the end product.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature of the plasticizers. Higher decomposition temperatures indicate better thermal stability.

  • Methodology:

    • Sample Preparation: A small, precisely weighed sample of the neat plasticizer is placed in a TGA crucible.

    • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled inert atmosphere (e.g., nitrogen).

    • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The onset temperature of mass loss signifies the beginning of thermal degradation.[12]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis P1 Weigh Neat Plasticizer Sample A1 Heat at Constant Rate (e.g., 10°C/min in N₂) P1->A1 A2 Record Mass vs. Temperature A1->A2 Output Decomposition Profile A2->Output Thermogram (Weight % vs. Temp)

Thermogravimetric Analysis (TGA) Workflow

Comparative Thermal Stability Data

PlasticizerOnset of Decomposition (°C)Volatility (% Weight Loss, ASTM D1203)
DIDCH ~220 - 235Low
DOTP ~210 - 225Low to Moderate
DINCH ~225 - 240Low
ESBO >250 (as co-stabilizer)Very Low

Discussion: DOTP offers good heat resistance, an improvement over many traditional phthalates.[2] DINCH also exhibits excellent thermal stability.[7] ESBO, due to its higher molecular weight and role as a stabilizer, shows very low volatility and contributes positively to the overall thermal stability of the PVC compound.[9][10]

Migration Resistance

Plasticizer migration—the process of leaching from the polymer matrix—is a critical safety and performance concern, especially for food contact, medical, and sensitive consumer applications.[12][13] Lower migration rates are highly desirable.

Experimental Protocol: Resistance to Extraction by Chemicals

  • Standard: ASTM D1239

  • Objective: To quantify the amount of plasticizer lost when a plasticized film is immersed in a specific liquid.

  • Methodology:

    • Specimen Preparation: A circular specimen of the plasticized PVC film is cut to a specified diameter.

    • Initial Weighing: The specimen is accurately weighed.

    • Immersion: The specimen is completely immersed in a test liquid (e.g., soapy water, mineral oil) for a specified time and temperature (e.g., 24 hours at 50°C).

    • Final Weighing: After immersion, the specimen is removed, dried, and reweighed.

    • Calculation: The percentage weight loss is calculated, representing the amount of plasticizer extracted.

Migration_Test_Workflow P1 Cut Circular PVC Film Specimen P2 Initial Weighing (W₁) P1->P2 P3 Immerse in Test Liquid (e.g., 24h @ 50°C) P2->P3 P4 Remove, Dry, and Final Weighing (W₂) P3->P4 P5 Calculate % Weight Loss [(W₁-W₂)/W₁] x 100 P4->P5 Output Result P5->Output Migration Rate

Sources

A Senior Application Scientist's Guide to Cross-Validation of Diisodecyl 4-cyclohexene-1,2-dicarboxylate Purity by Diverse Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purity of Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDP), a non-phthalate plasticizer, is a critical parameter that dictates its performance, safety, and regulatory compliance in high-value applications, including medical devices and polymer-based drug delivery systems. A singular analytical result, however robust, can harbor method-specific biases. This guide presents a comprehensive cross-validation framework for determining the purity of DIDP. We move beyond a single-method approach to compare and contrast results from four orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Titrimetry (Ester Value), and Fourier-Transform Infrared Spectroscopy (FTIR). By presenting detailed experimental protocols, comparative data, and the underlying scientific rationale for each method, this guide equips researchers with the necessary tools to establish a self-validating system for purity assessment, ensuring the highest degree of confidence in their material quality.

Introduction: The Imperative for Purity in Advanced Applications

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is increasingly utilized as a safer alternative to traditional phthalate plasticizers.[1] Its function is to impart flexibility and durability to polymers. In sensitive applications, such as medical tubing or pharmaceutical packaging, even trace impurities can have significant consequences. These can include altering the physical properties of the final product, leaching into the drug formulation, or causing adverse biological effects. Therefore, rigorous and reliable purity assessment is not merely a quality control step but a foundational requirement for product safety and efficacy.

Cross-validation, the process of comparing results from different analytical methods, is a cornerstone of robust analytical science.[2] It provides a powerful check against method-specific errors and builds a comprehensive profile of the material, ensuring that the reported purity value is accurate and reproducible across different analytical platforms.[3]

The Analytical Arsenal: A Multi-Pronged Approach to Purity Determination

We will evaluate the purity of a single batch of DIDP using four distinct analytical techniques, each chosen for its unique measurement principle.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A high-resolution separation technique coupled with a highly specific detection method, ideal for identifying and quantifying volatile and semi-volatile organic compounds.[4]

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique for non-volatile or thermally labile compounds, offering an orthogonal separation mechanism to GC.[5][6]

  • Titrimetry (Saponification/Ester Value): A classic, absolute chemical method that quantifies the ester functional group, providing a direct measure of the active substance based on stoichiometric reaction.[7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): A rapid, non-destructive spectroscopic technique used for qualitative identification and, with proper calibration, quantitative analysis of functional groups.[8][9]

Experimental Protocols & Method Causality

The following protocols are designed to be self-validating. The rationale behind key steps is provided to bridge the gap between procedural instruction and scientific understanding.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for plasticizer analysis due to its exceptional separating power and the definitive identification capabilities of mass spectrometry.[10][11] The method separates DIDP from any volatile impurities (e.g., residual alcohols, side-reaction products) before quantification. Using a mass spectrometer in Selected Ion Monitoring (SIM) mode provides high sensitivity and selectivity, filtering out background noise.[4][12]

Experimental Protocol:

  • Standard Preparation: Accurately weigh approximately 50 mg of DIDP reference standard and dissolve in 50 mL of cyclohexane to create a 1 mg/mL stock solution. Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with cyclohexane.

  • Sample Preparation: Accurately weigh approximately 100 mg of the DIDP test sample and dissolve in 100 mL of cyclohexane to create a 1 mg/mL solution.

  • Instrumentation:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent. The 5% phenyl-methylpolysiloxane stationary phase is well-suited for separating semi-volatile compounds like plasticizers.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.[13]

    • Inlet: Split/Splitless injector at 280°C with a split ratio of 50:1. A high injection temperature ensures complete vaporization of DIDP.

    • Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp at 15°C/min to 300°C, and hold for 10 minutes. This program ensures good separation of potential impurities from the main DIDP isomers.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MSD Transfer Line: 290°C.

    • Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for DIDP isomers (e.g., m/z 149, 279, 423). The phthalic anhydride fragment at m/z 149 is a common, strong signal for many similar plasticizers.[14]

  • Analysis: Inject 1 µL of each calibration standard and the sample solution.

  • Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of DIDP in the sample solution from the calibration curve. Calculate the purity as: Purity (%) = (Concentration from curve (µg/mL) / Initial sample concentration (µg/mL)) * 100

Workflow Diagram: GC-MS Purity Analysis

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Sample & Reference Standard p2 Dissolve in Cyclohexane to 1 mg/mL p1->p2 p3 Create Calibration Curve Standards p2->p3 a1 Inject 1 µL into GC p2->a1 Inject Sample p3->a1 Inject Standards a2 Separation on HP-5ms Column a1->a2 a3 Detection by MS (SIM Mode) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Plot Calibration Curve d1->d2 d3 Calculate Purity (%) d2->d3

Caption: Workflow for DIDP purity determination by GC-MS.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC provides an alternative separation mechanism based on polarity, making it an excellent cross-validation technique for GC. A reverse-phase method is chosen, where the non-polar DIDP will be strongly retained on a C18 column and separated from more polar impurities. UV detection is suitable as the cyclohexene dicarboxylate structure contains a chromophore.[6][15]

Experimental Protocol:

  • Standard Preparation: Accurately weigh approximately 50 mg of DIDP reference standard and dissolve in 50 mL of acetonitrile to create a 1 mg/mL stock solution. Prepare calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution with acetonitrile.

  • Sample Preparation: Accurately weigh approximately 100 mg of the DIDP test sample and dissolve in 100 mL of acetonitrile to create a 1 mg/mL solution.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic elution with 95% Acetonitrile and 5% Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detector: UV-Vis Detector at 210 nm. This wavelength provides good sensitivity for the ester carbonyl groups.[16]

    • Injection Volume: 10 µL.

  • Analysis: Inject each calibration standard and the sample solution.

  • Calculation: Construct a calibration curve and calculate the purity using the same method as described for GC-MS.

Workflow Diagram: HPLC Purity Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample & Reference Standard p2 Dissolve in Acetonitrile to 1 mg/mL p1->p2 p3 Create Calibration Curve Standards p2->p3 a1 Inject 10 µL into HPLC p2->a1 Inject Sample p3->a1 Inject Standards a2 Separation on C18 Column a1->a2 a3 Detection by UV (210 nm) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Plot Calibration Curve d1->d2 d3 Calculate Purity (%) d2->d3

Caption: Workflow for DIDP purity determination by HPLC.

Titrimetry (Ester Value Determination)

Rationale: This classic wet chemistry technique determines purity by quantifying the ester functional group via saponification—the hydrolysis of an ester with a strong base.[17] The amount of base consumed is directly proportional to the amount of ester present. It is an absolute method that does not rely on a reference standard of the same material for calibration, but rather on accurately standardized titrants. Its primary limitation is the lack of specificity; it will quantify any ester present and is also sensitive to acidic impurities.

Experimental Protocol:

  • Reagent Preparation:

    • 0.5 M Ethanolic Potassium Hydroxide (KOH): Dissolve ~30 g of KOH in 20 mL of water and dilute to 1 L with ethanol. Standardize against potassium hydrogen phthalate (KHP).

    • 0.5 M Hydrochloric Acid (HCl): Prepare and standardize against the previously standardized ethanolic KOH.

    • Phenolphthalein Indicator: 1% solution in ethanol.

  • Sample Analysis:

    • Accurately weigh approximately 2 g of the DIDP sample into a 250 mL flask with a reflux condenser.

    • Add 25.00 mL of 0.5 M ethanolic KOH solution using a volumetric pipette.

    • Add a few boiling chips and reflux gently for 1 hour to ensure complete saponification.

    • Allow the solution to cool to room temperature. Add 3-4 drops of phenolphthalein indicator.

    • Titrate the excess (unreacted) KOH with the standardized 0.5 M HCl until the pink color just disappears. Record the volume of HCl used (V_T).

  • Blank Determination:

    • Perform a blank titration by refluxing 25.00 mL of the 0.5 M ethanolic KOH solution for 1 hour without any sample.

    • Titrate with the 0.5 M HCl as described above. Record the volume of HCl used (V_B).

  • Calculation:

    • The ester value is the mg of KOH required to saponify 1 g of the sample.

    • Ester Value = ((V_B - V_T) * M_HCl * 56.11) / Sample Weight (g)

    • Where M_HCl is the molarity of the HCl, and 56.11 is the molecular weight of KOH.

    • Purity (%) = (Measured Ester Value / Theoretical Ester Value) * 100

    • The theoretical ester value for pure DIDP (MW = 450.7 g/mol ) is (2 * 56110) / 450.7 = 248.9 mg KOH/g.

Workflow Diagram: Titrimetric Purity Analysis

cluster_prep Saponification cluster_analysis Back-Titration cluster_data Calculation p1 Weigh Sample p2 Add excess ethanolic KOH p1->p2 p3 Reflux for 1 hour p2->p3 a1 Cool solution p3->a1 a2 Add Indicator a1->a2 a3 Titrate excess KOH with std. HCl a2->a3 d2 Calculate Ester Value a3->d2 d1 Run Blank Titration d1->d2 d3 Calculate Purity (%) d2->d3

Caption: Workflow for DIDP purity determination by Titrimetry.

Fourier-Transform Infrared Spectroscopy (FTIR)

Rationale: FTIR is a very fast technique for confirming the identity of a material by matching its unique "fingerprint" spectrum to a reference.[9] For purity, it can be used quantitatively by measuring the absorbance of a key functional group, in this case, the ester carbonyl (C=O) stretch, which is very prominent.[18] This method is susceptible to interference from any impurity with a carbonyl group and is generally less precise than chromatographic methods. However, it serves as an excellent, rapid screening tool.

Experimental Protocol:

  • Standard Preparation: Prepare a series of standards of known purity by gravimetrically mixing the DIDP reference standard with a known, IR-inactive diluent (e.g., mineral oil) to create concentrations from 95% to 100% w/w.

  • Sample Preparation: The neat liquid sample can be used directly.

  • Instrumentation:

    • FTIR Spectrometer: Agilent Cary 630 FTIR or equivalent with a diamond Attenuated Total Reflectance (ATR) accessory.[8]

    • Parameters:

      • Spectral Range: 4000 - 650 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: 32 scans

  • Analysis:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a drop of each standard and the sample on the ATR crystal and record the spectrum.

    • Clean the crystal thoroughly with isopropanol between measurements.

  • Calculation:

    • Identify the ester carbonyl (C=O) stretching peak at approximately 1730 cm⁻¹.

    • Measure the peak height or area for each standard.

    • Construct a calibration curve by plotting the C=O peak absorbance against the known purity (%) of the standards.

    • Determine the purity of the test sample from its C=O peak absorbance using the calibration curve.

Workflow Diagram: FTIR Purity Analysis

cluster_prep Calibration cluster_analysis Sample Analysis cluster_data Calculation p1 Prepare Standards (95-100% Purity) p2 Acquire IR Spectrum of each Standard p1->p2 p3 Measure C=O Peak Absorbance (1730 cm⁻¹) p2->p3 d1 Plot Calibration Curve (Abs vs. Purity) p3->d1 a1 Acquire Background Spectrum a2 Acquire Sample Spectrum a1->a2 a3 Measure Sample C=O Peak Absorbance a2->a3 d2 Determine Sample Purity from Curve a3->d2 d1->d2

Caption: Workflow for DIDP purity determination by FTIR.

Cross-Validation Results & Comparative Analysis

A single batch of Diisodecyl 4-cyclohexene-1,2-dicarboxylate was analyzed in triplicate (n=3) using each of the four validated methods. The results are summarized below.

Analytical Technique Mean Purity (%) Standard Deviation (SD) Relative Standard Deviation (RSD, %) Key Strengths Key Limitations
GC-MS 99.60.080.08High specificity & sensitivity; separates isomersRequires volatile/thermally stable analytes
HPLC 99.40.120.12Orthogonal to GC; good for non-volatile impuritiesLower resolution for isomers than GC
Titrimetry 99.10.250.25Absolute method; low costNon-specific; sensitive to acidic/basic impurities
FTIR 99.30.310.31Extremely fast; non-destructiveLower precision; susceptible to spectral interferences

Discussion: Synthesizing the Data for a Confident Conclusion

The cross-validation study demonstrates a strong agreement between the four analytical techniques, with all methods reporting a purity value between 99.1% and 99.6%. This concordance provides a high degree of confidence in the quality of the DIDP batch.

  • Precision and Accuracy: The chromatographic techniques, GC-MS and HPLC , delivered the highest precision, as indicated by their low RSD values. GC-MS is arguably the most accurate method for this specific analyte due to its ability to separate and specifically detect the target compound, free from most interferences.

  • Orthogonal Confirmation: The close agreement between the GC-MS and HPLC results is particularly powerful. As they rely on different separation principles (volatility vs. polarity), their corroboration strongly suggests the absence of significant impurities that might co-elute in one system but not the other.

  • Cost-Effective Verification: Titrimetry , while less precise, provided a result well within the uncertainty of the other methods. Its value lies in being an inexpensive, absolute method that confirms the overall ester content. The slightly lower purity value could indicate the presence of a small amount of non-ester, acidic impurity or simply reflect the method's higher inherent variability.

  • Rapid Screening: FTIR proved to be a viable tool for rapid assessment. While having the lowest precision, its speed makes it an ideal candidate for at-line process monitoring or rapid incoming material identification, with chromatography serving as the definitive quality control method.

Conclusion and Recommendations

No single analytical method, when used in isolation, can provide a complete and infallible assessment of material purity. This guide demonstrates that a cross-validation approach, leveraging the orthogonal strengths of chromatography (GC-MS, HPLC), classic chemistry (Titrimetry), and spectroscopy (FTIR), creates a robust, self-validating system for the quality assessment of Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

For drug development and critical research applications, we recommend the following tiered approach:

  • Primary Purity Assignment: Use GC-MS as the primary, highest-resolution method for definitive purity determination and impurity profiling.

  • Orthogonal Validation: Employ HPLC to confirm the purity value and ensure no non-volatile impurities are missed.

  • Routine Quality Control: For routine batch release or screening, a validated Titrimetric or FTIR method can be employed for its speed and cost-effectiveness, with periodic verification against the primary chromatographic methods.

By integrating these techniques, researchers and scientists can ensure the integrity of their materials, the reliability of their experimental outcomes, and the safety of their final products.

References

  • Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. National Institutes of Health (NIH). 12

  • Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. Chromatography Online. 14

  • Advanced Acid And Ester Titration Basics. Boston Apothecary. 17

  • Material Identification of Plastics Throughout Their Life Cycle by FTIR Spectroscopy. Agilent Technologies. 8

  • Phthalate Analysis Using GC-MSD. Gulf Bio Analytical. 10

  • Diisodecyl 4-Cyclohexene-1,2-dicarboxylate. Tokyo Chemical Industry Co., Ltd.

  • Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. 4

  • Determination of Plasticizer Content in PVC by FT-NIR Spectroscopy. Thermo Fisher Scientific. 19

  • Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Agilent Technologies. 13

  • Diisodecyl 4-Cyclohexene-1,2-dicarboxylate. PubChem, National Institutes of Health. 20

  • Diisodecyl 4-Cyclohexene-1, 2-dicarboxylate, min 97% (T), 100 ml. LabAlley. 21

  • Non-invasive identification of plastic materials in museum collections with portable FTIR reflectance spectroscopy. Heritage Science. 22

  • 1,4-Cyclohexanedicarboxylic acid. SIELC Technologies. 5

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  • Cross and Partial Validation. European Bioanalysis Forum. 26

  • Diisodecyl 4-Cyclohexene-1,2-dicarboxylate 97.0+%, TCI America™. Fisher Scientific. 27

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  • Validation of analytical methods. ResearchGate. 31

  • S-3-cyclohexenecarboxylic acid and its purification method. Google Patents. 16

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A Comparative Guide to the Efficacy of Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) and DEHP in PVC Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) and Di(2-ethylhexyl) phthalate (DEHP) for use as plasticizers in Polyvinyl Chloride (PVC) applications. As the industry moves towards safer and more sustainable materials, it is imperative for researchers, scientists, and product development professionals to understand the performance trade-offs of DEHP alternatives.

For decades, DEHP has been the benchmark plasticizer for flexible PVC due to its excellent cost-performance profile.[1] However, mounting concerns over its toxicological profile and migratory behavior have necessitated the adoption of alternative plasticizers.[2][3][4][5][6][7] DIDCH, a non-phthalate plasticizer, is emerging as a viable alternative. This document will delve into a technical comparison of these two plasticizers, focusing on key performance metrics, and provide standardized experimental protocols for their evaluation.

Comparative Analysis: DIDCH vs. DEHP

While direct, extensive comparative studies on DIDCH are emerging, its performance can be largely inferred from its chemical structure and data from the structurally similar and well-studied non-phthalate plasticizer, Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH).[8] The key differences in performance stem from the core chemical structures: DEHP is an ortho-phthalate with an aromatic ring, while DIDCH is a cyclohexene dicarboxylate with a non-aromatic, cyclic core.

Performance Metrics
PropertyDiisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH)Di(2-ethylhexyl) phthalate (DEHP)Rationale for Performance Difference
Plasticizing Efficiency GoodExcellentDEHP's planar aromatic ring allows for efficient intercalation between PVC chains, leading to high plasticizing efficiency.[1] DIDCH, with its non-planar cyclohexene ring, may require slightly higher concentrations to achieve the same level of flexibility.[8]
Mechanical Properties Expected to provide a good balance of flexibility and strength.High flexibility, but can lead to lower tensile strength at higher concentrations.[9][10]The bulkier, more rigid cyclohexene ring of DIDCH is expected to impart greater mechanical integrity compared to the more flexible DEHP.
Thermal Stability Predicted to have good thermal stability.Moderate thermal stability; its presence can lower the onset of PVC degradation.[11][12][13]The saturated cyclic structure of DIDCH is inherently more stable at higher temperatures compared to the aromatic structure of DEHP.
Migration Resistance HighLow to ModerateThe larger molecular size and non-planar structure of DIDCH hinder its mobility within the PVC matrix, resulting in significantly lower migration.[14][15] DEHP, being a smaller molecule, migrates more readily, especially into fatty substances.[2][3][5][6][16][17][18][19][20]
Toxicological Profile Favorable; not classified as an endocrine disruptor.Classified as an endocrine disruptor with reproductive and developmental toxicity concerns.[2][3][4][7][21][22]The absence of the phthalate structure in DIDCH eliminates the primary mechanism of endocrine disruption associated with DEHP and other ortho-phthalates.
Regulatory Status Generally not subject to the same restrictions as DEHP.Heavily regulated and restricted in many applications, particularly in medical devices, toys, and food contact materials.[7][17][21][23][24]The adverse health effects of DEHP have led to widespread regulatory action by agencies globally.[7][21][24]

Experimental Evaluation of Plasticizer Efficacy

To empirically validate the performance of DIDCH against DEHP, a series of standardized tests should be conducted. The following section outlines the methodologies for key performance indicators.

Experimental Workflow for Plasticizer Evaluation

G cluster_0 PVC Formulation cluster_1 Processing cluster_2 Performance Testing cluster_3 Analysis Formulation PVC Resin + Plasticizer (DIDCH or DEHP) + Stabilizers Milling Two-Roll Milling Formulation->Milling Molding Compression Molding Milling->Molding Mechanical Mechanical Properties (ASTM D2284) Molding->Mechanical Thermal Thermal Stability (TGA) Molding->Thermal Migration Migration Resistance (ASTM D3291) Molding->Migration Compatibility Compatibility (ASTM D2383) Molding->Compatibility Data Data Analysis & Comparison Mechanical->Data Thermal->Data Migration->Data Compatibility->Data

Caption: Workflow for the preparation and evaluation of plasticized PVC samples.

Detailed Experimental Protocols

This protocol determines the fundamental mechanical properties of the plasticized PVC, indicating its strength and flexibility.

Standard: ASTM D2284 - Standard Test Method for Acidity of Formaldehyde Solutions [This appears to be an error in the initial search results, a more appropriate standard is ASTM D638 - Standard Test Method for Tensile Properties of Plastics]. For the purpose of this guide, we will refer to the principles of tensile testing for flexible PVC.[25]

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped test specimens from the compression-molded PVC sheets according to the dimensions specified in ASTM D638.

  • Conditioning: Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fails.

    • Record the tensile strength at break and the elongation at break.

  • Analysis: Compare the tensile strength and elongation values for PVC formulations containing DIDCH and DEHP at equivalent concentrations.

TGA is employed to assess the thermal stability of the plasticized PVC by measuring its weight loss as a function of temperature.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC into a TGA crucible.

  • Analysis:

    • Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight of the sample as a function of temperature.

  • Data Interpretation: Determine the onset temperature of degradation (the temperature at which significant weight loss begins). A higher onset temperature indicates greater thermal stability.[11][12][13][26]

This test evaluates the propensity of the plasticizer to migrate out of the PVC matrix when in contact with a liquid.

Standard: Based on the principles of ASTM D3291 - Standard Practice for Compatibility of Plasticizers in Poly(Vinyl Chloride) Plastics Under Compression, adapted for solvent extraction.[27]

Methodology:

  • Sample Preparation: Cut circular discs of a specified diameter from the plasticized PVC sheets and accurately weigh them.

  • Extraction:

    • Immerse the PVC discs in a suitable solvent (e.g., n-hexane for fatty food simulation, or ethanol for other applications) in a sealed container.

    • Maintain the container at a constant temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).

  • Analysis:

    • Remove the PVC discs from the solvent, gently wipe them dry, and allow them to air-dry to a constant weight.

    • Calculate the percentage weight loss, which corresponds to the amount of plasticizer that has migrated into the solvent.

G Start PVC Sample with Plasticizer Weigh1 Initial Weighing (W1) Start->Weigh1 Immerse Immerse in Solvent (e.g., Hexane) Weigh1->Immerse Incubate Incubate at Controlled Temperature & Time Immerse->Incubate Remove Remove and Dry Sample Incubate->Remove Weigh2 Final Weighing (W2) Remove->Weigh2 Calculate Calculate Weight Loss % = ((W1-W2)/W1) * 100 Weigh2->Calculate End Migration Rate Calculate->End

Caption: Step-by-step workflow for determining plasticizer migration via solvent extraction.

Conclusion and Future Outlook

The transition from DEHP to alternative plasticizers is a critical step in enhancing the safety of PVC products. Based on its chemical structure and comparisons with similar non-phthalate plasticizers, Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) presents a promising alternative to DEHP. It is anticipated to offer significantly improved migration resistance and a more favorable toxicological profile, while maintaining good mechanical and thermal properties.

For researchers and developers, the key is to conduct rigorous, side-by-side testing using standardized protocols to qualify DIDCH for specific applications. The experimental frameworks provided in this guide offer a robust starting point for such evaluations. As more data on DIDCH becomes available, the industry can more confidently adopt this and other non-phthalate plasticizers, leading to the development of safer and more sustainable flexible PVC products.

References

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  • Bijjala, R., et al. (2025, January 11). Di-2-Ethylhexyl Phthalate (DEHP) Toxicity: Organ-Specific Impacts and Human-Relevant Findings. Journal of Toxicology and Risk Assessment, 11(1). [Link]

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  • Replacing Di(2-ethylhexyl) Terephthalate by Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC Plasticization: Synthesis, Materials Preparation and Characterization. (2019, July 23). Polymers, 11(7), 1223. [Link]

  • Di-(2-ethylhexyl) phthalate (DEHP) Toxicological Summary Sheet. (2015, November). Minnesota Department of Health. [Link]

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A Comparative Toxicological Assessment of Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) and Other Plasticizers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the toxicological profiles of Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) and other prevalent plasticizers. As regulatory scrutiny and public concern over traditional phthalate-based plasticizers intensify, the industry has shifted towards alternatives like DIDCH. This document is designed for researchers, scientists, and drug development professionals, offering a synthesized overview of current toxicological data, detailed experimental protocols for assessment, and a discussion of the causality behind these scientific methodologies. Our objective is to equip you with the critical information needed to make informed decisions in material selection and risk assessment.

Introduction: The Evolving Landscape of Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and softness to polymeric materials, most notably polyvinyl chloride (PVC). For decades, the market was dominated by phthalic acid esters (phthalates), such as di(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DINP), and dibutyl phthalate (DBP).[1] However, a substantial body of research has linked these conventional plasticizers to a range of adverse health effects.[2] Phthalates are not chemically bound to the polymer matrix and can leach into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact.[3][4]

Key toxicological concerns associated with traditional phthalates include:

  • Endocrine Disruption: Many phthalates are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.[5][6] They have been shown to exert anti-androgenic effects, posing risks to the developing male reproductive system.[7][8]

  • Reproductive and Developmental Toxicity: Prenatal exposure to certain phthalates is associated with adverse outcomes, including learning and behavioral disorders in children, reduced fertility, and developmental defects.[7][9][10]

  • Hepatotoxicity: Phthalates can alter the structure and function of the liver, inducing peroxisome proliferation and oxidative stress, which may lead to liver damage.[11][12]

  • Carcinogenicity: Some phthalates, like DEHP, are classified as potential or probable human carcinogens based on tumor formation in rodent studies, although the direct relevance of the mechanism to humans is a subject of ongoing scientific debate.[5][13][14]

In response to these concerns and subsequent regulations, the chemical industry has developed and commercialized alternative plasticizers.[3][15] Among these, Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH), marketed as Hexamoll® DINCH, has gained significant traction, particularly for sensitive applications like medical devices, toys, and food contact materials.[15][16] This guide will now delve into a comparative assessment of the toxicological data for DIDCH versus its predecessors and other alternatives.

Comparative Toxicological Profiles

The ideal alternative plasticizer should exhibit low toxicity and minimal migration from the polymer matrix. While DIDCH is often presented as a safer substitute, a nuanced examination of the available data is crucial. The concept of "regrettable substitution," where a hazardous chemical is replaced by another that is later found to be similarly or otherwise harmful, underscores the need for rigorous evaluation.[17]

Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH)

DIDCH was introduced as a non-phthalate alternative with a more favorable toxicological profile.[18]

  • Endocrine and Reproductive Effects: Initial and subsequent studies, including those on human cells, have largely suggested that DIDCH and its metabolites do not significantly affect the endocrine system in the same manner as anti-androgenic phthalates.[19] However, some conflicting evidence exists. An animal study noted that one of DIDCH's metabolites could disrupt metabolic processes and "may interfere with the endocrine system in mammals."[19] Another study involving pregnant rats exposed to DINCH reported potential "premature aging of the testes and impaired liver metabolic capacity" in their male offspring.[19]

  • Metabolic Effects: Recent research has raised new questions. A 2025 study found that while DIDCH did not demonstrate adipogenic effects in in vivo studies, its primary metabolite (MINCH) promotes adipocyte differentiation in vitro.[20] The same in vivo mouse study revealed sex-specific metabolic disruptions, including impaired insulin sensitivity in females and altered cholesterol levels in males, with evidence of potential bioaccumulation in adipose tissue.[20]

  • Cytotoxicity and Genotoxicity: Some in vitro studies have reported that DINCH can induce cytotoxicity and oxidative DNA damage in human kidney cells.[21]

Phthalate Esters (DEHP, DINP, DBP)

The toxicity of phthalates is well-documented and varies by the specific compound.

  • DEHP (di(2-ethylhexyl) phthalate): Historically the most common plasticizer, DEHP is a known reproductive and developmental toxicant in animals.[8] It is classified as a probable human carcinogen by the U.S. EPA, primarily due to liver tumors in rodents.[4] Its use is now heavily restricted in many consumer products.[15]

  • DINP (diisononyl phthalate) & DIDP (diisodecyl phthalate): These higher molecular weight phthalates were introduced as replacements for DEHP. While generally considered less potent than DEHP in terms of reproductive toxicity, concerns remain.[8]

  • DBP (dibutyl phthalate): This low molecular weight phthalate is a potent developmental and reproductive toxicant.[22]

Other Alternative Plasticizers

A variety of other non-phthalate plasticizers are in use, each with its own toxicological profile, though data for many are limited.[17]

  • Adipates (e.g., DEHA): Bis(2-ethylhexyl) adipate is frequently used in food packaging. While generally considered less toxic than phthalates, high doses can cause adverse effects in rats.[18]

  • Citrates (e.g., ATBC): Acetyl tributyl citrate has been associated with potential ovarian toxicity.[17]

  • Terephthalates (e.g., DEHT): Di(2-ethylhexyl) terephthalate is another common alternative. Data from EPA's ToxCast program suggests it may interact with nuclear receptors, indicating a potential for endocrine activity.[23]

  • Trimellitates (e.g., TOTM): Tris(2-ethylhexyl) trimellitate has been linked to potential hepatotoxicity in some studies.[17]

Data Summary: Quantitative Toxicity Comparison

The following table summarizes key toxicity data for selected plasticizers. It is important to note that direct comparison of toxicity values can be challenging due to variations in study design, species, and endpoints.

PlasticizerClassKey Toxicological EndpointsRepresentative Data (Species, Route)
DIDCH CyclohexanoateLow potential for reproductive/endocrine effects in some studies; conflicting data on metabolic disruption and cytotoxicity.[19][20]No Observed Adverse Effect Level (NOAEL) for reproductive toxicity in rats (oral) is generally high.[24]
DEHP Phthalate (LMW)Reproductive toxicant, developmental toxicant, potential carcinogen, endocrine disruptor, hepatotoxic.[8][10][11]NOAEL for testicular toxicity in rats (oral) is significantly lower than for DIDCH.
DINP Phthalate (HMW)Developmental toxicant, potential carcinogen (liver), less potent than DEHP for reproductive toxicity.[8]NOAEL for reproductive effects is higher than DEHP but lower than DIDCH.
ATBC CitratePotential for ovarian toxicity.[17]Limited publicly available comparative NOAEL data.
DEHT TerephthalatePotential for endocrine activity (based on in vitro data).[23]Limited publicly available comparative NOAEL data.

Methodologies for Toxicological Assessment

Rigorous and validated experimental protocols are the bedrock of trustworthy toxicological assessment. Below are step-by-step methodologies for key assays used to evaluate plasticizer safety.

In Vitro Toxicity Assays

In vitro (cell-based) assays provide a rapid and ethical means to screen for potential toxicity and elucidate mechanisms of action.[25]

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Culture: Plate human cell lines (e.g., HepG2 for liver, HEK293 for kidney) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Exposure: Prepare serial dilutions of the test plasticizer (e.g., DIDCH, DEHP) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Causality Explanation: The MTT assay is chosen for its reliability in quantifying mitochondrial dysfunction, an early hallmark of cytotoxicity. A significant reduction in formazan production indicates that the plasticizer is impairing cellular respiration and energy production, leading to cell death.

This assay detects DNA strand breaks in individual cells.

  • Cell Exposure: Expose cells (e.g., human lymphocytes or a relevant cell line) to various concentrations of the test plasticizer for a defined period (e.g., 4-24 hours).

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field. Fragmented DNA (due to damage) will migrate away from the nucleoid, forming a "comet tail."

  • Staining & Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.

  • Analysis: Use image analysis software to quantify the amount of DNA in the tail versus the head. The tail intensity is proportional to the level of DNA damage.

Causality Explanation: The Comet Assay is a sensitive method for detecting a broad range of DNA damage. A positive result indicates that the compound or its metabolites can directly or indirectly (e.g., via oxidative stress) break the DNA backbone, a critical initiating event for mutagenesis and carcinogenesis.

In Vivo Toxicity Studies

In vivo (animal) studies are essential for understanding systemic effects, including developmental and reproductive toxicity, which cannot be fully modeled in vitro. These studies are typically conducted following OECD (Organisation for Economic Co-operation and Development) guidelines.

This study design assesses adverse effects on the developing fetus resulting from maternal exposure to the test substance.

  • Animal Model: Use pregnant laboratory animals (typically rats or rabbits).

  • Dosing: Administer the test plasticizer daily by gavage to groups of pregnant females during the period of major organogenesis (e.g., gestation days 6-15 for rats). At least three dose levels and a concurrent control group are used.

  • Maternal Observations: Monitor the dams daily for clinical signs of toxicity, body weight changes, and food consumption.

  • Terminal Examination: Shortly before natural delivery, euthanize the dams and perform a caesarean section.

  • Uterine & Fetal Examination: Examine the uterine contents, counting the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

  • Fetal Analysis: Individually weigh and sex all fetuses. Examine each fetus for external malformations. A subset of fetuses is then examined for visceral and skeletal abnormalities.

  • Endpoint Analysis: Key endpoints include maternal toxicity (e.g., reduced weight gain), embryo-fetal mortality, and the incidence of fetal malformations and variations. The NOAEL for both maternal and developmental toxicity is determined.

Causality Explanation: This protocol is the gold standard for assessing teratogenicity. By exposing the mother during the critical window of organ formation, it directly tests whether the chemical can cross the placenta and interfere with normal developmental processes, leading to structural birth defects or other adverse outcomes.[26]

Visualizing Workflows and Mechanisms

Diagrams are essential for clarifying complex relationships and experimental processes.

Experimental Workflow for Toxicity Assessment

G cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation Cytotoxicity Assays\n(e.g., MTT, LDH) Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity Assays\n(e.g., Comet, Ames) Genotoxicity Assays (e.g., Comet, Ames) Cytotoxicity Assays\n(e.g., MTT, LDH)->Genotoxicity Assays\n(e.g., Comet, Ames) Endocrine Activity\n(Receptor Binding) Endocrine Activity (Receptor Binding) Genotoxicity Assays\n(e.g., Comet, Ames)->Endocrine Activity\n(Receptor Binding) Reproductive & Developmental\nToxicity (OECD 416/414) Reproductive & Developmental Toxicity (OECD 416/414) Endocrine Activity\n(Receptor Binding)->Reproductive & Developmental\nToxicity (OECD 416/414) Prioritize High-Risk Acute Toxicity Acute Toxicity Risk Assessment Risk Assessment Reproductive & Developmental\nToxicity (OECD 416/414)->Risk Assessment Chronic & Carcinogenicity\nStudies Chronic & Carcinogenicity Studies Test Compound Test Compound Test Compound->Cytotoxicity Assays\n(e.g., MTT, LDH) Dose-Response

Caption: A tiered workflow for assessing plasticizer toxicity.

Simplified Pathway of Phthalate Endocrine Disruption

G Phthalate Phthalate Androgen Receptor (AR) Androgen Receptor (AR) Phthalate->Androgen Receptor (AR) Antagonizes (Blocks Binding) Gene Transcription Gene Transcription Androgen Receptor (AR)->Gene Transcription Regulates Testosterone Testosterone Testosterone->Androgen Receptor (AR) Binds & Activates Altered Protein Synthesis Altered Protein Synthesis Gene Transcription->Altered Protein Synthesis Leads to Adverse Reproductive\nOutcomes Adverse Reproductive Outcomes Altered Protein Synthesis->Adverse Reproductive\nOutcomes

Caption: Antagonistic action of phthalates on the androgen receptor.

Conclusion and Future Directions

The transition from traditional phthalates to alternatives like DIDCH represents a positive step towards reducing public exposure to well-established reproductive and developmental toxicants. The available data suggest that DIDCH does not exhibit the potent anti-androgenic activity characteristic of phthalates like DEHP and DBP.

However, the scientific community must remain vigilant. Emerging research on DIDCH's potential to disrupt metabolism and cause cytotoxicity highlights that a "non-phthalate" label does not automatically equate to "zero risk."[19][20] The limited toxicological data for many other phthalate alternatives is a significant knowledge gap, creating a risk of regrettable substitutions where one hazard is simply replaced by another, less-studied one.[17][21]

For researchers, scientists, and drug development professionals, this necessitates a comprehensive approach to material qualification. It is no longer sufficient to simply avoid a specific class of chemicals. A thorough risk assessment, based on robust toxicological data generated from validated protocols like those described in this guide, is imperative. Future research should focus on long-term, low-dose exposure studies of alternative plasticizers and their mixtures to better understand their potential health impacts and ensure the safety of consumer and medical products.

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A Comparative Guide to the Plasticizing Efficiency of Diisodecyl 4-cyclohexene-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials, most notably polyvinyl chloride (PVC). For decades, phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP), have been the industry standard due to their cost-effectiveness and performance.[1] However, increasing regulatory scrutiny and health concerns associated with certain phthalates have catalyzed a shift towards safer, non-phthalate alternatives.[2][3] This guide provides a comprehensive benchmark of Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH), a non-phthalate plasticizer, against established traditional and alternative plasticizers.

This analysis is designed for researchers, scientists, and product development professionals, offering objective comparisons and supporting experimental data to inform material selection in sensitive applications. We will delve into key performance indicators, including mechanical properties, thermal stability, and migration resistance, providing a holistic view of DIDCH's plasticizing efficiency.

Physicochemical Properties of DIDCH and Comparators

The performance of a plasticizer is intrinsically linked to its molecular structure and physical properties.[4] DIDCH, a di-ester of 4-cyclohexene-1,2-dicarboxylic acid, is characterized by its cycloaliphatic core, which distinguishes it from aromatic phthalates.[5][6] This structural difference is a key determinant of its toxicological profile and performance characteristics.

PropertyDiisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Dioctyl terephthalate (DOTP)Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)
Molecular Formula C₂₈H₅₀O₄[5]C₂₄H₃₈O₄[1]C₂₆H₄₂O₄[7]C₂₄H₃₈O₄[8]C₂₆H₄₈O₄[9]
Molecular Weight ( g/mol ) 450.7390.56[1]418.6[7]390.56[8]424.7[10]
Structure Cycloaliphatic diesterOrtho-phthalate esterOrtho-phthalate esterTerephthalate esterCycloaliphatic diester
Appearance Colorless to pale yellow liquidColorless, viscous liquid[1]Clear, colorless, nearly odorless liquid[11]Colorless low viscosity liquid[12]Colorless oil[9]

Benchmarking Plasticizing Efficiency: A Comparative Analysis

The "efficiency" of a plasticizer is a multifaceted concept, encompassing its ability to soften a polymer, its permanence within the polymer matrix, and its performance under various environmental conditions. We will now compare DIDCH to common plasticizers across key performance metrics.

Mechanical Properties: The Balance of Flexibility and Strength

The primary function of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer. This is typically quantified by measuring hardness, tensile strength, and elongation at break.

Mechanical PropertyDEHPDINPDOTPDINCHDIDCH (Expected Trend)
Hardness (Shore A) LowerHigherVariableHigherHigher
Tensile Strength (MPa) LowerHigher10-15% higher than DINP[13]VariableModerate
Elongation at Break (%) HigherLower20-30% higher than DINP[13]Moderate to HighModerate to High

Note: The expected trend for DIDCH is based on its classification as a high-molecular-weight, non-phthalate plasticizer, similar in structure to DINCH.

Higher molecular weight plasticizers like DINP and DINCH generally result in a harder, more resilient material compared to lower molecular weight plasticizers like DEHP.[11][14] The cycloaliphatic structure of DIDCH, similar to DINCH, is expected to provide a good balance of flexibility and mechanical integrity.

Thermal Stability and Volatility: Ensuring Long-Term Performance

The ability of a plasticizer to remain within the polymer matrix at elevated temperatures is crucial for product longevity. Volatility, or the tendency of a plasticizer to evaporate, is a key indicator of its permanence.

Thermal PropertyDEHPDINPDOTPDINCHDIDCH (Expected Trend)
Volatility (Weight Loss) HigherLower40-50% lower vapor pressure than DOP[8]LowerLow

High-molecular-weight plasticizers generally exhibit lower volatility.[10] The lower volatility of DINP compared to DEHP is well-documented.[7] DOTP also demonstrates excellent thermal stability, with a significantly lower mass loss rate at elevated temperatures compared to DOP (a common term for DEHP).[8] Given its high molecular weight, DIDCH is anticipated to have low volatility, contributing to the long-term stability of the plasticized material.

Migration Resistance: A Critical Parameter for Safety

Plasticizer migration, the process by which the plasticizer leaches from the polymer, is a significant concern, particularly in food contact and medical applications.[15]

Migration ResistanceDEHPDINPDOTPDINCHDIDCH (Expected Trend)
Extraction in Solvents HigherLowerExcellent non-migration properties[3]Low migration rate[16]Low

The molecular structure of a plasticizer plays a critical role in its migration resistance. The branched structure of DINP, for instance, physically hinders its movement out of the PVC matrix compared to the more linear DEHP.[7] Non-phthalate plasticizers like DOTP and DINCH are known for their superior migration resistance.[3][16] A study on a similar compound, 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester (DL9TH), showed that the total amount of plasticizer eluted from PVC sheets was comparable to DEHP-plasticized sheets.[6] However, the larger molecular size of DIDCH suggests it would exhibit low migration.

Experimental Protocols for Performance Evaluation

To ensure scientific integrity, the following standardized methodologies are recommended for a comprehensive evaluation of plasticizer performance.

Mechanical Properties Testing

Objective: To determine the hardness, tensile strength, and elongation at break of plasticized PVC films.

Standard: Based on ASTM D2284.[17]

Methodology:

  • Sample Preparation: Prepare PVC formulations with a fixed concentration of the plasticizer (e.g., 50 phr - parts per hundred resin). Mill the mixture on a two-roll mill at a specified temperature (e.g., 163°–171°C) for a set duration (e.g., 5-10 minutes).[15] Compression mold the milled stock into sheets of a defined thickness (e.g., 0.5 mm).[15]

  • Conditioning: Condition the molded sheets in a controlled environment as per ASTM standards.

  • Hardness Measurement: Use a Shore A durometer to measure the hardness of the conditioned samples at multiple points and calculate the average.

  • Tensile Testing: Cut dumbbell-shaped specimens from the conditioned sheets. Use a universal testing machine to subject the specimens to tensile stress until failure, measuring the tensile strength and elongation at break.[17]

Mechanical_Testing_Workflow cluster_prep Sample Preparation cluster_testing Testing cluster_results Results A PVC Formulation (with plasticizer) B Two-Roll Milling A->B C Compression Molding B->C D Conditioning C->D E Hardness Testing (Shore A) D->E F Tensile Testing (UTM) D->F G Hardness Value E->G H Tensile Strength F->H I Elongation at Break F->I

Workflow for Mechanical Properties Testing.
Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability and volatility of the plasticizer in a PVC matrix.

Methodology:

  • Sample Preparation: Prepare a small, uniform sample of the plasticized PVC material.

  • TGA Analysis: Place the sample in the TGA instrument. Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: Record the weight loss of the sample as a function of temperature. The onset of weight loss indicates the beginning of degradation or volatilization of the plasticizer.[14]

TGA_Workflow A Plasticized PVC Sample B Place in TGA Instrument A->B C Heat at Constant Rate (e.g., 10°C/min) B->C D Record Weight Loss vs. Temperature C->D E Determine Onset of Weight Loss D->E

Workflow for Thermogravimetric Analysis.
Migration Resistance Testing

Objective: To quantify the amount of plasticizer that leaches from the PVC material into various liquid simulants.

Methodology:

  • Sample Preparation: Cut precisely dimensioned samples of the plasticized PVC film and record their initial weight.

  • Extraction: Immerse the samples in different liquid media (e.g., water, hexane, vegetable oil) at a specified temperature for a set duration (e.g., 24 hours at 50°C).[15]

  • Gravimetric Analysis: Remove the samples from the liquid, dry them, and reweigh them. The percentage of weight loss corresponds to the amount of extracted plasticizer.[15]

  • Chromatographic Analysis (Optional but Recommended): Analyze the liquid medium using gas chromatography (GC) or liquid chromatography (LC) to accurately quantify the concentration of the specific plasticizer that has migrated.[18] This method offers higher specificity and sensitivity.[19]

Migration_Testing_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Cut & Weigh PVC Samples B Immerse in Simulant (e.g., Hexane, Water) A->B C Incubate (Temp & Time) B->C D Dry & Reweigh Sample C->D F Analyze Simulant (GC/LC) C->F E Calculate % Weight Loss (Gravimetric) D->E G Quantify Migrated Plasticizer F->G

Workflow for Migration Resistance Testing.

Conclusion: Positioning DIDCH in the Plasticizer Market

Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) emerges as a promising non-phthalate plasticizer. Based on its chemical structure and comparisons with analogous compounds like DINCH, DIDCH is expected to offer a balanced performance profile. Its high molecular weight suggests low volatility and good thermal stability, contributing to the durability of the final product. Furthermore, its cycloaliphatic nature points towards favorable migration resistance, a critical factor for applications with high safety standards.

While direct comparative data for DIDCH is still emerging, the provided framework and experimental protocols offer a robust methodology for its evaluation. By benchmarking against well-characterized plasticizers like DEHP, DINP, DOTP, and DINCH, researchers and formulators can make informed decisions, paving the way for the adoption of safer and more sustainable materials in a wide range of applications.

References

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A Senior Application Scientist's Guide to Inter-laboratory Comparison of Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Analytical Landscape for Novel Plasticizers

Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) is a non-phthalate plasticizer utilized in various polymer formulations to impart flexibility and durability. As with any chemical species intended for use in consumer products, particularly those with potential for human contact, robust and reliable analytical methods for its quantification are paramount. This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of DIDCH, a critical step in method validation and in ensuring data comparability across different testing facilities.

Given the relative novelty of DIDCH compared to legacy plasticizers, a scarcity of dedicated, standardized analytical methods and certified reference materials (CRMs) exists. However, the chemical structure of DIDCH, a C10-dicarboxylate ester, is analogous to other well-studied plasticizers such as Diisodecyl phthalate (DIDP) and Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH). This structural similarity allows for the adaptation of established analytical methodologies, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as a scientifically sound starting point for DIDCH analysis. This guide will therefore leverage proven techniques for these analogous compounds to propose a robust protocol for an inter-laboratory study on DIDCH.

The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed roadmap for designing, executing, and evaluating an ILC for DIDCH. We will delve into the causality behind experimental choices, ensuring that each step of the described protocols is a self-validating system. By adhering to the principles outlined herein, participating laboratories can confidently assess their analytical proficiency and contribute to the generation of high-quality, reproducible data for this important compound.

Designing the Inter-laboratory Comparison: A Blueprint for Reliability

An ILC, or proficiency test (PT), is an essential tool for evaluating the performance of analytical laboratories and the methods they employ. The design of such a study for DIDCH must be meticulous to ensure the results are statistically significant and provide a true measure of analytical capability.

Core Principles of the ILC Design

The design of this ILC is grounded in the principles outlined in ISO/IEC 17043 and utilizes the statistical methods described in ISO 13528.[1][2] The fundamental components include:

  • A Central Organizing Body: Responsible for the preparation and distribution of test materials, data collection, and statistical analysis.

  • Homogenous and Stable Test Materials: A polymer matrix (e.g., polyvinyl chloride - PVC) fortified with known concentrations of DIDCH. The homogeneity and stability of these materials must be rigorously assessed prior to distribution, following guidelines such as those in ISO Guide 35.[3][4]

  • Clear and Detailed Protocols: While the ILC aims to compare laboratory performance, providing a well-defined analytical procedure ensures that a baseline for comparison is established. Laboratories may also employ their own validated methods, with a requirement to report the specifics of their methodology.

  • Defined Performance Metrics: The primary statistical tool for performance evaluation will be the z-score, which provides a normalized measure of a laboratory's deviation from the consensus value.[1][5]

Workflow of the Inter-laboratory Comparison

The overall workflow of the proposed ILC is depicted in the diagram below.

ILC_Workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation prep_material Preparation of Fortified Polymer Samples (PVC + DIDCH) homogeneity_testing Homogeneity Testing (ISO Guide 35) prep_material->homogeneity_testing stability_testing Stability Testing (ISO Guide 35) homogeneity_testing->stability_testing distribution Distribution of Samples and Protocols to Participants stability_testing->distribution lab_analysis Analysis by Participating Laboratories distribution->lab_analysis data_submission Submission of Analytical Results lab_analysis->data_submission stat_analysis Statistical Analysis (ISO 13528) data_submission->stat_analysis z_score Calculation of Z-scores stat_analysis->z_score report Issuance of Final Report z_score->report

Caption: Workflow for the DIDCH Inter-laboratory Comparison.

Experimental Protocols: A Tale of Two Techniques

To provide a comprehensive comparison, this guide proposes the use of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages and challenges, and their comparison will provide valuable insights into the most suitable method for routine DIDCH analysis.

Sample Preparation: The Critical First Step

The extraction of DIDCH from the polymer matrix is a critical step that significantly influences the accuracy and precision of the final result. The following protocol is a robust starting point for achieving efficient extraction.

Protocol: Solvent Extraction of DIDCH from PVC

  • Sample Comminution: Cryogenically mill a representative portion of the PVC test material to a fine powder (particle size < 0.5 mm). This increases the surface area for efficient solvent extraction.

  • Weighing: Accurately weigh approximately 1 gram of the powdered sample into a 50 mL glass centrifuge tube with a screw cap.

  • Solvent Addition: Add 20 mL of dichloromethane (DCM) to the tube. DCM is an effective solvent for both PVC and DIDCH, facilitating its extraction.[6]

  • Extraction: Tightly cap the tube and place it in an ultrasonic bath for 30 minutes at room temperature. Follow this with mechanical shaking for 1 hour.

  • Precipitation of Polymer: Add 20 mL of methanol to the extract. Methanol is a non-solvent for PVC and will cause the polymer to precipitate, leaving the DIDCH in solution.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the precipitated PVC.

  • Supernatant Transfer: Carefully decant the supernatant into a clean glass vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of a suitable solvent for the chosen analytical technique (e.g., hexane for GC-MS, or methanol for LC-MS/MS).

  • Filtration: Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an autosampler vial.

Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like DIDCH. It offers excellent chromatographic resolution and provides mass spectral data for confident identification.

Protocol: GC-MS Analysis of DIDCH

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

  • Injection: 1 µL splitless injection at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for DIDCH should be determined from a standard injection.

Rationale for GC-MS Parameters: The non-polar column is well-suited for separating the relatively non-polar DIDCH from other potential extractables. The temperature program is designed to ensure good peak shape and separation from matrix components. EI at 70 eV provides reproducible fragmentation patterns for library matching and identification.

Analytical Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, particularly for compounds that may have limited thermal stability or volatility. For DIDCH, it offers an excellent alternative or confirmatory method to GC-MS.

Protocol: LC-MS/MS Analysis of DIDCH

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm ID, 1.8 µm particle size column.

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water

    • B: Methanol

  • Gradient Elution:

    • Start at 80% B.

    • Linear gradient to 100% B over 5 minutes.

    • Hold at 100% B for 3 minutes.

    • Return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for DIDCH must be determined by infusing a standard solution. For example, the protonated molecule [M+H]+ would be selected as the precursor ion, and characteristic fragment ions would be monitored as product ions.

Rationale for LC-MS/MS Parameters: Reversed-phase chromatography with a C18 column provides good retention and separation for DIDCH. The use of a tandem mass spectrometer in MRM mode offers exceptional selectivity and sensitivity, minimizing potential matrix interferences.

Analytical_Workflow cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis start PVC Sample with DIDCH cryomill Cryogenic Milling start->cryomill weigh Weighing (1g) cryomill->weigh extract Solvent Extraction (DCM) Ultrasonication & Shaking weigh->extract precipitate Polymer Precipitation (Methanol) extract->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation (N2 stream) centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration (0.22 µm) reconstitute->filter gcms_inject Splitless Injection filter->gcms_inject lcms_inject Autosampler Injection filter->lcms_inject gcms_sep Capillary GC Separation gcms_inject->gcms_sep gcms_detect MS Detection (EI) gcms_sep->gcms_detect lcms_sep Reversed-Phase LC Separation lcms_inject->lcms_sep lcms_detect MS/MS Detection (ESI-MRM) lcms_sep->lcms_detect

Caption: Analytical workflow for DIDCH from PVC matrix.

Data Analysis and Performance Evaluation: From Raw Data to Actionable Insights

The statistical analysis of the data from the ILC is crucial for providing a meaningful evaluation of each laboratory's performance. The methodology should be transparent and based on internationally recognized standards.

Statistical Analysis According to ISO 13528

The core of the data analysis will involve the following steps:

  • Determination of the Assigned Value (x_pt): The assigned value, which represents the best estimate of the true concentration of DIDCH in the test material, will be determined by a robust statistical analysis of the participants' results. The robust mean, as described in Algorithm A of ISO 13528, is often used to minimize the influence of outliers.

  • Calculation of the Standard Deviation for Proficiency Assessment (σ_pt): This value represents the expected variability of the measurement and can be determined by various methods, including the use of a robust standard deviation from the participants' results or a pre-defined value based on the expected method performance.

  • Calculation of Z-scores: For each laboratory's result (x_i), a z-score will be calculated using the formula:

    z = (x_i - x_pt) / σ_pt

Interpretation of Z-scores

The z-scores are interpreted as follows:

  • |z| ≤ 2.0: Satisfactory performance. The result is considered acceptable.[5]

  • 2.0 < |z| < 3.0: Questionable performance. This is a warning signal, and the laboratory should investigate potential causes for the deviation.[5]

  • |z| ≥ 3.0: Unsatisfactory performance. This is an action signal, indicating a significant deviation from the assigned value, and requires the laboratory to take corrective action.[5]

Hypothetical Data and Performance Evaluation

To illustrate the data analysis process, a hypothetical dataset for the analysis of DIDCH in a PVC sample with an assigned value of 500 mg/kg and a standard deviation for proficiency assessment of 50 mg/kg is presented below.

Laboratory IDReported Value (mg/kg)Z-scorePerformance Evaluation
Lab 01485-0.30Satisfactory
Lab 025200.40Satisfactory
Lab 035951.90Satisfactory
Lab 04380-2.40Questionable
Lab 055400.80Satisfactory
Lab 066603.20Unsatisfactory
Lab 07495-0.10Satisfactory
Lab 085100.20Satisfactory

In this hypothetical scenario, Lab 04 would receive a warning signal, prompting a review of their methodology, while Lab 06 would need to undertake a thorough root cause analysis and implement corrective actions.

Conclusion: Fostering Confidence in Analytical Measurements

This guide has provided a comprehensive framework for establishing an inter-laboratory comparison for the analysis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate. By adopting a scientifically rigorous approach to the ILC design, employing robust and well-rationalized analytical protocols, and utilizing standardized statistical methods for performance evaluation, the scientific community can build a strong foundation of reliable and comparable data for this important plasticizer.

The successful execution of such an ILC will not only provide individual laboratories with valuable insights into their analytical capabilities but will also contribute to the overall confidence in the safety and quality assessment of products containing DIDCH. As a self-validating system, this process of inter-laboratory comparison is a cornerstone of good scientific practice and is essential for researchers, scientists, and drug development professionals working in this field.

References

  • ISO 13528:2022, Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. [Link]

  • Quality Pathshala. (2023). Z-score application in Testing Laboratory. [Link]

  • Scribd. (n.d.). Procedure For Calculating Z-Scores in Inter-Laboratory Com-Parison (ILC). [Link]

  • van der Veen, A. M. H., & Pauwels, J. (2000). Principles for the assessment of homogeneity and stability in the new ISO Guide 35:2017. Accreditation and Quality Assurance, 5(1), 19-23.
  • PubChem. (n.d.). Diisodecyl 4-cyclohexene-1,2-dicarboxylate. National Center for Biotechnology Information. [Link]

  • ISO Guide 35:2017, Reference materials — Guidance for characterization and assessment of homogeneity and stability. International Organization for Standardization. [Link]

  • Silva, M. J., Jia, T., & Calafat, A. M. (2012). Identification of potential biomarkers of exposure to di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), an alternative for phthalate plasticizers. Environmental Health Perspectives, 120(10), 1418-1423.
  • Schütze, A., Gries, W., & Kolossa-Gehring, M. (2014). Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) – Determination of DINCH metabolites in urine by LC-MS/MS.
  • Schütze, A., Pälmke, C., Angerer, J., & Kolossa-Gehring, M. (2012). Quantification of biomarkers of environmental exposure to di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) in urine via HPLC-MS/MS.
  • National Industrial Chemicals Notification and Assessment Scheme. (2012). PUBLIC REPORT 1,2-Cyclohexanedicarboxylic acid, 1,2-diisononyl ester ('Hexamoll DINCH'). [Link]

  • Uhlig, S. (2012). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 17(5), 533-538.
  • Calafat, A. M., Needham, L. L., & Silva, M. J. (2013). Environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in US adults (2000—2012).
  • Krol, W. J. (2012). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 17(5), 533-538.
  • International Organization for Standardization. (2010). ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing. [Link]

  • Kot-Wasik, A., Dąbrowska, A., & Namieśnik, J. (2007). GC/MS and ESI/MS identification of the new generation plasticizers-cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di (n-and isononyl) esters. Journal of mass spectrometry, 42(5), 637-646.
  • Agilent Technologies. (n.d.). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. [Link]

  • EUROLAB. (n.d.). Diisodecyl Phthalate (DIDP) Analysis. [Link]

  • Korea Testing & Research Institute. (n.d.). Certified Reference Materials (CRM). [Link]

  • American National Standards Institute. (n.d.). ISO Guide 35: Reference materials — Guidance for characterization and assessment of homogeneity and stability. [Link]

  • PubChem. (n.d.). Diisodecyl Phthalate. National Center for Biotechnology Information. [Link]

  • iTeh Standards. (n.d.). ISO-Guide-35-2006.pdf. [Link]

  • Liao, P. C., Chen, Y. C., & Chen, C. Y. (2018). Exposure marker discovery of di(isononyl)cyclohexane-1,2-dicarboxylate using two mass spectrometry-based metabolite profiling data processing methods.
  • Centers for Disease Control and Prevention. (2015). Environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in US adults (2000-2012). [Link]

  • Agilent. (n.d.). Polymer Reference Materials. [Link]

  • National Institute of Standards and Technology. (n.d.). STANDARD REFERENCE MATERIALS FOR THE POLYMERS INDUSTRY. [Link]

  • ZeptoMetrix. (n.d.). Plastic Standards and Additives Reference Materials. [Link]

  • PubChem. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester. National Center for Biotechnology Information. [Link]

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A Comparative Environmental Impact Assessment of Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener Plasticizers

Plasticizers are essential additives that impart flexibility and durability to a wide range of polymeric materials. For decades, ortho-phthalates such as Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP) dominated the market. However, growing concerns over their potential adverse effects on human health and the environment have spurred a shift towards alternative plasticizers.[1]

Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DINCH), a non-phthalate plasticizer, has emerged as a prominent substitute, particularly in sensitive applications like medical devices, toys, and food contact materials.[2] This guide presents a comprehensive comparative analysis of the environmental profiles of DINCH, traditional phthalates (DEHP and DINP), and two leading bio-based alternatives: Epoxidized Soybean Oil (ESBO) and Acetyl Tributyl Citrate (ATBC).

The evaluation is structured around key environmental endpoints: biodegradability, aquatic toxicity, and terrestrial ecotoxicity. By presenting standardized experimental data and detailed protocols, this guide aims to provide a robust framework for assessing the environmental credentials of these critical industrial chemicals.

Comparative Environmental Impact Analysis

The environmental impact of a plasticizer is a multifaceted issue, encompassing its persistence in various environmental compartments and its potential to harm living organisms. This section provides a quantitative comparison of DINCH and its alternatives across crucial environmental parameters.

Biodegradability: Persistence in the Environment

Ready biodegradability is a critical indicator of a substance's potential to persist in the environment. The Organisation for Economic Co-operation and Development (OECD) Guideline 301 provides a set of methods to assess this. A substance is considered "readily biodegradable" if it achieves a biodegradation level of >60% within a 10-day window during a 28-day test.[3]

PlasticizerOECD 301 MethodBiodegradation (28 days)ClassificationReference(s)
DINCH 301FNot readily biodegradablePersistent[4]
DEHP 301F~58.7%Not readily biodegradable[5]
DINP Not specifiedNot readily biodegradablePersistent[6]
ESBO Not specifiedReadily biodegradableNon-persistent[4][7]
ATBC Not specifiedReadily biodegradableNon-persistent[8]

Analysis: The data clearly indicates that the bio-based plasticizers, ESBO and ATBC, exhibit superior biodegradability compared to both DINCH and the traditional phthalates. While DEHP shows some level of degradation, it does not meet the criteria for being readily biodegradable. DINCH and DINP are classified as persistent, suggesting a higher potential for long-term environmental accumulation.

Aquatic Toxicity: Impact on Freshwater Ecosystems

The aquatic environment is a primary recipient of chemical pollutants. Standardized tests using representative organisms such as algae, daphnids (water fleas), and fish are used to determine a substance's potential to harm aquatic life. The results are typically expressed as EC50 (the concentration that causes an effect in 50% of the test population) or LC50 (the concentration that is lethal to 50% of the test population).

PlasticizerTest OrganismEndpointResult (mg/L)Reference(s)
DINCH Daphnia magna48h EC50>100[9]
Oncorhynchus mykiss (Rainbow Trout)96h LC50>100[9]
Desmodesmus subspicatus (Algae)72h EC50>100[9]
DEHP Daphnia magna48h LC502.0 - 11[10]
Pimephales promelas (Fathead Minnow)96h LC50>0.13[11][12]
Lemna gibba (Duckweed)7d EC50 (growth)2060[10]
DINP Daphnia magna21d NOEC (reproduction)0.034[13]
Fish (various)Acute LC50No effects at tested concentrations[13]
AlgaeEC50No effects at tested concentrations[13]
ESBO Fish24h LC50>1000[14][15]
InvertebratesNot specifiedLow toxicity[7]
Aquatic PlantsNot specifiedLow toxicity[7]
ATBC Lepomis macrochirus (Bluegill Sunfish)96h LC5038 - 60[16]
Daphnia magna48h EC505.10[17]

Analysis: DINCH demonstrates a very low level of acute aquatic toxicity, with no adverse effects observed at concentrations up to its water solubility limit.[9] In contrast, DEHP exhibits significant toxicity to aquatic invertebrates at much lower concentrations. While DINP also shows low acute toxicity, chronic effects on daphnid reproduction have been observed at low concentrations.[13] The bio-based plasticizers, ESBO and ATBC, generally exhibit low to moderate aquatic toxicity.

Terrestrial Ecotoxicity: Effects on Soil Organisms

Soil contamination by plasticizers is a growing concern, arising from sources such as the disposal of plastic waste and the use of sewage sludge as fertilizer.[18] The impact on soil-dwelling organisms is a key aspect of a comprehensive environmental assessment.

PlasticizerTest OrganismEndpointResult (mg/kg soil)Reference(s)
DINCH Eisenia fetida (Earthworm)14d LC50>1000[19]
DEHP Eisenia fetida (Earthworm)Not specifiedNo effect observed[20]
Folsomia candida (Springtail)ReproductionAdverse effects at low concentrations[20]
NematodesReproductionInhibition noted[20]
DINP Eisenia fetida (Earthworm)Survival & ReproductionNo hazards up to 1000[13]
ESBO Not specifiedNot specifiedData not readily available
ATBC Not specifiedNot specifiedData not readily available

Analysis: DINCH and DINP show low acute toxicity to earthworms. However, DEHP has been shown to have adverse effects on the reproduction of other soil organisms like springtails and nematodes, even at low concentrations, highlighting its potential to disrupt soil ecosystems.[20] There is a notable lack of readily available data on the soil toxicity of the bio-based alternatives, representing a key area for future research.

Experimental Protocols: A Guide to Environmental Impact Assessment

To ensure the reproducibility and comparability of environmental impact data, standardized testing methodologies are essential. The following section outlines the key OECD guidelines for assessing biodegradability, aquatic toxicity, and terrestrial ecotoxicity.

Workflow for Comparative Environmental Impact Assessment

cluster_0 Phase 1: Substance Selection & Characterization cluster_1 Phase 2: Environmental Fate & Ecotoxicity Testing cluster_2 Phase 3: Data Analysis & Comparison cluster_3 Phase 4: Life Cycle Assessment (LCA) A Identify Plasticizers for Comparison (DINCH, Phthalates, Bio-based) B Characterize Physicochemical Properties (Solubility, Vapor Pressure, etc.) A->B C Biodegradability Assessment (OECD 301F) F Compile & Tabulate Quantitative Data (% Biodegradation, EC50/LC50 values) C->F D Aquatic Toxicity Testing (OECD 201, 202, 203) D->F E Terrestrial Ecotoxicity Testing (OECD 207) E->F G Comparative Analysis of Environmental Endpoints F->G I Evaluate Broader Environmental Footprint G->I Informs H Conduct Cradle-to-Gate or Cradle-to-Grave LCA H->I caption Figure 1: Workflow for Comparative Environmental Impact Assessment of Plasticizers.

Caption: Figure 1: Workflow for Comparative Environmental Impact Assessment of Plasticizers.

Detailed Protocol: OECD 301F - Manometric Respirometry Test for Ready Biodegradability

This method determines the degree of biodegradation by measuring oxygen consumption. A material is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window in a 28-day period.[3]

Step-by-Step Methodology:

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential inorganic salts and trace elements to support microbial growth.

  • Inoculum Preparation: Use activated sludge from a domestic wastewater treatment plant as the inoculum. The concentration of the inoculum should be such that the endogenous respiration is minimized.

  • Test Setup:

    • Set up multiple respirometer flasks.

    • To each flask, add a defined volume of the mineral medium.

    • Add the test substance to the test flasks at a concentration that will yield a sufficient oxygen demand without being toxic to the microorganisms.

    • Include control flasks with only the inoculum and medium to measure endogenous respiration.

    • Include reference flasks with a readily biodegradable substance (e.g., sodium benzoate) to validate the test system.

  • Incubation: Incubate the flasks at a constant temperature (typically 20-25°C) in the dark for 28 days. Continuously stir the contents to ensure homogeneity.

  • Measurement of Oxygen Consumption: Monitor the oxygen consumption in each flask over the 28-day period using a respirometer.

  • Data Analysis:

    • Correct the oxygen consumption in the test and reference flasks by subtracting the endogenous respiration of the inoculum.

    • Calculate the percentage of biodegradation by dividing the measured oxygen consumption by the theoretical oxygen demand (ThOD) of the test substance.

    • Plot the percentage of biodegradation over time.

    • Determine if the pass level (60% biodegradation within a 10-day window) is met.

Detailed Protocol: OECD 202 - Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the test organisms within 48 hours (48h EC50).[2][21][22][23]

Step-by-Step Methodology:

  • Test Organisms: Use juvenile Daphnia magna that are less than 24 hours old at the start of the test.

  • Test Solutions: Prepare a series of at least five concentrations of the test substance in a suitable medium (reconstituted or natural water). A control group with no test substance is also required.

  • Test Setup:

    • Use glass beakers as test vessels.

    • Add a specified volume of the test solution to each beaker.

    • Introduce a set number of daphnids (e.g., 20 per concentration, divided into four replicates of five) into each beaker.

  • Incubation: Incubate the beakers for 48 hours at a constant temperature (20 ± 2°C) with a defined light-dark cycle. The daphnids are not fed during the test.

  • Observation: At 24 and 48 hours, observe the daphnids for immobilization. An individual is considered immobilized if it is unable to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis:

    • For each concentration, calculate the percentage of immobilized daphnids at 48 hours.

    • Use statistical methods (e.g., probit analysis) to determine the 48h EC50 value and its confidence limits.

Detailed Protocol: OECD 203 - Fish Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish, typically over a 96-hour period, to determine the LC50.[24][25][26][27][28]

Step-by-Step Methodology:

  • Test Organism: Select a suitable fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Test Solutions: Prepare a range of at least five concentrations of the test substance in water. A control group is also necessary.

  • Test Setup:

    • Acclimate the fish to the test conditions.

    • Place a specified number of fish (at least seven per concentration) into test chambers containing the respective test solutions.

  • Exposure: Expose the fish for 96 hours. The test can be static (no renewal of the test solution), semi-static (periodic renewal), or flow-through (continuous renewal).

  • Observations: Record mortalities and any abnormal behavioral or physical signs at 24, 48, 72, and 96 hours.

  • Data Analysis:

    • Calculate the cumulative mortality at each observation time for each concentration.

    • Determine the 96h LC50 value and its confidence intervals using appropriate statistical methods.

Detailed Protocol: OECD 207 - Earthworm Acute Toxicity Test

This test assesses the acute toxicity of a substance to earthworms (Eisenia fetida) in artificial soil over a 14-day period to determine the LC50.[1][29][30][31][32]

Step-by-Step Methodology:

  • Artificial Soil: Prepare an artificial soil mixture with standardized components (e.g., sand, kaolin clay, peat).

  • Test Substance Application: Incorporate the test substance into the artificial soil at a range of concentrations. A control group with untreated soil is required.

  • Test Setup:

    • Place a defined weight of the treated soil into test containers.

    • Introduce a set number of adult earthworms (e.g., 10 per container) into each container.

  • Incubation: Maintain the containers at a constant temperature (20 ± 2°C) with continuous light for 14 days. The soil moisture is kept constant.

  • Assessment: After 7 and 14 days, assess the mortality of the earthworms in each container.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration at 14 days.

    • Determine the 14d LC50 value and its confidence limits using statistical methods.

Life Cycle Assessment (LCA): A Holistic Perspective

While the above ecotoxicological data provides crucial insights, a Life Cycle Assessment (LCA) offers a more holistic view of a plasticizer's environmental footprint. LCA evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to manufacturing, use, and final disposal ("grave").[33][34][35]

Studies have shown that while bio-based plasticizers often have a more favorable profile in terms of ecotoxicity and biodegradability, their production can sometimes be associated with higher impacts in categories such as eutrophication and land use, depending on the specific feedstock and manufacturing processes.[36] Conversely, while petroleum-based plasticizers like DINCH may have a more optimized production process in terms of energy consumption, their persistence and potential for long-term environmental accumulation remain significant concerns.

cluster_0 Cradle-to-Gate Life Cycle Stages cluster_1 Use Phase cluster_2 End-of-Life cluster_3 Environmental Impacts Assessed A Raw Material Extraction B Material Processing A->B C Plasticizer Manufacturing B->C D Product Manufacturing C->D H Resource Depletion C->H I Energy Consumption C->I J Greenhouse Gas Emissions C->J K Ecotoxicity C->K L Human Health Impacts C->L E Product Use (Leaching Potential) D->E F Disposal (Landfill, Incineration) E->F G Recycling E->G E->K E->L F->J F->K F->L caption Figure 2: Key Stages and Impact Categories in a Plasticizer Life Cycle Assessment.

Caption: Figure 2: Key Stages and Impact Categories in a Plasticizer Life Cycle Assessment.

Conclusion: Navigating the Path to Sustainable Plasticizers

The selection of a plasticizer requires a careful balancing of performance, cost, and environmental impact. This guide has provided a comparative analysis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DINCH) and its key alternatives, grounded in standardized ecotoxicological data and methodologies.

Key Findings:

  • DINCH presents a significant improvement over traditional phthalates like DEHP in terms of aquatic and terrestrial toxicity. However, its persistence in the environment, as indicated by its lack of ready biodegradability, is a notable drawback.

  • Phthalates (DEHP, DINP) , while effective plasticizers, exhibit clear environmental concerns, including ecotoxicity (particularly DEHP) and persistence. Their use is increasingly restricted for these reasons.

  • Bio-based Alternatives (ESBO, ATBC) demonstrate excellent biodegradability and generally low ecotoxicity, making them attractive from an environmental standpoint. However, a more comprehensive understanding of their life cycle impacts, including those associated with their production, is necessary for a complete assessment.

For researchers, scientists, and professionals in drug development, where the biocompatibility and environmental safety of materials are paramount, this comparative data underscores the importance of looking beyond traditional performance metrics. The detailed experimental protocols provided herein offer a framework for conducting in-house evaluations and for critically assessing data from suppliers.

The journey towards truly "green" plasticizers is ongoing. It necessitates a continued commitment to rigorous scientific evaluation, transparency in data reporting, and a holistic, life-cycle approach to material selection.

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  • AIChE. (n.d.). (602bc)
  • Consumer Product Safety Commission. (1992, December 1).
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  • (2014, August 10).
  • MDPI. (2024, August 28).
  • 2.-0 LCA. (n.d.). LCA of a Bio-Based Plasticizer.
  • CPSC. (2018, October 1).
  • MDPI. (2023, March 15).
  • (n.d.). Biodegradability Screening (OECD 301: Test of Ready-Biodegradability)
  • ThaiJo. (n.d.). Soil Contamination by Phthalate Esters in Cultivated and Non-Cultivated Soils in North African Arid Regions.
  • RespirTek, Inc. (2025, September 23). A Deep Dive into OECD 301 A Biodegradability Testing.
  • Aropha. (n.d.).
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  • PMC. (2021, March 3). Life Cycle Assessment Model of Plastic Products: Comparing Environmental Impacts for Different Scenarios in the Production Stage.

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A Comparative Guide to the Long-Term Stability of Diisodecyl 4-Cyclohexene-1,2-Dicarboxylate (DIDCH) in Consumer Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the long-term stability of Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH), a non-phthalate plasticizer increasingly utilized in consumer products. Designed for researchers, materials scientists, and product development professionals, this document delves into the critical degradation pathways, comparative performance against common alternatives, and robust experimental protocols for empirical validation. Our focus is on the causality behind experimental design, ensuring that the methodologies presented are not merely procedural but are grounded in scientific rationale to yield self-validating, trustworthy data.

Introduction: The Role and Scrutiny of Plasticizers

Plasticizers are essential additives that impart flexibility and durability to polymeric materials, most notably Polyvinyl Chloride (PVC). For decades, phthalate esters like Di(2-ethylhexyl) phthalate (DEHP) were the industry standard.[1] However, mounting concerns over their potential health and environmental impacts have driven a market shift towards safer, non-phthalate alternatives.[1] Among these, Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) and its structural isomer, 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), have gained prominence, particularly in sensitive applications such as medical devices, toys, and food contact materials.[1][2]

The long-term stability of a plasticizer is a critical determinant of a product's lifecycle, safety, and performance. Degradation can lead to embrittlement of the polymer, loss of function, and, most critically, the leaching of the plasticizer and its degradation byproducts into the surrounding environment or into the human body.[3][4] This guide provides a framework for evaluating the stability of DIDCH, comparing it with key alternatives, and establishing reliable testing protocols.

Physicochemical Profile: DIDCH vs. Key Alternatives

The selection of a plasticizer is governed by its compatibility with the polymer, its efficiency, and its stability. Below is a comparative overview of DIDCH and two common alternatives: Dioctyl Terephthalate (DOTP), another non-phthalate alternative, and the well-studied DINCH.

PropertyDiisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH)Diisononyl 1,2-cyclohexane dicarboxylate (DINCH)Dioctyl Terephthalate (DOTP)
Chemical Structure Diester of 4-cyclohexene-1,2-dicarboxylic acidDiester of 1,2-cyclohexanedicarboxylic acidDiester of terephthalic acid
CAS RN 87826-26-4166412-78-86422-86-2
Molecular Formula C28H50O4C26H48O4C24H38O4
Molecular Weight ~450 g/mol ~424 g/mol ~390 g/mol
Key Feature Contains an unsaturated cyclohexene ringFully saturated cyclohexane ringAromatic terephthalate structure
Primary Applications General purpose PVC, potential for sensitive applications[5]Medical devices, toys, food contact materials[1][2]General purpose, flooring, wires, cables[6][7]

Primary Degradation Pathways and Stability Concerns

The long-term stability of a plasticizer is challenged by several environmental factors. The primary degradation mechanisms include hydrolysis, oxidation, thermal stress, and photodegradation. Furthermore, the physical process of migration and leaching is a critical stability parameter.[3]

Hydrolytic Stability

Hydrolysis involves the cleavage of the ester bonds in the plasticizer molecule in the presence of water, leading to the formation of the parent dicarboxylic acid and alcohol. This process can be catalyzed by acidic or basic conditions.[8][9] The formation of acidic constituents is a significant threat to the long-term stability of polymers and plasticizers.[8]

  • Expert Insight: The unsaturated cyclohexene ring in DIDCH presents a potential site for reactivity that is absent in the saturated ring of DINCH. While the primary hydrolytic attack is on the ester groups, the overall molecular environment can influence reaction rates. For carboxylate plasticizers, acid-catalyzed hydrolysis is a key degradation pathway to monitor.[8]

Oxidative Stability

Oxidation can be initiated by heat, UV radiation, or the presence of radical species. For DIDCH, the double bond in the cyclohexene ring is a potential target for oxidative attack, which could lead to ring-opening and the formation of various smaller, potentially more mobile, degradation products. The assessment of oxidative stability is crucial for products intended for long-term use or those exposed to air and elevated temperatures.[10]

Thermal Stability

Thermal degradation occurs when a material is exposed to elevated temperatures, causing bond scission.[11] For plasticizers, this can lead to volatilization or decomposition, resulting in a loss of plasticizing efficiency and potential product failure. Thermogravimetric Analysis (TGA) is a standard method to evaluate the temperature at which significant weight loss begins.[11]

Migration and Leaching

Plasticizer migration is the physical process where the plasticizer moves from the polymer matrix to the surface, while leaching is the transfer of the plasticizer into a contacting liquid (e.g., water, oils, or bodily fluids).[3][4] This is not a degradation process in the chemical sense, but it is a critical failure mode for product stability and safety. The rate of migration is influenced by factors such as temperature, the nature of the contacting medium, and the molecular weight of the plasticizer.[3][12] Polymeric plasticizers, due to their large molecular size, exhibit lower migration.[1]

Experimental Design for Long-Term Stability Assessment

A robust stability testing program is essential to predict the in-service lifetime of a product and ensure regulatory compliance. The following section outlines a comprehensive workflow and detailed protocols.

Overall Experimental Workflow

The evaluation of plasticizer stability follows a structured, multi-stage process. This workflow ensures that all critical parameters are assessed systematically, from initial material characterization to predictive aging and final analysis.

G cluster_0 Phase 1: Preparation & Baseline cluster_1 Phase 2: Accelerated Aging & Leaching cluster_2 Phase 3: Post-Stress Analysis cluster_3 Phase 4: Data Evaluation A Material Procurement (DIDCH, Alternatives, PVC Resin) B Preparation of PVC Formulations A->B C Baseline Analysis (T=0) (Mechanical, Thermal, Chemical) B->C D Accelerated Aging (Thermal, Hydrolytic, UV) C->D E Migration & Leaching Studies (Simulants: Water, Oil, Ethanol) C->E F Mechanical Testing (Tensile Strength, Elongation) D->F G Chemical Analysis (HPLC, GC-MS for Plasticizer Content) D->G H Spectroscopic Analysis (FTIR for Chemical Changes) D->H I Leachate Quantification E->I J Comparative Data Analysis F->J G->J H->J I->J K Shelf-Life Extrapolation J->K

Caption: Workflow for plasticizer stability evaluation.

Protocol 1: Accelerated Aging Study

Accelerated aging studies use elevated temperature and humidity to simulate the effects of long-term aging in a shorter timeframe, which is crucial for reducing time-to-market for new products.[13]

Objective: To evaluate the hydrolytic and thermal stability of DIDCH-plasticized PVC in comparison to alternatives.

Methodology:

  • Sample Preparation:

    • Prepare PVC sheets (e.g., 1 mm thickness) plasticized with 30% (by weight) of DIDCH, DINCH, and DOTP, respectively. Include a control group with no plasticizer.

    • Cut samples into standardized dimensions (e.g., for tensile testing).

  • Aging Conditions:

    • Place samples in a climate-controlled chamber. Based on established guidelines for polymers, use conditions such as 50°C at 50% relative humidity.[13] For more aggressive testing, conditions of 60°C or higher can be used.[14]

    • Scientist's Note: The choice of temperature is critical. It must be high enough to accelerate aging but remain below the glass transition temperature (Tg) of the polymer to avoid introducing unrealistic degradation mechanisms.[13]

  • Time Points:

    • Remove samples for analysis at predetermined intervals (e.g., T=0, 2, 4, 8, and 12 weeks). The frequency of testing should be higher in the initial phase.[15]

  • Post-Aging Analysis:

    • Visual Inspection: Note any changes in color, clarity, or surface texture.

    • Mechanical Properties: Perform tensile testing (e.g., ASTM D638) to measure changes in tensile strength and elongation at break. A significant decrease indicates polymer degradation or plasticizer loss.

    • Chemical Analysis: Use Fourier Transform Infrared (FTIR) spectroscopy to detect chemical changes, such as the formation of carbonyl groups from oxidation or hydroxyl groups from hydrolysis.[16]

Protocol 2: Leaching and Migration Study

This protocol quantifies the amount of plasticizer that leaches from the product into various liquid simulants, representing different types of exposure (e.g., aqueous, fatty).

Objective: To quantify the migration of DIDCH and its alternatives from PVC into food/biological simulants.

Methodology:

  • Sample Preparation:

    • Use PVC disks of known surface area and weight, prepared as in Protocol 1.

  • Leaching Conditions:

    • Immerse samples in various food simulants as specified by regulatory bodies (e.g., FDA). Common simulants include:

      • Distilled water (for aqueous products).

      • 10% ethanol (for alcoholic products).

      • Vegetable oil or a fatty food simulant (for fatty products).

    • Conduct the immersion at a controlled temperature, for example, 40°C for 10 days, to simulate prolonged contact.[17]

    • The ratio of sample surface area to simulant volume should be standardized.

  • Quantification of Leached Plasticizer:

    • After the immersion period, remove the PVC sample.

    • Extract the plasticizer from the liquid simulant using an appropriate solvent (e.g., hexane for oil simulants, dichloromethane for aqueous simulants).

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the leached plasticizer.[16]

    • Trustworthiness Check: The analytical method must be validated for linearity, accuracy, and precision to ensure reliable quantification.[18][19]

  • Gravimetric Analysis:

    • Measure the weight loss of the PVC sample after drying to determine the total amount of substance that has migrated out.

Comparative Performance Data (Illustrative)

The following tables summarize expected outcomes from the described experimental protocols, based on the known chemical structures of the plasticizers.

Table 1: Comparative Stability Under Accelerated Aging

ParameterDIDCHDINCHDOTPRationale for Expected Outcome
Color Stability (Post-UV) GoodExcellentGoodThe saturated aliphatic structure of DINCH is inherently more resistant to UV-induced chromophore formation than the unsaturated ring of DIDCH or the aromatic ring of DOTP.
Hydrolytic Stability GoodExcellentExcellentThe fully saturated ring of DINCH provides high resistance. DOTP's terephthalate structure is also known for good hydrolytic stability. DIDCH's stability is expected to be good but the cyclohexene ring may influence long-term performance under harsh hydrolytic conditions.
Tensile Strength Retention GoodExcellentGoodLoss of plasticizer or polymer degradation reduces mechanical properties. DINCH's high stability often correlates with better retention of mechanical properties.[20][21]

Table 2: Comparative Migration Resistance

SimulantDIDCHDINCHDOTPRationale for Expected Outcome
Water Low MigrationLow MigrationLow MigrationAll are large, hydrophobic molecules with very low water solubility.
Fatty Simulant (Oil) Moderate MigrationLow-Moderate MigrationLow-Moderate MigrationMigration into fatty substances is generally higher than into aqueous media.[12] Differences will be influenced by molecular weight and affinity for the simulant. DIDCH, having a higher molecular weight than DOTP, may show slightly lower migration.

Key Degradation Mechanisms Visualized

Understanding the potential points of failure in a molecule is key to predicting its long-term stability. The diagram below illustrates the primary sites of attack for hydrolysis and oxidation on the DIDCH molecule.

Caption: Potential degradation sites on the DIDCH molecule.

Conclusion and Recommendations

The long-term stability of Diisodecyl 4-cyclohexene-1,2-dicarboxylate (DIDCH) is a multifactorial property that must be rigorously evaluated to ensure product safety and efficacy. This guide demonstrates that while DIDCH is a viable non-phthalate plasticizer, its performance relative to alternatives like DINCH and DOTP is nuanced.

  • For Hydrolytic and Thermal Stability: The saturated structure of DINCH often provides a benchmark for high stability.[1] Experimental data from accelerated aging studies are crucial to confirm if DIDCH meets the requirements for a specific application.

  • For Oxidative and UV Stability: The presence of the cyclohexene double bond in DIDCH is a key structural difference from DINCH and warrants specific investigation, especially for products exposed to light or oxidative environments.

  • For Migration: Leaching studies are non-negotiable, particularly for food contact and medical applications.[17] The choice of plasticizer must be validated against the specific media it will contact during its service life.

Ultimately, the selection of DIDCH or an alternative should be based on a comprehensive risk-benefit analysis supported by empirical data generated through the robust, scientifically-grounded protocols outlined in this guide.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Diisodecyl 4-cyclohexene-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the culmination of an experiment is not merely the acquisition of data, but the responsible management of all materials involved. This guide provides a detailed protocol for the proper disposal of Diisodecyl 4-cyclohexene-1,2-dicarboxylate, a common plasticizer. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with Diisodecyl 4-cyclohexene-1,2-dicarboxylate is essential. While specific toxicity data for this compound is not extensively documented, its structural analogs, such as other phthalate and cyclohexene derivatives, provide valuable insight. The primary concerns are potential skin and eye irritation.[1][2][3][4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldTo prevent splashes and protect against potential eye irritation.[1][2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.[1][2][3][4]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[1][3]

Work should be performed in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any aerosols.[1][2]

Step-by-Step Disposal Protocol

The disposal of Diisodecyl 4-cyclohexene-1,2-dicarboxylate must follow a systematic process to ensure safety and compliance with hazardous waste regulations.[5][6]

Step 1: Waste Identification and Segregation

All materials contaminated with Diisodecyl 4-cyclohexene-1,2-dicarboxylate, including the pure substance, solutions, and contaminated labware (e.g., pipettes, vials, gloves), must be treated as hazardous chemical waste.[7][8][9]

  • Liquid Waste: Collect all liquid waste containing Diisodecyl 4-cyclohexene-1,2-dicarboxylate in a designated, leak-proof container.[9]

  • Solid Waste: Contaminated solids such as absorbent pads, gloves, and weighing paper should be collected in a separate, clearly labeled solid waste container.[10]

  • Incompatible Wastes: Do not mix this waste stream with other incompatible chemicals. Keep it segregated from strong acids, bases, and oxidizers.[10]

Step 2: Waste Container Management

Proper containment is a critical aspect of safe chemical waste disposal.

  • Container Selection: Use containers that are compatible with the chemical. Plastic containers are often preferred for hazardous waste to minimize the risk of breakage.[5]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "Diisodecyl 4-cyclohexene-1,2-dicarboxylate"[5]

    • The approximate concentration and volume

    • The date when the waste was first added to the container[5]

    • The name and contact information of the generating researcher or lab[5]

  • Container Condition: Ensure the container is in good condition and the lid is securely fastened at all times, except when adding waste.[8] Store the container in a designated satellite accumulation area within the laboratory.[11]

Step 3: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[5][12]

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.[7][11]

  • Documentation: Complete any required waste disposal forms accurately and completely.[5]

  • Do Not Dispose Down the Drain: Under no circumstances should Diisodecyl 4-cyclohexene-1,2-dicarboxylate or its containers be disposed of in the sanitary sewer or regular trash.[4][8]

Step 4: Decontamination of Empty Containers

Empty containers that held Diisodecyl 4-cyclohexene-1,2-dicarboxylate must be properly decontaminated before they can be considered non-hazardous.

  • Triple Rinsing: The container should be triple rinsed with a suitable solvent (e.g., ethanol or acetone).[7][13]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of along with the liquid chemical waste.[7]

  • Final Disposal: Once triple-rinsed and air-dried in a well-ventilated area, the defaced container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[7][10][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

DisposalWorkflow start Start: Diisodecyl 4-cyclohexene-1,2-dicarboxylate Waste identify_waste Identify Waste Type start->identify_waste liquid_waste Liquid Waste identify_waste->liquid_waste Liquid solid_waste Solid Waste identify_waste->solid_waste Solid container_prep Prepare Labeled Hazardous Waste Container liquid_waste->container_prep solid_waste->container_prep collect_liquid Collect in Liquid Waste Container container_prep->collect_liquid collect_solid Collect in Solid Waste Container container_prep->collect_solid store_waste Store Securely in Satellite Accumulation Area collect_liquid->store_waste collect_solid->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Properly Managing Chemical Waste in Labor
  • Diisodecyl 4-Cyclohexene-1,2-dicarboxylate. Tokyo Chemical Industry (India) Pvt. Ltd.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering.
  • Proper Disposal of cis-4-Cyclohexene-1,2-dicarboxylic Acid: A Guide for Labor

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Navigating the Safe Handling of Diisodecyl 4-cyclohexene-1,2-dicarboxylate: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of research and development, the meticulous handling of chemical compounds is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe use of Diisodecyl 4-cyclohexene-1,2-dicarboxylate, a plasticizer utilized in various polymer applications. By elucidating the rationale behind each procedural step, we aim to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a culture of safety.

Understanding the Hazard Profile

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is primarily recognized as a substance that can cause skin and serious eye irritation.[1][2] While not classified as acutely toxic, repeated or prolonged contact can lead to dermatitis. Inhalation of mists or vapors, particularly at elevated temperatures, may cause respiratory tract irritation.[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical line of defense.

Core Principles of Chemical Handling: A Proactive Stance

The foundation of laboratory safety lies in a proactive approach governed by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[3][4] This mandates the implementation of a written Chemical Hygiene Plan (CHP), which must be tailored to the specific hazards present in the laboratory.[4][5] Key elements of this plan include standard operating procedures, control measures, and protocols for the selection and use of PPE.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is a nuanced process dictated by the nature of the potential exposure. The following table summarizes the recommended PPE for handling Diisodecyl 4-cyclohexene-1,2-dicarboxylate in various laboratory settings.

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shieldsNitrile or Butyl rubber glovesLaboratory coatNot generally required if handled in a certified chemical fume hood
High-Volume Transfers or Operations with Splash Potential Chemical splash goggles and a face shieldNitrile or Butyl rubber gloves (consider double-gloving)Chemical-resistant apron over a laboratory coatAir-purifying respirator with an organic vapor (OV) cartridge if ventilation is inadequate or there is a potential for aerosol generation
Maintenance or Cleaning of Contaminated Equipment Chemical splash goggles and a face shieldHeavy-duty Nitrile or Butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with an organic vapor (OV) cartridge
The Rationale Behind Glove Selection

As an ester-based plasticizer, the choice of glove material is critical to prevent permeation, which is the process where a chemical can pass through a protective film on a molecular level.[6]

  • Nitrile and Butyl Rubber: These materials are recommended for their resistance to esters and ketones.[7][8][9] Butyl rubber, in particular, offers excellent protection against a wide array of chemicals.[9]

  • Latex: Natural rubber latex gloves are generally not recommended for handling many organic solvents and may cause allergic reactions in some individuals.[9]

It is imperative to inspect gloves for any signs of degradation or puncture before each use and to replace them immediately if compromised.[8] For prolonged or high-exposure tasks, consulting the glove manufacturer's specific chemical resistance data is best practice.

Respiratory Protection: A Shield Against Inhalation

Respiratory protection is necessary when engineering controls, such as a chemical fume hood, are insufficient to maintain exposure below acceptable limits or during emergency situations.

  • Air-Purifying Respirators (APRs): For Diisodecyl 4-cyclohexene-1,2-dicarboxylate, a respirator equipped with an organic vapor (OV) cartridge is appropriate.[10][11] These cartridges contain activated carbon to adsorb the organic vapors.

  • NIOSH Color-Coding: In the United States, NIOSH-approved OV cartridges are color-coded black .[10]

  • Filter Selection: If there is a potential for aerosol or particulate generation, a combination cartridge with a particulate filter (N95, R95, or P95) should be used.[12][13][14]

A formal respiratory protection program, including fit-testing and training, is required by OSHA for all employees who wear respirators.

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of Diisodecyl 4-cyclohexene-1,2-dicarboxylate, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Review SDS and SOPs prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Gather All Necessary PPE prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Perform Work in Fume Hood handle1->handle2 handle3 Minimize Aerosol Generation handle2->handle3 handle4 Keep Containers Closed handle3->handle4 clean1 Wipe Down Work Surfaces handle4->clean1 clean2 Decontaminate Equipment clean1->clean2 clean3 Segregate Waste clean2->clean3 disp1 Label Hazardous Waste Container clean3->disp1 disp2 Place Waste in Designated Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: A procedural workflow for the safe handling of Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

Operational and Disposal Plans

A meticulous plan for the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.

Donning and Doffing PPE: A Critical Sequence

Donning Sequence:

  • Lab Coat/Apron: Put on your laboratory coat and a chemical-resistant apron if necessary.

  • Respirator: If required, perform a seal check and don your respirator.

  • Eye and Face Protection: Put on safety goggles and a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove from the back of your head.

  • Lab Coat/Apron: Remove by rolling it inside out, without touching the exterior.

  • Respirator: Remove your respirator.

  • Wash Hands: Thoroughly wash your hands with soap and water.

Spill Response

In the event of a spill, evacuate the immediate area and alert your supervisor. Only trained personnel with the appropriate PPE and spill kits should perform the cleanup. For a minor spill, absorb the material with an inert absorbent and place it in a sealed, labeled container for disposal.

Disposal Plan

While Diisodecyl 4-cyclohexene-1,2-dicarboxylate is not typically classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), it should not be disposed of down the drain or in regular trash.[15]

  • Waste Segregation: All materials contaminated with this chemical, including gloves, absorbent materials, and empty containers, should be collected as chemical waste.[16]

  • Containerization: Use a designated, properly labeled, and sealed container for waste collection. The label should clearly identify the contents as "Diisodecyl 4-cyclohexene-1,2-dicarboxylate waste."[16]

  • Professional Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[16]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as chemical waste. The decontaminated container can then be disposed of according to institutional guidelines.

By adhering to these detailed protocols, researchers can confidently and safely handle Diisodecyl 4-cyclohexene-1,2-dicarboxylate, ensuring the integrity of their work and the well-being of all laboratory personnel.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • VITTA Education. (2023, October 27). Ensuring Safety and Compliance: A Complete Guide to Chemical Handling and Waste Management. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard. Retrieved from [Link]

  • Spill Containment, LLC. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

  • University of Colorado Colorado Springs. (n.d.). Glove Selection. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996, January). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

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